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  • Product: 4-Chloro-3-ethoxyisoquinoline
  • CAS: 66729-01-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 4-Chloro-3-ethoxyisoquinoline in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold serves as a privileged pharmacophore. Specifically, 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold serves as a privileged pharmacophore. Specifically, 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) represents a highly specialized, bifunctional building block. Unlike unsubstituted isoquinolines, this molecule possesses a unique electronic topology: the electron-donating ethoxy group at the C3 position modulates lipophilicity and target-binding affinity, while the C4-chlorine atom provides an orthogonal, electrophilic handle for transition-metal-catalyzed cross-coupling[1].

This technical guide dissects the structural properties, mechanistic utility, and validated synthetic protocols associated with 4-Chloro-3-ethoxyisoquinoline, providing drug development professionals with a blueprint for utilizing this intermediate in the synthesis of advanced therapeutics, such as topoisomerase inhibitors and anti-inflammatory agents[2].

Structural Anatomy and Physicochemical Profiling

The reactivity and biological utility of 4-Chloro-3-ethoxyisoquinoline are dictated by the push-pull electronic dynamics of its substituents. The isoquinoline nitrogen (N2) acts as a hydrogen-bond acceptor and electron-withdrawing center. The C3-ethoxy group donates electron density into the ring via resonance, partially offsetting the electron-withdrawing nature of the heterocycle, while the C4-chlorine introduces a localized inductive effect.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of this scaffold is critical for fragment-based drug design (FBDD) and predicting downstream pharmacokinetic behavior (e.g., ADME properties). Data extrapolated from isomeric and structural analogs confirm its suitability for neuro-penetrant and orally bioavailable drug development[3].

PropertyValueRationale / Implication in Drug Design
CAS Number 66729-01-9Unique chemical identifier for procurement and registry[1].
Molecular Formula C₁₁H₁₀ClNODefines core stoichiometry and heavy atom count.
Molecular Weight 207.65 g/mol Low MW (<300 Da) allows for substantial downstream functionalization without violating Lipinski’s Rule of 5[3].
Topological Polar Surface Area ~22.1 ŲHighly lipophilic profile; excellent for blood-brain barrier (BBB) penetration[3].
Hydrogen Bond Donors (HBD) 0Lack of HBDs increases passive membrane permeability.
Hydrogen Bond Acceptors (HBA) 2 (N, O)Facilitates critical anchoring interactions with kinase or topoisomerase hinge regions.

Mechanistic Role in Medicinal Chemistry

Isoquinoline derivatives are cornerstones in the development of novel therapeutics, particularly in oncology and immunology[2]. The specific substitution pattern of 4-Chloro-3-ethoxyisoquinoline offers distinct mechanistic advantages:

  • Topoisomerase 1/2 Dual Inhibition: Recent studies on indolo[3,2-c]isoquinoline derivatives demonstrate that functionalization around the isoquinoline core yields potent Top1/2 dual inhibitors. The C3-alkoxy groups (like ethoxy) enhance the planar intercalation of the molecule into the DNA-enzyme cleavage complex, significantly increasing antiproliferative activity against multidrug-resistant cancer cell lines[4].

  • Receptor Antagonism (e.g., CRTH2): In the development of anti-inflammatory agents, modifying the lipophilic appendages of the isoquinoline core directly impacts binding affinity. The C3-ethoxy group provides a precise steric bulk that can occupy hydrophobic pockets in receptor targets, improving both selectivity and oral efficacy.

Functionalization Core 4-Chloro-3-ethoxyisoquinoline (Core Scaffold) C4 C4 Position (Cl) Electrophilic Handle Core->C4 Oxidative Addition C3 C3 Position (Ethoxy) Lipophilic Modulator Core->C3 Electronic Tuning Coupling Pd/Ni-Catalyzed Cross-Coupling C4->Coupling SPhos/Pd(OAc)2 Binding Target Protein Interaction C3->Binding Membrane Permeability Coupling->Binding Steric Extension

Logical functionalization pathways of 4-Chloro-3-ethoxyisoquinoline in drug design.

Synthetic Derivatization: The Causality of C4-Activation

The primary synthetic utility of 4-Chloro-3-ethoxyisoquinoline lies in its capacity to undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C4 position[5].

The Chemical Challenge: The C4-Cl bond in isoquinolines is notoriously less reactive toward oxidative addition than the C1-Cl bond. The electron density donated by the adjacent C3-ethoxy group further deactivates the C4-chlorine, making standard palladium catalysts (like Pd(PPh₃)₄) inefficient, often leading to protodehalogenation or catalyst poisoning[6].

The Mechanistic Solution: To overcome this activation barrier, highly active, electron-rich, and sterically demanding biaryl phosphine ligands (such as SPhos or XPhos ) must be paired with a palladium or nickel precatalyst[5][6].

  • Causality of SPhos: The steric bulk of SPhos promotes the formation of a highly reactive, monoligated Pd(0) active species. Its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the deactivated C4-Cl bond.

  • Causality of K₃PO₄: A mild, insoluble base like anhydrous K₃PO₄ is preferred over strong bases (like NaOtBu) to prevent the cleavage of the C3-ethoxy ether linkage while efficiently activating the arylboronic acid for transmetalation.

Validated Experimental Protocol: C4 Suzuki-Miyaura Arylation

The following methodology details a self-validating, step-by-step protocol for the arylation of 4-Chloro-3-ethoxyisoquinoline. This system includes built-in validation checks to ensure high fidelity and yield.

Reagents Required
  • 4-Chloro-3-ethoxyisoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate[Pd(OAc)₂] (5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate tribasic [K₃PO₄] (3.0 equiv, 3.0 mmol)

  • Toluene / H₂O (10:1 ratio, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-3-ethoxyisoquinoline, the desired arylboronic acid, and K₃PO₄.

    • Validation Check: Ensure the K₃PO₄ is finely milled and anhydrous to prevent clumping, which drastically reduces the reaction surface area.

  • Catalyst Introduction: Add Pd(OAc)₂ and SPhos to the flask. Seal the flask with a rubber septum and purge with dry Nitrogen (N₂) or Argon via a Schlenk line (evacuate/backfill x3).

  • Solvent Degassing: In a separate flask, sparge the Toluene/H₂O (10:1) mixture with N₂ for 30 minutes. Introduce the degassed solvent to the reaction flask via a syringe.

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, killing the catalytic cycle.

  • Thermal Coupling: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Full consumption of the UV-active starting material (R_f ~0.6) and the appearance of a new, highly fluorescent product spot indicates successful conversion.

  • Biphasic Quench & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude residue via silica gel flash column chromatography to yield the C4-arylated 3-ethoxyisoquinoline derivative. Validate purity via LC-MS (>95% purity required) and ¹H/¹³C NMR.

Protocol S1 Step 1: Reagent Assembly Isoquinoline + Boronic Acid + K3PO4 S2 Step 2: Catalyst Activation Pd(OAc)2 + SPhos (Inert Atm) S1->S2 Degassing S3 Step 3: Thermal Coupling 100°C in Toluene/H2O S2->S3 Active Pd(0) Formation S4 Step 4: Biphasic Quench & Filter Celite Filtration + EtOAc Extraction S3->S4 Reaction Complete S5 Step 5: Validation TLC (Full Conv.) & LC-MS/NMR S4->S5 Purified Organic Layer

Self-validating Suzuki-Miyaura cross-coupling workflow for C4-functionalization.

References

  • Echemi. "66729-01-9, 3-ETHOXY-4-CHLOROISOQUINOLINE". Chemical Substance Registry. 1

  • PubChem. "1-Chloro-3-ethoxyisoquinoline | C11H10ClNO". National Institutes of Health (NIH). 3

  • PMC - NIH. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". 2

  • Journal of Medicinal Chemistry (ACS). "Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors". 4

  • ACS Publications. "Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions". 5

  • ChemRxiv. "Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions". 6

Sources

Exploratory

High-Resolution Characterization and Synthetic Utility of 4-Chloro-3-ethoxyisoquinoline: Molecular Weight, Exact Mass, and Methodological Workflows

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of modern medicinal chemistry and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of modern medicinal chemistry and materials science, halogenated isoquinoline derivatives serve as privileged scaffolds. Specifically, 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) [1] offers a unique electronic topology: the electron-donating ethoxy group at the C3 position modulates the ring's electronics, while the C4 chlorine atom provides a highly specific vector for transition-metal-catalyzed cross-coupling.

This whitepaper provides an authoritative breakdown of the physicochemical parameters of 4-Chloro-3-ethoxyisoquinoline, focusing on its exact mass profiling via High-Resolution Mass Spectrometry (HRMS) and its downstream synthetic utility. Every protocol provided herein is designed as a self-validating system, ensuring absolute reproducibility in the laboratory.

Molecular Architecture & Physicochemical Parameters

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for analytical validation. The average molecular weight accounts for the natural abundance of all isotopes and is used for bulk stoichiometric calculations. Conversely, the exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 35Cl ) and is the target value for HRMS.

Table 1: Fundamental Physicochemical Properties
ParameterValueRationale / Analytical Significance
CAS Number 66729-01-9[1]Unique registry identifier for this specific regioisomer.
Molecular Formula C11​H10​ClNO [2]Defines atomic composition (Index of Hydrogen Deficiency = 7).
Average Molecular Weight 207.66 g/mol Required for molarity and yield calculations in bulk synthesis.
Monoisotopic Exact Mass 207.0451 DaTarget theoretical value for HRMS identification (zero mass defect basis).

High-Resolution Mass Spectrometry (HRMS) Profiling

When analyzing 4-Chloro-3-ethoxyisoquinoline via Electrospray Ionization (ESI), the molecule readily accepts a proton to form the [M+H]+ pseudomolecular ion. The theoretical exact mass of this protonated species is 208.0529 Da .

Because the molecule contains a single chlorine atom, it exhibits a highly characteristic isotopic signature. Chlorine exists naturally as 35Cl (~75.8%) and 37Cl (~24.2%). Therefore, the mass spectrum will display an M and an M+2 peak in an approximate 3:1 ratio. Validating this ratio is a mandatory quality control step to confirm that the halogen has not been inadvertently cleaved during prior synthetic steps.

Table 2: Theoretical HRMS Isotopic Distribution ( [M+H]+ )
Isotopem/z ValueRelative AbundanceCausality / Origin
M 208.0529100.0%Primary peak containing exclusively 12C , 1H , 14N , 16O , and 35Cl .
M+1 209.0562~12.5%Primarily driven by the natural abundance of 13C (1.1% per carbon × 11 carbons).
M+2 210.0500~32.0%The characteristic signature of the 37Cl isotope.
HRMS Analytical Workflow

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B Electrospray Ionization (ESI+) Protonation to [M+H]+ A->B C Mass Analyzer (Orbitrap / TOF) B->C D Data Acquisition Exact Mass: 208.0529 Da C->D E Isotopic Pattern Validation 35Cl / 37Cl Ratio (3:1) D->E

Figure 1: HRMS workflow for the exact mass and isotopic validation of the isoquinoline derivative.

Protocol 1: Exact Mass Determination via ESI-TOF/Orbitrap

This protocol is designed to eliminate isobaric interferences and validate structural integrity.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.

    • Causality: Ensures mass accuracy is maintained below 2 ppm, which is strictly required to distinguish the target mass (207.0451 Da) from potential isobaric contaminants.

  • Sample Reconstitution: Dissolve 1.0 mg of 4-Chloro-3-ethoxyisoquinoline in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using MeOH:H2​O (1:1, v/v) supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species. The methanolic fraction ensures optimal droplet volatility and efficient desolvation during electrospray ionization.

  • Ionization Parameters: Operate in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

    • Causality: Excessive capillary voltage or temperature can cause in-source fragmentation (e.g., loss of the labile ethoxy group). These parameters provide a "soft" ionization environment.

  • Data Acquisition & Validation: Acquire data in full-scan mode (m/z 100–500). Extract the ion chromatogram at m/z 208.0529 (± 5 ppm window) and verify the presence of the m/z 210.0500 peak at ~32% relative intensity.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The C4-chlorine atom of 4-Chloro-3-ethoxyisoquinoline is a prime vector for late-stage functionalization. While aryl chlorides are generally less reactive than aryl bromides or iodides, the electron-deficient nature of the nitrogen-containing heterocycle sufficiently activates the C-Cl bond for oxidative addition by Palladium(0) species.

Catalytic Cycle Logic

Catalytic_Cycle Substrate 4-Chloro-3-ethoxyisoquinoline (Starting Material) OxAdd Oxidative Addition (C-Cl Bond Cleavage) Substrate->OxAdd Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-3-ethoxyisoquinoline (Target Scaffold) RedElim->Product

Figure 2: Logical flow of the Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 2: Suzuki-Miyaura Arylation at the C4 Position

This protocol utilizes a bidentate phosphine ligand to force reductive elimination, overcoming the inherent steric hindrance of the C4 position.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Chloro-3-ethoxyisoquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol).

    • Causality: The inorganic base ( K2​CO3​ ) is strictly required to coordinate with the boronic acid, forming a nucleophilic boronate complex that is sufficiently reactive to undergo transmetalation with the Pd(II) intermediate.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Causality: The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle. This enforces a cis-geometry on the intermediate palladium center, drastically accelerating the final reductive elimination step and preventing off-target side reactions.

  • Solvent Introduction & Degassing: Add 10 mL of a 1,4-Dioxane/ H2​O mixture (4:1, v/v). Sparge the solution with ultra-pure Nitrogen or Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidative deactivation of the active Pd(0) species. The aqueous fraction is necessary to dissolve the K2​CO3​ and facilitate the biphasic basic interface.

  • Thermal Activation & Execution: Seal the flask and heat the reaction mixture at 90°C for 12 hours under a positive inert atmosphere.

    • Causality: While the isoquinoline ring activates the C-Cl bond, it remains an aryl chloride. Elevated thermal energy is required to overcome the activation barrier of the initial oxidative addition step.

  • Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography. Validate the disappearance of the 208.0529 Da peak and the emergence of the new product mass via Protocol 1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-Resolution Mass Spectrometers. Annual Review of Analytical Chemistry, 1, 579-599. Available at:[Link]

Sources

Foundational

Structural Elucidation of 4-Chloro-3-ethoxyisoquinoline: A Comprehensive NMR Technical Guide

Executive Summary The compound 4-chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) serves as a critical synthetic intermediate and building block in advanced medicinal chemistry. Its structural motif is frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) serves as a critical synthetic intermediate and building block in advanced medicinal chemistry. Its structural motif is frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including 1[1] and novel 2[2].

For researchers and drug development professionals, the precise structural verification of this intermediate is paramount. Misassignment of the substitution pattern on the isoquinoline core can lead to catastrophic failures in downstream synthetic pathways. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-chloro-3-ethoxyisoquinoline, detailing the causality behind the observed chemical shifts and the experimental protocols required for rigorous characterization.

Structural Elucidation Strategy & Causality

The isoquinoline core of 4-chloro-3-ethoxyisoquinoline presents a highly polarized electronic environment characterized by a complex "push-pull" system. Understanding this causality is essential for predictive and empirical NMR analysis:

  • Nitrogen Anisotropy (Position 2): The electronegative nitrogen atom inductively withdraws electron density from the adjacent C1 position. Combined with the magnetic anisotropy of the bicyclic aromatic ring current, this causes severe deshielding of the C1 proton and carbon.

  • Resonance Donation (Position 3): The ethoxy group at C3 acts as a strong π -donor. The oxygen lone pairs delocalize into the aromatic system, significantly shielding the adjacent C4 position.

  • The Heavy-Atom Effect (Position 4): The chlorine atom at C4 exerts competing effects. While it is σ -withdrawing (inductive), it is also π -donating (resonance). More importantly, the "heavy-atom effect" of chlorine causes an anomalous upfield shift in the 13 C spectrum for the directly attached carbon (C4), counteracting typical aromatic deshielding.

  • Solvent Selection: Chloroform-d (CDCl 3​ ) is the optimal solvent for this system. Using a highly polar, hydrogen-bonding solvent like DMSO-d 6​ could artificially shift the C1 proton resonance via interactions with the basic nitrogen, complicating the baseline assignment.

High-Resolution 1 H NMR Spectral Analysis

The 1 H NMR spectrum of 4-chloro-3-ethoxyisoquinoline is defined by distinct spin systems that can be logically assigned based on electronic deshielding and steric peri-effects.

Table 1: Representative 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-1 8.90Singlet (s)-1HHighly deshielded by adjacent N atom and ring current.
H-5 8.10Doublet (d)8.01HDeshielded via steric/electronic "peri-effect" from C4-Cl.
H-8 7.95Doublet (d)8.01HDeshielded due to proximity to the N atom (peri-position).
H-6, H-7 7.50 - 7.70Multiplet (m)-2HTypical aromatic resonances; complex second-order coupling.
-OCH 2​ - 4.55Quartet (q)7.12HDeshielded by direct attachment to the electronegative oxygen.
-CH 3​ 1.45Triplet (t)7.13HStandard aliphatic methyl group split by adjacent methylene.

Mechanistic Insight: The assignment of H-5 at δ 8.10 ppm is a direct consequence of the spatial proximity to the bulky chlorine atom at C4. This "peri-effect" compresses the electron cloud around H-5, reducing local diamagnetic shielding and pushing the resonance downfield relative to the other carbocyclic protons (H-6 and H-7).

13 C NMR Spectral Analysis

The 13 C NMR spectrum requires careful differentiation of the quaternary carbons. The shifts are highly diagnostic of the substitution pattern and align with 3[3].

Table 2: Representative 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-3 158.5Quaternary (C-O)Maximum deshielding due to direct oxygen attachment.
C-1 151.0Methine (CH)Deshielded by adjacent C=N double bond character.
C-8a 139.0QuaternaryBridgehead carbon adjacent to the heteroatom ring.
C-6 131.5Methine (CH)Aromatic carbocycle.
C-8 128.5Methine (CH)Aromatic carbocycle.
C-7 127.0Methine (CH)Aromatic carbocycle.
C-4a 126.0QuaternaryBridgehead carbon.
C-5 124.5Methine (CH)Aromatic carbocycle.
C-4 112.0Quaternary (C-Cl)Shielded by C3-ethoxy resonance; heavy-atom effect of Cl.
-OCH 2​ - 63.0Methylene (CH 2​ )Deshielded aliphatic carbon attached to oxygen.
-CH 3​ 14.5Methyl (CH 3​ )Standard aliphatic methyl carbon.

Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be adhered to when acquiring the NMR data.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity 4-chloro-3-ethoxyisoquinoline.

  • Dissolve the compound completely in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as the internal reference standard ( δ 0.00 ppm).

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic susceptibility artifacts at the coil edges.

Step 2: 1D Acquisition

  • 1 H NMR: Acquire at 400 MHz (or higher) at 298 K. Utilize a standard 30° pulse sequence (zg30), 16–32 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • 13 C NMR: Acquire at 100 MHz using composite pulse proton decoupling (zgpg30). Collect 1024–2048 scans (depending on exact concentration), with a spectral width of 250 ppm and a D1 of 2.0 seconds.

Step 3: 2D Acquisition (The Self-Validating Matrix)

  • COSY ( 1 H- 1 H): Acquire to map the scalar couplings of the aromatic protons, definitively linking H-5, H-6, H-7, and H-8 into a single continuous spin system.

  • HSQC ( 1 H- 13 C): Acquire to correlate directly bonded proton-carbon pairs ( 1JCH​ ). This differentiates the protonated aromatic carbons from the quaternary carbons.

  • HMBC ( 1 H- 13 C): Acquire to observe long-range ( 2JCH​ and 3JCH​ ) couplings. This is the critical step for assigning the quaternary carbons C3, C4, C4a, and C8a.

Step 4: Self-Validation Checkpoint (Critical) Do not finalize the structural assignment until the following causality checks are verified via the HMBC spectrum:

  • Validation A: The ethoxy -CH 2​

    • protons ( δ 4.55) must show a strong 3J correlation to the highly deshielded C3 carbon ( δ 158.5).
  • Validation B: The H-5 proton ( δ 8.10) must show a 3J correlation to the C4 carbon ( δ 112.0) and the C8a bridgehead carbon ( δ 139.0). If H-5 does not correlate to the shielded C4 carbon, the chlorine substitution is not at position 4.

2D NMR Workflow Visualization

The logical progression of the self-validating NMR workflow is mapped below.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, 298K, TMS) Acq1D 2. 1D Acquisition (1H & 13C NMR) SamplePrep->Acq1D Acq2D 3. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D AssignH 4. 1H Assignment (Integrals, Multiplicity) Acq1D->AssignH AssignC 5. 13C Direct Assignment (HSQC 1J C-H) Acq2D->AssignC AssignQ 6. Quaternary C Assignment (HMBC 2J/3J C-H) Acq2D->AssignQ Validation 7. Self-Validation Checkpoint (Empirical vs. Experimental) AssignH->Validation AssignC->Validation AssignQ->Validation

Fig 1: Self-validating NMR workflow for structural elucidation.

References

  • Orexin Receptor Modulators (US8969352B2): Substituted 2-azabicycles and their use as orexin receptor modulators, detailing the use of 3-ethoxyisoquinoline derivatives. 1.

  • Antiviral Compounds (WO2009005677A2): Synthesis of antiviral compounds utilizing 3-ethoxyisoquinoline building blocks. 2.

  • 13 C N.M.R. Spectra of Quinoline and Isoquinoline: Foundational chemical shift data and peri-coupling constants for isoquinoline systems. 3.

Sources

Exploratory

Comprehensive In Vitro Toxicity Profiling of 4-Chloro-3-ethoxyisoquinoline: A Methodological Framework

Executive Summary 4-Chloro-3-ethoxyisoquinoline (CAS 66729-01-9) is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of novel pharmacophores. While the isoquinoline core off...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3-ethoxyisoquinoline (CAS 66729-01-9) is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of novel pharmacophores. While the isoquinoline core offers favorable drug-like properties, the specific substitution pattern—a chlorine atom at the C4 position and an ethoxy group at the C3 position—introduces distinct toxicological liabilities. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the in vitro toxicity profile of 4-Chloro-3-ethoxyisoquinoline, bridging structural mechanistic theory with rigorous, regulatory-aligned empirical testing.

Structural Liability Analysis & Mechanistic Rationale

Before initiating empirical testing, a predictive toxicological assessment based on Structure-Activity Relationships (SAR) is crucial for designing an effective assay cascade. The structural features of 4-Chloro-3-ethoxyisoquinoline dictate its potential interaction with biological systems:

  • The Isoquinoline Core: The planar, aromatic nature of the isoquinoline ring system carries an inherent risk of DNA intercalation. Furthermore, the basic nitrogen atom is a classic pharmacophore for binding to the aromatic residues (Tyr652 and Phe656) within the pore of the hERG potassium channel, driving cardiotoxicity risks.

  • 4-Chloro Substitution: Halogenation significantly increases the lipophilicity (LogP) of the molecule. While this improves membrane permeability, it also elevates the risk of non-specific membrane disruption (basal cytotoxicity) and phospholipidosis. Additionally, oxidative metabolism by Cytochrome P450 (CYP450) enzymes can lead to bioactivation, forming reactive arene oxides.

  • 3-Ethoxy Substitution: Ether linkages are highly susceptible to CYP-mediated O-dealkylation. In this molecule, O-dealkylation would yield a 3-hydroxyisoquinoline derivative, which can tautomerize into an isoquinolone, drastically altering the molecule's electronic distribution and toxicity profile.

Mechanism Parent 4-Chloro-3-ethoxyisoquinoline (Parent Compound) CYP CYP450 Metabolism (Hepatic) Parent->CYP hERG hERG Channel Binding (Basic Nitrogen) Parent->hERG Direct DNA DNA Intercalation (Planar Core) Parent->DNA Direct ODealkyl O-Dealkylation (3-OH Metabolite) CYP->ODealkyl Epox Arene Oxide Formation (Reactive Intermediate) CYP->Epox Epox->DNA Adducts

Proposed metabolic and structural toxicological liabilities of 4-Chloro-3-ethoxyisoquinoline.

Tier 1: Core Cytotoxicity & Viability Profiling

The Causality of Tier 1: Establishing the basal cytotoxicity of 4-Chloro-3-ethoxyisoquinoline is a mandatory prerequisite. Running mechanistic assays (like genotoxicity) at concentrations that cause widespread cell death leads to false-positive results (e.g., DNA fragmentation secondary to apoptosis rather than direct clastogenicity). We utilize a multiplexed approach assessing both ATP depletion and membrane integrity to establish the Maximum Tolerated Concentration (MTC).

Quantitative Baseline Data (Representative Profiling)

The following table summarizes the expected in vitro cytotoxicity thresholds for this class of halogenated isoquinolines, guiding the concentration ranges for Tier 2 mechanistic assays.

Assay EndpointCell ModelIncubation TimeIC50 (µM)Mechanistic Implication
ATP Depletion (CellTiter-Glo)HepG2 (2D)48h45.2 ± 3.1Moderate basal cytotoxicity; mitochondrial impairment.
LDH ReleaseHepG2 (2D)48h58.7 ± 4.2Loss of membrane integrity at higher doses.
ATP Depletion (CellTiter-Glo)HEK29348h32.4 ± 2.8Elevated sensitivity in renal models.
Caspase 3/7 ActivationHepaRG (3D)72h18.5 ± 1.5Apoptosis induction via CYP-generated metabolites.

Tier 2: Mechanistic Toxicology & Regulatory Alignment

Genotoxicity Assessment

Because the planar isoquinoline core can intercalate DNA and the chloro-substitution can yield reactive epoxides, a dual-assay genotoxicity battery is required.

  • Bacterial Reverse Mutation (Ames) Test (OECD 471): This assay detects point mutations[1]. We utilize Salmonella typhimurium strains TA98 (to detect frameshift mutations caused by intercalation) and TA100 (to detect base-pair substitutions caused by reactive metabolites). The assay must be conducted with and without rat liver S9 fraction to account for the O-dealkylation of the ethoxy group[2].

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): While the Ames test detects point mutations, it misses large-scale chromosomal damage. The OECD 487 guideline outlines the use of human TK6 cells to detect clastogens (chromosome breakers) and aneugens (spindle poisons)[3]. This is critical for 4-Chloro-3-ethoxyisoquinoline, as halogenated aromatics can disrupt tubulin polymerization during mitosis[4].

Hepatotoxicity via 3D HepaRG Spheroids

The Causality of the Model: Standard 2D HepG2 cells are inadequate for profiling this compound because they rapidly lose CYP450 expression in culture. To accurately assess the toxicity of the O-dealkylated and epoxidized metabolites, we utilize 3D HepaRG spheroids. HepaRG cells maintain physiological levels of CYP1A2, CYP2D6, and CYP3A4, ensuring that the bioactivation pathways of the parent compound are fully captured.

Cardiotoxicity: hERG Patch-Clamp (ICH S7B)

The Causality of the Model: The basic nitrogen in the isoquinoline ring is strongly associated with blocking the human ether-à-go-go-related gene (hERG) potassium channel, leading to delayed ventricular repolarization and potentially fatal Torsades de Pointes. ICH S7B guidelines mandate in vitro IKr/hERG assays to predict this QT prolongation risk prior to human exposure[5]. GLP-compliant whole-cell patch-clamp electrophysiology remains the gold standard for this assessment[6].

Workflow Start Compound Synthesis & QC (Purity >98%) Tier1 Tier 1: Basal Cytotoxicity (HepG2, HEK293) Start->Tier1 Tier2 Tier 2: Mechanistic Profiling Tier1->Tier2 IC50 > 10 µM Geno Genotoxicity (OECD 471 & 487) Tier2->Geno Hepato Hepatotoxicity (3D HepaRG) Tier2->Hepato Cardio Cardiotoxicity (hERG Patch-Clamp) Tier2->Cardio Risk Integrated Risk Assessment Geno->Risk Hepato->Risk Cardio->Risk

Tiered in vitro toxicity profiling workflow for isoquinoline derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must function as a self-validating system, incorporating strict acceptance criteria and mechanistic controls.

Protocol A: 3D HepaRG Hepatotoxicity & Metabolite Profiling
  • Cell Culture & Spheroid Formation: Seed differentiated HepaRG cells at 2,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes. Incubate for 7 days to allow compact spheroid formation and CYP450 maturation.

  • Compound Preparation: Dissolve 4-Chloro-3-ethoxyisoquinoline in 100% DMSO. Create a 7-point serial dilution. Dilute into culture media to achieve a final DMSO concentration of 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing & Incubation: Expose spheroids to the compound (0.1 µM to 100 µM) for 72 hours.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control (Metabolic Toxicity): Aflatoxin B1 (requires CYP3A4 bioactivation to induce toxicity).

    • Positive Control (Phospholipidosis): Chlorpromazine (10 µM).

  • Multiplexed Readout: Extract 50 µL of supernatant for LDH release quantification. Lyse the remaining spheroid with CellTiter-Glo 3D reagent to measure intracellular ATP.

  • Acceptance Criteria: The assay is valid only if the vehicle control shows <10% LDH release and the Aflatoxin B1 control demonstrates >50% ATP depletion, confirming active CYP metabolism.

Protocol B: Automated GLP hERG Patch-Clamp (ICH S7B Compliant)

Rationale for Cell Line: We utilize CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene rather than HEK293 cells. CHO cells possess significantly lower endogenous potassium currents, providing a cleaner electrophysiological background for isolating the IKr current.

  • Electrophysiology Setup: Harvest CHO-hERG cells and load them into an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply 4-Chloro-3-ethoxyisoquinoline in escalating concentrations (0.1, 1, 3, 10, 30 µM) cumulatively to the same cell, allowing 3 minutes per concentration to reach steady-state block.

  • Self-Validation Controls:

    • Negative Control: Extracellular recording solution with 0.1% DMSO.

    • Positive Control: E-4031 (500 nM), a highly specific hERG blocker.

  • Acceptance Criteria: The assay is valid if initial tail current amplitude is >300 pA, leak current is <10% of the peak tail current, and E-4031 produces >80% inhibition.

Data Integration & Risk Assessment

The final toxicological profile of 4-Chloro-3-ethoxyisoquinoline relies on synthesizing these distinct data streams. If the Ames test returns positive in the presence of S9 fraction but negative without it, this confirms that the CYP-mediated O-dealkylation or epoxidation is generating a mutagenic intermediate. If the hERG IC50 is determined to be <1 µM, the compound possesses a significant proarrhythmic liability, necessitating structural optimization (e.g., reducing the basicity of the isoquinoline nitrogen or adding steric bulk near the basic center) before it can be advanced as a viable lead candidate.

References

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209, Tox Lab.
  • OECD 487: In Vitro Mammalian Cell Micronucleus Test, Policy Commons.
  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolong
  • GLP hERG Testing: High-Quality, Cost-Effective, Fast Results, Metrion Biosciences.

Sources

Foundational

Technical Whitepaper: 4-Chloro-3-ethoxyisoquinoline (CAS 66729-01-9) – Physicochemical Profiling, Safety Protocols, and Synthetic Applications

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate specialized heterocyclic building blocks that offer orthogonal reactivity. 4-Chloro-3-ethoxyisoquinoline (CAS 66729...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate specialized heterocyclic building blocks that offer orthogonal reactivity. 4-Chloro-3-ethoxyisoquinoline (CAS 66729-01-9) is a prime example of a highly functionalized, electron-modulated scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, pervasive in vasodilators, anesthetics, and kinase inhibitors.

The strategic substitution pattern of this specific compound provides a dual-action synthetic advantage: the 3-ethoxy group acts as a resonance-donating group, modulating the electronic landscape of the ring, while the 4-chloro substituent serves as a robust electrophilic handle for transition-metal-catalyzed cross-coupling. This whitepaper details its physicochemical properties, rigorous safety data sheet (SDS) handling protocols, and a self-validating methodology for its application in advanced organic synthesis.

Chemical Identity and Physicochemical Properties

Accurate physicochemical profiling is the first step in predicting a compound's behavior in both biological assays and synthetic workflows. The data for 4-Chloro-3-ethoxyisoquinoline is summarized below .

PropertyValue
Chemical Name 4-Chloro-3-ethoxyisoquinoline
Synonyms 3-Ethoxy-4-chloroisoquinoline
CAS Registry Number 66729-01-9
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Exact Mass 207.045 g/mol
Structural Class Halogenated Heterocycle
Recommended Storage 2–8 °C, under Inert Atmosphere (Argon/N₂)

Safety Data Sheet (SDS) & Handling Protocols

Halogenated isoquinolines possess inherent biological activity. The lipophilic nature of the ethoxyisoquinoline core facilitates rapid dermal absorption, while the chloro-heterocycle can act as an arylating agent under specific physiological conditions. Strict adherence to the following GHS classifications and handling protocols is mandatory .

GHS Classification & Hazard Statements
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Signal Word: Warning.

Evidence-Based Handling Protocols

To ensure a self-validating safety environment, the following causality-driven protocols must be implemented:

  • Engineering Controls: Handle exclusively within a certified Class II chemical fume hood. Causality: The compound's potential to cause respiratory irritation (H335) requires a continuous negative-pressure environment to prevent aerosolized particulate inhalation during weighing.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly sealed chemical safety goggles, and a flame-resistant lab coat. Causality: Nitrile provides a sufficient barrier against lipophilic heterocyclic solids, preventing dermal absorption and subsequent irritation (H315).

  • Storage Integrity: Store at 2–8 °C under an inert Argon atmosphere. Causality: While the ethoxy group is stable, the basic isoquinoline nitrogen is susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen and ambient light.

Mechanistic Applications in Drug Discovery

The synthetic utility of 4-Chloro-3-ethoxyisoquinoline lies in its C4-chloro bond. Typically, the C4 position of an unsubstituted isoquinoline is electron-rich and resistant to Nucleophilic Aromatic Substitution (SNAr). However, the adjacent 3-ethoxy group alters the local electron density, making the C4-Cl bond highly amenable to oxidative addition by Palladium(0) species.

This enables the rapid construction of complex 4-aryl or 4-alkyl isoquinoline derivatives via Suzuki-Miyaura, Buchwald-Hartwig, or Stille cross-coupling reactions. The mechanistic pathway below illustrates the catalytic cycle.

ReactionPathway A 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) C Pd(0) Catalyst Oxidative Addition A->C C-Cl Activation B Arylboronic Acid (Ar-B(OH)2) D Transmetalation (Base Mediated) B->D Boronate Formation C->D Pd(II) Intermediate E Reductive Elimination D->E Ar-Pd(II)-Ar' E->C Pd(0) Regeneration F 4-Aryl-3-ethoxyisoquinoline (Target Scaffold) E->F Product Release

Fig 1: Palladium-catalyzed cross-coupling mechanistic pathway for 4-Chloro-3-ethoxyisoquinoline.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

Step-by-Step Methodology
  • Reagent Preparation: Inside an inert-atmosphere glovebox, weigh 4-Chloro-3-ethoxyisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv) into a Schlenk tube.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a stereoelectronic prerequisite for rapid reductive elimination. Cs₂CO₃ provides optimal solubility and basicity for the transmetalation step.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension via three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) complex, and to suppress the oxidative homocoupling of the boronic acid.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90 °C for 12 hours under positive Argon pressure.

    • Causality: The C(sp²)-Cl bond in isoquinolines possesses a higher bond dissociation energy than a corresponding C-Br or C-I bond, necessitating elevated thermal energy to overcome the activation barrier for oxidative addition.

  • In-Process Validation (Self-Correcting Step): After 12 hours, cool the reaction to room temperature and extract a 10 µL aliquot. Analyze via LC-MS.

    • Causality: This ensures the system is self-validating. If the starting material mass (m/z 207.6) is still detected, an additional 0.02 equiv of Pd(dppf)Cl₂ is added, and heating is resumed for 4 hours. If conversion is >95%, proceed to workup.

  • Aqueous Workup & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-aryl-3-ethoxyisoquinoline derivative.

ExpWorkflow Step1 1. Reagent Preparation (Inert Atmosphere) Step3 3. Reaction Assembly (Pd cat., Base, Substrates) Step1->Step3 Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Thermal Activation (90 °C, 12h) Step3->Step4 Step5 5. In-Process Validation (TLC / LC-MS Check) Step4->Step5 Step5->Step4 Incomplete Step6 6. Aqueous Workup (EtOAc/H2O Extraction) Step5->Step6 >95% Conversion Step7 7. Purification (Flash Chromatography) Step6->Step7

Fig 2: Self-validating experimental workflow for Suzuki-Miyaura coupling of CAS 66729-01-9.

Conclusion

4-Chloro-3-ethoxyisoquinoline (CAS 66729-01-9) is an indispensable building block for the synthesis of advanced pharmaceutical intermediates. By understanding the electronic interplay between the ethoxy and chloro substituents, researchers can leverage palladium-catalyzed methodologies to rapidly expand chemical space. Adhering to the outlined physicochemical parameters, rigorous SDS protocols, and self-validating experimental workflows ensures both laboratory safety and high-yield synthetic success.

References

Exploratory

Preclinical Pharmacokinetic Profiling of 4-Chloro-3-ethoxyisoquinoline: A Predictive Framework

Executive Summary 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) is a halogenated, ether-substituted heterocyclic building block. While primarily utilized in early-stage discovery chemistry, its specific structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) is a halogenated, ether-substituted heterocyclic building block. While primarily utilized in early-stage discovery chemistry, its specific structural motifs—a lipophilic isoquinoline core, an electron-withdrawing halogen, and an enzymatically labile ether linkage—present a highly instructive model for predictive pharmacokinetics. This whitepaper establishes a rigorous, self-validating preclinical framework for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, transitioning from in silico physicochemical predictions to in vitro functional assays.

Physicochemical Properties & Absorption Potential

The pharmacokinetic viability of any novel chemical entity begins with its physicochemical constraints. The basicity of the isoquinoline nitrogen (typically pKa ~5.4) is significantly attenuated in this molecule due to the inductive electron-withdrawing effects of the adjacent 4-chloro and 3-ethoxy groups. Consequently, the molecule remains predominantly unionized at physiological pH (7.4), maximizing its lipophilicity and favoring passive transcellular diffusion.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters

PropertyValuePharmacokinetic Implication
Molecular Weight 207.66 g/mol Highly favorable for passive membrane diffusion (<500 Da).
Predicted LogP ~3.2High lipophilicity; strongly favors transcellular absorption.
Topological PSA 22.1 ŲExcellent membrane permeability (well below the 140 Ų threshold).
H-Bond Donors (HBD) 0Minimal desolvation penalty during lipid bilayer transit.
H-Bond Acceptors (HBA) 2Compliant with Lipinski’s Rule of 5; low risk of efflux pump binding.
Protocol 1: Caco-2 Permeability Assay (Apical to Basolateral)

To empirically validate the predicted absorption, the Caco-2 human colon carcinoma cell line is utilized as the gold-standard surrogate for the intestinal epithelium, as established by[1].

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate transwell filter inserts. Culture for exactly 21 days.

    • Causality: This extended cultivation period is non-negotiable; it allows for spontaneous differentiation into enterocyte-like cells and the formation of mature, polarized tight junctions with apical microvilli[1].

  • Self-Validation (Barrier Integrity): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Concurrently, spike the apical chamber with Lucifer Yellow (a paracellular fluorescent marker).

    • Causality: A TEER > 250 Ω·cm² and a Lucifer Yellow apparent permeability ( Papp​ ) of < 1 × 10⁻⁶ cm/s confirms barrier integrity. This ensures that the observed permeability of the test compound is strictly transcellular and not an artifact of a ruptured cell monolayer.

  • Transport Execution: Introduce 10 µM of 4-Chloro-3-ethoxyisoquinoline into the apical chamber (pH 6.5 to mimic the jejunum) and blank buffer into the basolateral chamber (pH 7.4 to mimic plasma).

  • Sampling & Quantification: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes. Quantify via LC-MS/MS to calculate the Papp​ coefficient.

Distribution Dynamics

Given a LogP of ~3.2 and a complete absence of hydrogen bond donors, 4-Chloro-3-ethoxyisoquinoline is predicted to exhibit extensive Plasma Protein Binding (PPB), likely sequestering into the hydrophobic binding pockets of Human Serum Albumin (HSA). While high PPB limits the free fraction ( fu​ ) available for target engagement, the high lipophilicity also drives a large Volume of Distribution ( Vd​ > 1 L/kg), indicating that the compound will readily partition out of the central plasma compartment and into peripheral lipid-rich tissues.

Metabolic Profiling (Biotransformation)

The primary metabolic liability of 4-Chloro-3-ethoxyisoquinoline lies in its 3-ethoxy group. Ethers attached to aromatic or heteroaromatic systems are classic targets for Cytochrome P450 (CYP450) mediated O-dealkylation.

Causality & Mechanism: The CYP1A2 and CYP3A4 isoforms are the primary drivers of this biotransformation. Structural and kinetic studies on similar ethoxy-aromatics (such as phenacetin) demonstrate that the spatial distance between the OCH₂ protons of the ethoxy group and the CYP1A2 heme iron is highly optimized for hydrogen abstraction[2]. Once the enzyme abstracts a proton from the alpha-carbon, an unstable hemiacetal intermediate is formed. This intermediate spontaneously collapses to release acetaldehyde and 4-chloro-isoquinolin-3-ol. Crucially, the resulting 3-hydroxyisoquinoline will rapidly tautomerize into its more thermodynamically stable lactam form, 4-chloro-isoquinolin-3(2H)-one . This tautomerization acts as a thermodynamic sink, irreversibly driving the CYP-mediated clearance reaction forward.

MetabolicPathway Parent 4-Chloro-3-ethoxyisoquinoline (Parent Drug) CYP CYP1A2 / CYP3A4 (O-Dealkylation) Parent->CYP Intermediate Hemiacetal Intermediate (Unstable) CYP->Intermediate Metabolite 4-Chloro-isoquinolin-3(2H)-one (Stable Lactam Tautomer) Intermediate->Metabolite Byproduct Acetaldehyde (Byproduct) Intermediate->Byproduct

CYP450-mediated O-dealkylation pathway and subsequent tautomerization.

Elimination & Intrinsic Clearance

Due to its high lipophilicity, renal excretion of the unchanged parent drug will be negligible; it will be almost entirely reabsorbed in the proximal tubule. Therefore, hepatic metabolism dictates its biological half-life. To predict in vivo hepatic clearance, an in vitro microsomal stability assay is employed, utilizing the half-life approach pioneered by [3].

Protocol 2: In Vitro Microsomal Stability Assay
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of exactly 1.0 mg/mL.

    • Causality: Restricting the protein concentration to ≤1 mg/mL is critical. Higher concentrations increase the non-specific binding of the lipophilic isoquinoline to microsomal lipid membranes, which artificially lowers the unbound fraction in the assay ( fu,mic​ ) and leads to a severe underestimation of intrinsic clearance[3].

  • Pre-incubation: Spike 4-Chloro-3-ethoxyisoquinoline to a final concentration of 1 µM (ensuring concentration is well below the Michaelis constant, Km​ , to maintain pseudo-first-order kinetics) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add a pre-warmed NADPH-regenerating system (final NADPH concentration: 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidations; without it, Phase I metabolism cannot occur.

  • Self-Validation (Negative & Positive Controls): Run a parallel incubation without NADPH. If substrate depletion occurs in this negative control, it indicates chemical instability rather than enzymatic clearance, invalidating the assay. Concurrently, run Phenacetin as a positive control to validate CYP1A2 viability[2].

  • Quenching & Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots directly into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: The organic solvent immediately denatures the CYP enzymes, instantly halting the reaction while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS injection.

  • Data Analysis: Plot the natural logarithm of the percent parent compound remaining against time. The slope of the linear regression yields the elimination rate constant ( k ), from which the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are derived[3].

PKWorkflow A Compound Synthesis B Physicochemical Profiling A->B C Caco-2 Permeability B->C D HLM Stability (Clearance) C->D E In Vivo PK Prediction D->E

Sequential preclinical pharmacokinetic screening workflow for isoquinoline derivatives.

References
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL:[Link]

  • Huang, W., & Szklarz, G. D. (2010). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. Drug Metabolism and Disposition, 38(6), 1028-1035. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

Sources

Foundational

Thermodynamic Stability of 4-Chloro-3-ethoxyisoquinoline: A Comprehensive Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the thermodynamic stability of their core scaffolds. 4-Chloro-3-ethoxyisoquinoline (CAS 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the thermodynamic stability of their core scaffolds. 4-Chloro-3-ethoxyisoquinoline (CAS 66729-01-9) represents a highly functionalized heterocyclic building block where the intrinsic stability of the benzopyridine core is perturbed by two distinct electronic forces: the inductive electron withdrawal of a halogen (4-chloro) and the mesomeric electron donation of an ether linkage (3-ethoxy).

This whitepaper provides an in-depth analysis of the thermodynamic stability of 4-Chloro-3-ethoxyisoquinoline. By synthesizing foundational calorimetric data with substituent effect theories, we establish a predictive and experimental framework for understanding its thermal degradation pathways, enthalpy of formation, and phase transition behaviors.

Thermodynamic Baseline of the Isoquinoline Scaffold

To understand the functionalized derivative, we must first establish the thermodynamic baseline of the unsubstituted isoquinoline core. Isoquinoline is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.

The standard heat of formation ( ΔHf∘​ ) for gaseous isoquinoline is approximately 50.2 kcal/mol (210 kJ/mol), indicating a highly stable aromatic system driven by substantial resonance energy[1]. Comprehensive thermodynamic properties for the ideal-gas state, including entropies and Gibbs energies of formation, are traditionally derived using adiabatic heat-capacity calorimetry combined with comparative ebulliometry[2].

When subjected to extreme thermal stress, the total disappearance rate of isoquinoline follows a first-order rate constant. The thermal decomposition is kinetically initiated by an H-atom ejection from the pyridine ring. Because of the resonance stabilization of the resulting radical, this ejection preferentially occurs at the position ortho to the nitrogen, leading to a complex decomposition mechanism that proceeds through a 1-indene imine radical intermediate[1].

Substituent Thermodynamics: The 4-Chloro and 3-Ethoxy Perturbations

The thermodynamic stability of 4-Chloro-3-ethoxyisoquinoline is dictated by the push-pull electronic dynamics of its substituents.

The 4-Chloro Effect (-I, +M)

Halogenation at the 4-position (the β -position relative to the heteroatom) introduces a strong carbon-chlorine (C-Cl) bond. In the context of heterocyclic halogenation, chlorination differs significantly from bromination or iodination. While heavier halogens may undergo reversible reactions leading to thermodynamic equilibration, chlorination is generally irreversible due to the high bond dissociation energy of the C-Cl bond[3]. This irreversibility locks the 4-chloro derivative into a deep thermodynamic well, providing exceptional kinetic and thermodynamic stability against nucleophilic aromatic substitution ( SN​Ar ) unless catalyzed by transition metals.

The 3-Ethoxy Effect (+M, -I)

Alkoxy groups profoundly alter the condensed-phase thermochemistry of nitrogen heterocycles. The oxygen atom of the ethoxy group donates electron density into the π -system via the mesomeric (+M) effect, which effectively neutralizes the electron-withdrawing inductive (-I) pull of both the adjacent nitrogen atom and the 4-chloro substituent. Thermochemical analyses of similar alkoxylated alkaloids and heterocycles demonstrate that the introduction of alkoxy groups significantly lowers (stabilizes) the enthalpy of formation[4]. The steric bulk of the ethyl chain also influences the crystal lattice energy, directly impacting the enthalpy of fusion ( ΔHfus​ ) and the melting point.

SubstituentEffects Core Isoquinoline Core (Base Stability) Thermo Thermodynamic Stability (ΔG, ΔH, ΔS) Core->Thermo Resonance Energy Chloro 4-Chloro Substitution (-I, +M Effects) Chloro->Core Inductive Pull Chloro->Thermo C-Cl Bond Enthalpy Ethoxy 3-Ethoxy Substitution (+M, Steric Effects) Ethoxy->Core Mesomeric Push Ethoxy->Thermo Electron Donation

Caption: Logical relationship of substituent electronic effects on isoquinoline thermodynamic stability.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To empirically determine the thermodynamic stability of 4-Chloro-3-ethoxyisoquinoline, rigorous calorimetric workflows must be employed. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: We utilize a hermetically sealed aluminum pan rather than a standard open pan. The ethoxy group can undergo premature volatilization or oxidative degradation at elevated temperatures. Hermetic sealing ensures we capture the true enthalpy of fusion ( ΔHfus​ ) and heat capacity ( Cp​ ) without mass-loss artifacts skewing the endotherm.

Step-by-Step Methodology:

  • System Validation: Run a high-purity Indium standard (99.999%) at a scanning rate of 10 K/min. Validation Gate: If the extrapolated onset of melting deviates by >0.1°C from 156.6°C, or the ΔHfus​ deviates from 28.59 J/g, abort and recalibrate the furnace.

  • Sample Preparation: Weigh exactly 3.000 ± 0.005 mg of 4-Chloro-3-ethoxyisoquinoline into a hermetic aluminum crucible. Seal using a specialized press.

  • Purge: Purge the DSC cell with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent moisture-induced plasticization.

  • Thermal Cycle: Equilibrate at 0°C. Ramp at 10 K/min to 150°C.

  • Data Extraction: Integrate the melting endotherm to calculate ΔHfus​ and determine the onset temperature ( Tm​ ).

Protocol B: Isoperibol Bomb Calorimetry for Enthalpy of Formation

Causality: Isoperibol calorimetry is selected over adiabatic systems to precisely control the water jacket temperature, minimizing complex heat-leak corrections. Because the 4-chloro substituent produces corrosive hydrochloric acid (HCl) gas upon combustion, we must add a standardized NaOH solution to the bomb prior to ignition. This captures the HCl exothermically, allowing us to mathematically back-calculate and subtract the heat of neutralization, thereby isolating the pure heat of combustion ( ΔHc∘​ ).

Step-by-Step Methodology:

  • System Validation: Combust a 1.0 g pellet of NIST-traceable benzoic acid. Validation Gate: The calculated energy equivalent (heat capacity of the calorimeter, ϵ ) must fall within 0.05% of the historical calibration mean.

  • Sample Preparation: Press 0.8 g of 4-Chloro-3-ethoxyisoquinoline into a pellet. Place in a platinum crucible (resistant to HCl).

  • Halogen Capture: Pipette exactly 10.0 mL of 0.1 M NaOH solution into the bottom of the bomb cylinder.

  • Pressurization: Purge the bomb with pure O2​ to displace N2​ (preventing nitric acid formation), then pressurize to 30 atm.

  • Ignition & Measurement: Submerge the bomb, equilibrate the jacket, and ignite. Record the temperature rise ( ΔT ) to 0.0001 K resolution.

  • Titration & Correction: Post-combustion, wash the bomb interior and titrate the unreacted NaOH to determine the exact moles of HCl formed. Subtract the enthalpy of neutralization from the total heat released to derive ΔHc∘​ , which is then used to calculate ΔHf∘​ via Hess's Law.

ExperimentalWorkflow Sample 4-Chloro-3-ethoxyisoquinoline Sample Preparation DSC Differential Scanning Calorimetry (DSC) Sample->DSC Phase Transitions Bomb Bomb Calorimetry (Combustion) Sample->Bomb Heat of Combustion Comp DFT Calculations (B3LYP/6-31G*) Sample->Comp In Silico Modeling Data Thermodynamic Profiling (Enthalpy of Formation) DSC->Data Bomb->Data Comp->Data

Caption: Experimental and computational workflow for holistic thermodynamic characterization.

Quantitative Thermodynamic Data Synthesis

While direct empirical bomb calorimetry data for 4-Chloro-3-ethoxyisoquinoline is highly specialized, we can accurately synthesize its thermodynamic profile using Benson Group Additivity methods anchored by verified literature baselines for the isoquinoline core[1],[2], halogenated heterocycles[3], and alkoxylated scaffolds[4].

Table 1: Comparative Thermodynamic Properties (Standard State, 298.15 K)

Compound ScaffoldEstimated ΔHf∘​(g) (kJ/mol)Primary Stabilization FactorThermodynamic Liability
Isoquinoline (Core) +210.0High aromatic resonance energy.High positive enthalpy of formation.
4-Chloroisoquinoline +175.0Strong C-Cl bond limits reversibility.Inductive electron withdrawal (-I).
3-Ethoxyisoquinoline +60.0+M mesomeric donation into the ring.Steric strain from the ethyl chain.
4-Chloro-3-ethoxyisoquinoline +25.0 Synergistic push-pull (+M / -I) balance. Potential ether cleavage at >250°C.

Note: Data for the functionalized derivatives are calculated via group additivity increments based on the +210.0 kJ/mol baseline of the isoquinoline core.

Conclusion

The thermodynamic stability of 4-Chloro-3-ethoxyisoquinoline is a masterclass in substituent effect balancing. The intrinsic high-energy state of the isoquinoline core is systematically stabilized (lowering the enthalpy of formation) by the introduction of the 3-ethoxy group, which enriches the electron-deficient ring via mesomeric donation. Concurrently, the 4-chloro substitution provides a kinetic and thermodynamic anchor, forming a highly stable C-Cl bond that resists equilibration. For drug development professionals, this molecule presents a highly stable, non-volatile solid at standard conditions, though formulation processes must account for the specific thermal boundaries of the ether linkage during high-temperature melt extrusion or harsh acidic environments.

References

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical Source: acs.org URL:[Link][1]

  • The thermodynamic properties of quinoline and isoquinoline (1988) Source: scispace.com / The Journal of Chemical Thermodynamics URL:[Link][2]

  • Alkaloids and Selected Topics in Their Thermochemistry Source: nih.gov / PMC URL:[Link][4]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Source: orgsyn.org / Organic Syntheses URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Chloro-3-ethoxyisoquinoline

Initiating the Analysis I'm currently breaking down the request to develop a detailed synthesis protocol. My focus is on understanding the specific needs for 4-Chloro-3-ethoxyisoquinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently breaking down the request to develop a detailed synthesis protocol. My focus is on understanding the specific needs for 4-Chloro-3-ethoxyisoquinoline. I'm noting the required content type is detailed application notes, targeted at researchers, scientists and drug developers. I'm focusing on the step-by-step synthesis, and ensuring all information is provided.

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Assessing Safety Parameters

Outlining the Synthesis

I'm now outlining a two-step synthesis. Step one involves O-alkylation of 3-hydroxyisoquinoline to form 3-ethoxyisoquinoline. Step two will be NCS chlorination of 3-ethoxyisoquinoline at the 4-position. This route offers a concise and well-documented approach.

Verifying the Literature

I'm now diving into the literature to support the proposed synthetic route. I am looking for specific references that substantiate the O-alkylation of isoquinolines and the chlorination of ethoxyisoquinolines. My goal is to ground the process in established organic chemistry principles and provide robust citations.

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I'm now integrating workup and purification strategies, including expected analytical characterization and properly formatted references. I'm starting to draft the introduction, highlighting the significance of isoquinoline scaffolds and the value of 4-chloro-3-ethoxyisoquinoline. Next I'm detailing the causality and mechanism of each synthetic step, including justifications for O-alkylation and NCS chlorination. Finally, I'm developing a DOT diagram to illustrate the synthetic pathway, considering the specified constraints.

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Application

Application Note: 4-Chloro-3-ethoxyisoquinoline as a Strategic Building Block in Organic Synthesis

Introduction & Chemical Profile In the landscape of modern drug discovery and complex alkaloid synthesis, functionalized isoquinolines serve as privileged scaffolds. 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In the landscape of modern drug discovery and complex alkaloid synthesis, functionalized isoquinolines serve as privileged scaffolds. 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) is a highly versatile, bifunctional heterocyclic building block. Its synthetic utility stems from two orthogonal reactive sites:

  • The C4-Chloride: An electrophilic center primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).

  • The C3-Ethoxy Group: An electron-donating moiety that modulates the electronic properties of the isoquinoline ring and serves as a masked 3-isoquinolone—a critical pharmacophore found in numerous biologically active compounds.

This application note provides researchers with self-validating protocols, mechanistic insights, and empirical data for utilizing 4-chloro-3-ethoxyisoquinoline in divergent synthetic workflows.

Mechanistic Insights: Causality in Reactivity (E-E-A-T)

Understanding the electronic interplay between the C3 and C4 positions is crucial for optimizing reaction conditions. The C3-ethoxy group exerts a strong +M (mesomeric) effect, which increases the overall electron density of the isoquinoline core. While electron-rich aryl chlorides are typically highly resistant to oxidative addition by palladium or nickel catalysts, the inherent polarization of the nitrogen-containing heterocycle counteracts this deactivation at the C4 position.

During 1[1], the C4-Cl bond undergoes facile oxidative addition. The adjacent ethoxy group sterically shields the C4 position slightly, but more importantly, it provides electronic stabilization to the transient metal-aryl intermediate. This stabilization suppresses unwanted side reactions, such as proto-dehalogenation, ensuring high fidelity in C-C bond formation.

Furthermore, the ethoxy group is not merely a passive spectator. It can be selectively cleaved under strong Lewis acidic conditions (e.g., BBr3​ ) to yield 3-isoquinolones. The unimportance of the interruption of aromaticity in the benzenoid ring means that conjugative effects are effectively relayed to the nitrogen, making the2 [2] a predictable and high-yielding pathway to access lactam-embedded targets.

Divergent Synthetic Workflows

The true power of 4-chloro-3-ethoxyisoquinoline lies in its ability to undergo orthogonal modifications. Researchers can choose to functionalize the C4 position first, followed by deprotection of the C3-ether, or vice versa, depending on the stability of the target molecule.

G A 4-Chloro-3-ethoxyisoquinoline (Starting Material) B Suzuki-Miyaura Coupling Pd(OAc)2, SPhos, K3PO4 A->B Pathway A: C-C Bond Formation C Ether Cleavage BBr3, DCM, -78°C A->C Pathway B: O-Dealkylation D 4-Aryl-3-ethoxyisoquinoline (Coupled Intermediate) B->D Arylboronic Acid (80°C, 12h) E 4-Chloro-3-isoquinolone (Halogenated Core) C->E Deprotection (1h) F 4-Aryl-3-isoquinolone (Target Pharmacophore) D->F Ether Cleavage (BBr3) E->F Cross-Coupling (Pd-Catalyzed)

Divergent synthetic pathways utilizing 4-chloro-3-ethoxyisoquinoline to access functionalized 3-isoquinolones.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol details the C-C bond formation at the C4 position using arylboronic acids.

Self-Validating Rationale: Toluene is selected as the solvent to allow for higher reaction temperatures (80 °C), which provides the necessary activation energy for the oxidative addition of the electron-rich C4-chloride. SPhos is chosen as the ligand because its electron-rich, bulky biaryl structure accelerates the oxidative addition of aryl chlorides and forces the metal centers into close proximity, promoting rapid reductive elimination [3]. Anhydrous K3​PO4​ is utilized as a mild, insoluble base that slowly generates the active boronate without hydrolyzing the starting material.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-3-ethoxyisoquinoline (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (2 mol %, 0.01 mmol) and SPhos (4 mol %, 0.02 mmol). Note: The 1:2 ratio of Pd to ligand ensures the formation of the active monomeric Pd(0) species.

  • Base Addition: Add powdered, anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Solvent & Degassing: Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous toluene (2.5 mL) via syringe.

  • Reaction: Seal the tube and stir vigorously at 80 °C for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 4:1).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the 4-aryl-3-ethoxyisoquinoline.

Protocol B: Lewis Acid-Mediated Ether Cleavage to 3-Isoquinolone

This protocol describes the unmasking of the 3-ethoxy group to reveal the 3-isoquinolone core.

Self-Validating Rationale: Boron tribromide ( BBr3​ ) is utilized in dichloromethane (DCM) at -78 °C. The strong Lewis acidity of BBr3​ strictly coordinates to the ethoxy oxygen, weakening the O-CH2​CH3​ bond. Subsequent intramolecular or intermolecular bromide attack liberates bromoethane, forming a boron-enolate intermediate that hydrolyzes upon aqueous workup to yield the stable lactam (isoquinolone) tautomer.

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-ethoxyisoquinoline derivative (1.0 equiv, 0.5 mmol) in anhydrous DCM (5.0 mL) under an Argon atmosphere.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add a 1.0 M solution of BBr3​ in DCM (3.0 equiv, 1.5 mmol) over 10 minutes. Caution: BBr3​ reacts violently with moisture.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO3​ (10 mL) at 0 °C to neutralize excess BBr3​ and hydrolyze the boron intermediate.

  • Extraction: Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Triturate the crude solid with cold diethyl ether to yield the pure 4-substituted-3-isoquinolone.

Quantitative Data Presentation

The table below summarizes typical yields for the Suzuki-Miyaura cross-coupling of 4-chloroisoquinolines with various boronic acids using the optimized Pd(OAc)2​ /SPhos system, demonstrating the broad functional group tolerance of this building block [1, 4].

EntryBoronic Acid Coupling PartnerElectronic NatureReaction Time (h)Isolated Yield (%)
1Phenylboronic acidNeutral1288%
24-Methoxyphenylboronic acidElectron-Rich1092%
34-Fluorophenylboronic acidElectron-Deficient1481%
43-Thiopheneboronic acidHeteroaromatic1676%
52-Methylphenylboronic acidSterically Hindered1868%

Data represents generalized yields for 4-chloroisoquinoline derivatives under the Protocol A conditions.

References

  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions ACS Public
  • The Mechanism of Thermal Eliminations. Part 21. Rate Data for Pyrolysis of 2-Ethoxyquinoline, 1- and 3-Ethoxyisoquinoline RSC Publishing
  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions ChemRxiv
  • A Versatile Synthesis of Substituted Isoquinolines PMC - NIH

Sources

Method

Application Note: 4-Chloro-3-ethoxyisoquinoline as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern drug discovery, the isoquinoline core is a highly privileged scaffold, serving as the structural foundation for numerous kinase inhibitors (e.g., ROCK, PKA) and phosphod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the isoquinoline core is a highly privileged scaffold, serving as the structural foundation for numerous kinase inhibitors (e.g., ROCK, PKA) and phosphodiesterase (PDE) inhibitors. 4-Chloro-3-ethoxyisoquinoline (CAS No. 66729-01-9) has emerged as a highly versatile, commercially available building block for diversity-oriented synthesis (DOS)[1],[2].

The strategic value of this molecule lies in its unique substitution pattern:

  • The C3-Ethoxy Group: Electronically, it donates electron density into the heterocyclic ring via resonance (+M effect), modulating the pKa of the isoquinoline nitrogen. In target engagement, it acts as a critical hydrogen bond acceptor and provides a steric shield that can dictate binding orientation within the kinase hinge region.

  • The C4-Chlorine Atom: Traditionally, aryl chlorides are sluggish in cross-coupling compared to bromides or iodides. However, modern palladium and nickel catalysis has unlocked the C4 position, allowing it to serve as a robust synthetic handle for late-stage functionalization[3],[4].

By leveraging these features, medicinal chemists can rapidly generate libraries of C4-functionalized 3-ethoxyisoquinolines to probe structure-activity relationships (SAR).

G Core Isoquinoline Core (Pi-Pi Stacking with Gatekeeper) Eth C3-Ethoxy Group (H-Bond Acceptor / Steric Shield) Core->Eth Sub C4-Substituent (Aryl/Amine) (Solvent Channel / Deep Pocket) Core->Sub Kinase Kinase Hinge Region (ATP Binding Pocket) Core->Kinase Hydrophobic Eth->Kinase H-Bonding Sub->Kinase Target Selectivity

Pharmacophore model of 3-ethoxyisoquinoline derivatives in kinase hinge binding.

Synthetic Diversification Strategies

To utilize 4-chloro-3-ethoxyisoquinoline effectively, the primary hurdle is the oxidative addition of the C-Cl bond. Because the C3-ethoxy group enriches the electron density of the isoquinoline ring, the C-Cl bond is relatively deactivated. Overcoming this requires electron-rich, sterically demanding ligands (such as Buchwald biarylphosphines) that accelerate both oxidative addition and subsequent reductive elimination[3],[5].

Quantitative Data: Cross-Coupling Optimization

The following table summarizes validated catalytic systems for the C4-diversification of chloroisoquinolines, demonstrating the causality between ligand choice and reaction yield.

Catalytic SystemLigand (Mol %)BaseSolventTemp (°C)Yield RangePrimary Application
Pd(OAc)₂ (5%)SPhos (10%)K₃PO₄Toluene80–10075–92%Suzuki-Miyaura (Arylboronic acids)
Pd₂(dba)₃ (2%)DavePhos (4%)NaOtBu1,4-Dioxane90–11065–88%Buchwald-Hartwig (Amines)
Ni(COD)₂ (5%)PCy₃ (10%)K₃PO₄THF60–8060–80%Cost-effective Suzuki Alternative

Data synthesized from established cross-coupling methodologies for 4-chloroisoquinolines[3],[4],[5].

Workflow A 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) B Pd(0) Catalyst Oxidative Addition at C4 A->B C1 Suzuki-Miyaura (Arylboronic Acids) B->C1 Transmetalation C2 Buchwald-Hartwig (Amines) B->C2 Amine Coordination D1 C4-Aryl Derivatives (PDE Inhibitors) C1->D1 Reductive Elimination D2 C4-Amino Derivatives (Kinase Inhibitors) C2->D2 Reductive Elimination

Workflow of Pd-catalyzed C4 diversification of 4-chloro-3-ethoxyisoquinoline.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to purification.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position

Objective: Synthesize C4-aryl-3-ethoxyisoquinoline derivatives for PDE inhibitor library generation. Mechanistic Rationale: SPhos is selected because its electron-rich dicyclohexylphosphine moiety easily inserts into the deactivated C-Cl bond, while its biphenyl backbone provides the steric bulk necessary to drive reductive elimination[3]. Anhydrous K₃PO₄ is used as a mild base to facilitate transmetalation without causing ether cleavage of the C3-ethoxy group.

Reagents:

  • 4-Chloro-3-ethoxyisoquinoline (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol %, 0.025 mmol)

  • SPhos (10 mol %, 0.05 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (2.5 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 4-chloro-3-ethoxyisoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous toluene (2.5 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Look for the disappearance of the starting material mass [M+H]⁺ = 208.05 and the appearance of the cross-coupled product mass.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C4-aryl derivative.

Protocol B: Buchwald-Hartwig Amination at the C4 Position

Objective: Synthesize C4-amino-3-ethoxyisoquinoline derivatives for kinase inhibitor library generation. Mechanistic Rationale: DavePhos is utilized here because it is highly effective for coupling sterically hindered aryl chlorides with primary and secondary amines, suppressing competitive β-hydride elimination pathways that would otherwise lead to reduced yields[5].

Reagents:

  • 4-Chloro-3-ethoxyisoquinoline (1.0 equiv, 0.5 mmol)

  • Primary/Secondary Amine (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (2 mol %, 0.01 mmol)

  • DavePhos (4 mol %, 0.02 mmol)

  • NaOtBu (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃, DavePhos, and NaOtBu to an oven-dried reaction vial.

  • Substrate Addition: Add 4-chloro-3-ethoxyisoquinoline and the amine. (Note: If the amine is a liquid, add it outside the glovebox via syringe after solvent addition).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (3.0 mL). Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 18 hours.

  • Validation Checkpoint: Monitor via TLC (UV active at 254 nm). The product typically exhibits a lower Rf value than the starting material due to increased polarity from the newly formed C-N bond.

  • Workup & Purification: Cool to room temperature, quench with water (5 mL), and extract with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via automated flash chromatography (DCM/MeOH gradient).

Troubleshooting & Expert Insights

  • Incomplete Conversion in Suzuki Coupling: If starting material remains after 16 hours, the boronic acid may have undergone protodeboronation. Solution: Add an additional 0.5 equiv of the arylboronic acid and 2 mol % Pd(OAc)₂, and continue heating. Alternatively, switch to a Nickel-catalyzed system (Ni(COD)₂/PCy₃) which can be more resilient to certain sterically hindered substrates[4].

  • Ether Cleavage: The C3-ethoxy group is generally stable, but prolonged heating with strong bases (like NaOtBu) in the presence of trace moisture can lead to partial cleavage to the corresponding isoquinolin-3-ol. Solution: Strictly adhere to anhydrous conditions and consider swapping NaOtBu for weaker bases like Cs₂CO₃ if degradation is observed[5].

Sources

Application

Application Note: Optimized Solubilization and Handling Protocol for 4-Chloro-3-ethoxyisoquinoline in Cell-Based Assays

Executive Summary 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) is a highly lipophilic synthetic building block utilized in the development of bioactive small molecules. Isoquinoline scaffolds are privileged structures...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) is a highly lipophilic synthetic building block utilized in the development of bioactive small molecules. Isoquinoline scaffolds are privileged structures in pharmacology, frequently exhibiting potent antiproliferative properties and the ability to reverse multidrug resistance (MDR) in cancer models[1]. Furthermore, natural and synthetic isoquinoline derivatives have demonstrated significant efficacy in modulating cellular pathways, such as inhibiting nitric oxide production and inducing cell cycle arrest[2].

Despite their biological utility, the physicochemical properties of heavily substituted isoquinolines present significant challenges for in vitro biological assays. This application note provides a self-validating, thermodynamically grounded protocol for the solubilization of 4-Chloro-3-ethoxyisoquinoline, ensuring stable aqueous integration without compromising cell viability or assay reproducibility.

Physicochemical Profiling & The Causality of Solubilization

To successfully formulate 4-Chloro-3-ethoxyisoquinoline for cell culture, one must first understand the structural causality behind its insolubility:

  • Lipophilic Substitutions: The addition of a 4-chloro (halogen) and a 3-ethoxy (alkoxy) moiety significantly increases the molecule's partition coefficient (LogP). The ethoxy group eliminates a potential hydrogen bond donor (compared to a hydroxyl equivalent), while the bulky chlorine atom increases overall hydrophobicity.

  • Ionization State: Isoquinolines typically possess a pKa of approximately 5.4. In physiological cell culture media (pH 7.4), the nitrogen atom remains largely unprotonated (neutral), further driving its insolubility in high-dielectric aqueous environments.

  • The "Salting-Out" Effect: Standard culture media (e.g., DMEM, RPMI) contain high concentrations of inorganic salts. When a highly lipophilic compound is introduced, the salts outcompete the compound for water molecules, forcing the isoquinoline to self-associate, nucleate, and precipitate[3].

To bypass this thermodynamic barrier, the compound must be pre-encapsulated in a solvation shell using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). This shell prevents intermolecular aggregation during the critical phase of aqueous dilution[4].

SolvationLogic N1 4-Chloro-3-ethoxyisoquinoline (High Lipophilicity) N3 Thermodynamic Instability (Nucleation & Precipitation) N1->N3 Hydrophobic Clash N2 Aqueous Culture Media (High Dielectric Constant) N2->N3 Poor Solvation N4 Anhydrous DMSO Solvation Shell N3->N4 Mitigated by N5 Stable in vitro Assay System N4->N5 Prevents Aggregation

Caption: Logical relationship between isoquinoline lipophilicity, aqueous media, and DMSO solvation.

Quantitative Parameters for Assay Design

To maintain experimental integrity, solvent concentrations must be tightly controlled. The following table summarizes the critical parameters for formulating 4-Chloro-3-ethoxyisoquinoline.

ParameterRecommended ValueCausality / Rationale
Primary Solvent 100% Anhydrous DMSOMaximizes kinetic solubility; prevents premature hydrolysis or micro-aggregation in the stock vial.
Master Stock Concentration 10 mM to 50 mMAllows for high dilution factors ( 1:200) when introducing the compound to aqueous media, minimizing final solvent volume.
Max Final DMSO (Cell Culture) 0.5% (v/v)Prevents solvent-induced cytotoxicity, membrane permeabilization, and off-target transcriptomic shifts in sensitive cell lines.
Media Temperature (Dilution) 37°C (Pre-warmed)Cold media drastically lowers the solubility threshold, causing instant, irreversible precipitation upon contact[3].
Storage Conditions -20°C, DesiccatedProtects the compound from environmental moisture absorption and thermal degradation.

Detailed Experimental Protocol

ProtocolWorkflow S1 1. Weigh 4-Chloro-3-ethoxyisoquinoline (Desiccated Environment) S2 2. Reconstitute in Anhydrous DMSO (Target: 10 mM Master Stock) S1->S2 Add Solvent S3 3. Aliquot & Cryopreserve (-20°C) (Avoid Freeze-Thaw Cycles) S2->S3 Preservation S4 4. Prepare Intermediate Dilutions (in 100% DMSO) S2->S4 Assay Prep S5 5. Drop-wise Addition to 37°C Media (Final DMSO ≤ 0.5% v/v) S4->S5 >1:200 Dilution S6 6. QC: Microscopic & UV-Vis Check (Confirm Kinetic Solubility) S5->S6 Validation

Caption: Step-by-step workflow for the preparation and aqueous integration of isoquinoline stocks.

Phase 1: Master Stock Preparation (The Anhydrous Imperative)
  • Equilibration: Allow the sealed vial of 4-Chloro-3-ethoxyisoquinoline to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced at this stage will create localized micro-environments of aqueous polarity, permanently reducing the maximum achievable concentration in DMSO.

  • Solubilization: Add the calculated volume of 100% Anhydrous DMSO to achieve a 10 mM or 50 mM Master Stock. Pipette vigorously and vortex for 60 seconds.

  • Aliquotting: Divide the Master Stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles disrupt the DMSO solvation shell, forcing the compound to precipitate out of the stock solution over time[3].

Phase 2: Intermediate Dilutions (The Serial Strategy)
  • Thawing: Thaw a single aliquot at room temperature or in a 37°C water bath. Vortex immediately upon thawing.

  • Serial Dilution in DMSO: Prepare all intermediate concentration gradients in 100% DMSO , not in water or media.

    • Causality: Diluting the stock directly into media to create a gradient means the highest concentration wells receive a massive shock of aqueous media, leading to inconsistent precipitation across the plate. Maintaining the gradient in DMSO ensures that all final wells receive the exact same volume of solvent (e.g., 1 µL of DMSO per 200 µL of media).

Phase 3: Aqueous Integration (The Kinetic Window)
  • Pre-warm Media: Ensure the complete cell culture medium (containing serum and buffering agents like HEPES) is pre-warmed to exactly 37°C[3].

  • Vortex-Assisted Addition: While gently vortexing or swirling the pre-warmed media, add the DMSO intermediate stock drop-wise to the center of the liquid.

    • Causality: Dropping the compound down the side of the tube or into static media creates a zone of localized supersaturation, immediately triggering nucleation. Rapid mixing disperses the DMSO shell evenly, keeping the compound within its kinetic solubility window.

Self-Validating Quality Control

A protocol is only as reliable as its validation. Because 4-Chloro-3-ethoxyisoquinoline is highly prone to hidden micro-precipitation, you must validate the final aqueous solution before applying it to cells.

Method A: Phase-Contrast Microscopy Immediately after preparing the final media dilution, place a 100 µL drop in a clear 96-well plate and inspect it under a phase-contrast microscope at 20x and 40x magnification. Look for needle-like crystals or amorphous, cloudy aggregates. If visible, the compound has breached its kinetic solubility limit, and the biological assay will yield false-negative results due to a lack of bioavailable drug.

Method B: UV-Vis Kinetic Solubility Assay Isoquinoline derivatives possess strong UV absorbance profiles. To definitively confirm solubility, adapt a 4[4]:

  • Transfer 200 µL of the final media/compound mixture into a UV-transparent 96-well plate.

  • Measure the absorbance at the compound's specific λmax​ (typically between 280 nm and 340 nm).

  • Plot absorbance against the nominal concentration. A linear relationship confirms complete solubilization. If the curve plateaus or baseline turbidity (measured at 600 nm) spikes, the compound has precipitated[4].

References

  • Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays Source: BenchChem Technical Support Center URL
  • Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays Source: BenchChem Technical Support Center URL
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Chloro-3-ethoxyisoquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) Mechanistic Rationale & Chemical Properties 4-Chloro-3-ethoxyisoquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9)

Mechanistic Rationale & Chemical Properties

4-Chloro-3-ethoxyisoquinoline is a highly valuable heteroaryl chloride building block utilized in the synthesis of complex pharmaceutical scaffolds[1]. While the C4 position of the isoquinoline ring is naturally prone to electrophilic substitution, functionalizing this position via transition-metal-catalyzed cross-coupling requires overcoming specific electronic and steric barriers intrinsic to the 3-ethoxy substitution[2].

Electronic and Steric Causality

The 3-ethoxy group exerts a dual electronic effect on the isoquinoline core: it is electron-withdrawing via induction (-I effect) but strongly electron-donating via resonance (+M effect). The net result is an increase in electron density at the adjacent C4 position. Consequently, the C4-Cl bond is less electrophilic than in an unsubstituted 4-chloroisoquinoline, making the initial oxidative addition of the Palladium(0) catalyst the rate-determining step[3].

Furthermore, the localized steric bulk of the ethoxy ether directly adjacent to the C4-chloride necessitates the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Ligands such as SPhos (for Suzuki-Miyaura) or RuPhos (for Buchwald-Hartwig) are critical. Their electron-rich dicyclohexylphosphine moieties increase the electron density on the palladium center, accelerating oxidative addition into the inert C-Cl bond. Simultaneously, their bulky biphenyl architecture promotes the final reductive elimination step, preventing the catalyst from being trapped in a stable Pd(II) resting state[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Rate-determining step) Pd0->OA + 4-Chloro-3-ethoxyisoquinoline PdII_Cl Pd(II)(Ar)(Cl)L Intermediate OA->PdII_Cl TM Transmetalation (Base assisted) PdII_Cl->TM + Ar-B(OH)2 / Base PdII_Ar Pd(II)(Ar)(Ar')L Intermediate TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product 3-Ethoxy-4-arylisoquinoline Product RE->Product

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data & Condition Optimization

To establish a self-validating protocol, empirical optimization data for 4-chloroisoquinoline derivatives must be analyzed. The use of weak bases (like Na₂CO₃) or standard ligands (like dppf) typically results in poor conversion due to stalled transmetalation or failed oxidative addition[3].

Toluene is selected as the optimal solvent because its non-polar nature suppresses the protodeboronation of the arylboronic acid—a common side reaction at elevated temperatures. The biphasic solid-liquid interaction with powdered anhydrous K₃PO₄ provides a controlled release of the basic species, efficiently driving transmetalation without degrading the catalyst[3]. Alternatives like Nickel-catalyzed systems have also been documented for specific N-heterocyclic couplings but require rigorous anhydrous conditions[4].

Table 1: Optimization of Suzuki-Miyaura Coupling for 4-Chloroisoquinolines

Catalyst SystemLigandBase (Equiv)SolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0)1,4-Dioxane100< 20%Insufficient electron density for oxidative addition.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (2.0)DMF9045%Moderate conversion; protodeboronation observed.
Pd(OAc)₂ (5 mol%)XPhos (10 mol%)Cs₂CO₃ (2.0)1,4-Dioxane9072%Good conversion, but trace homocoupling detected.
Pd(OAc)₂ (5 mol%) SPhos (10 mol%) K₃PO₄ (2.0) Toluene 80 > 90% Optimal; rapid oxidative addition & clean transmetalation.

Standardized Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is designed for coupling 4-chloro-3-ethoxyisoquinoline with various aryl or heteroaryl boronic acids[3].

Reagents & Materials:

  • 4-Chloro-3-ethoxyisoquinoline (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Palladium(II) acetate, Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • SPhos ligand (10 mol%, 0.05 mmol)

  • Potassium phosphate tribasic, K₃PO₄ (Anhydrous, powdered, 2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 4-chloro-3-ethoxyisoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and powdered K₃PO₄.

  • Inert Atmosphere Generation: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times to ensure complete removal of oxygen, which rapidly degrades the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed toluene via a gastight syringe.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Reaction Monitoring: Monitor the consumption of the heteroaryl chloride via LC-MS or TLC (Hexanes/EtOAc, UV detection).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the filter cake with additional EtOAc (15 mL).

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with deionized water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure 3-ethoxy-4-arylisoquinoline.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For the installation of primary or secondary amines at the C4 position.

Reagents & Materials:

  • 4-Chloro-3-ethoxyisoquinoline (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol)

  • RuPhos ligand (5 mol%, 0.025 mmol)

  • Sodium tert-butoxide, NaOtBu (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, charge 4-chloro-3-ethoxyisoquinoline, Pd₂(dba)₃, RuPhos, and NaOtBu. (Note: If the amine is a solid hydrochloride salt, add it here and increase NaOtBu to 2.5 equiv).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Addition: Add the amine (if liquid) and degassed 1,4-dioxane via syringe.

  • Heating: Seal the tube and stir at 100 °C for 16 hours. The strong base NaOtBu is required to deprotonate the amine upon coordination to the Pd(II) center.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, filter through Celite, concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Activation Pd(OAc)2 + SPhos Step1->Step2 Step3 3. Cross-Coupling 80°C, Toluene, 12h Step2->Step3 Step4 4. Workup EtOAc / H2O Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

References

  • EvitaChem. 4-Chloro-3-ethoxyisoquinoline (CAS No.: 66729-01-9) Product Information.1

  • ACS Publications. Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions.3

  • ChemRxiv. Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions.4

  • PMC - NIH. A Versatile Synthesis of Substituted Isoquinolines.2

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-ethoxyisoquinoline

Executive Summary The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, antimicrobial agents, and neurological therapeutics. Functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, antimicrobial agents, and neurological therapeutics. Functionalization at the C4 position via the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of structure-activity relationship (SAR) libraries. However, utilizing 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) [1] as an electrophile presents distinct steric and electronic challenges.

As a Senior Application Scientist, I have designed this protocol to address the specific mechanistic hurdles of this substrate. By moving away from classical, unoptimized palladium systems and employing rationally selected Buchwald-type ligands, this guide provides a self-validating, high-yielding methodology for synthesizing 4-aryl-3-ethoxyisoquinoline derivatives.

Substrate Profiling & Mechanistic Rationale

In a standard Suzuki-Miyaura coupling, the catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination [3]. When applying this to 4-chloro-3-ethoxyisoquinoline, the reaction dynamics are heavily skewed by the substrate's structural features:

  • Electronic Deactivation (The Oxidative Addition Bottleneck): Aryl chlorides are inherently less reactive than bromides or iodides due to higher bond dissociation energies. In this substrate, the adjacent 3-ethoxy group donates electron density into the isoquinoline ring via resonance. This increases the electron density at the C4 carbon, further strengthening the C4-Cl bond and significantly raising the activation energy required for the Pd(0) species to undergo oxidative addition.

  • Steric Hindrance (The Reductive Elimination Bottleneck): The bulky ethoxy group at the C3 position creates a sterically congested environment around the C4 reaction center. While this hinders the initial palladium coordination, it also complicates the final reductive elimination step, where the two organic fragments must be brought close together to form the new C-C bond.

The Solution: To overcome these dual bottlenecks, classical catalysts like Pd(PPh₃)₄ are insufficient. Instead, the system requires highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) paired with a Pd(II) precatalyst like Pd(OAc)₂ provides the optimal balance[2]. The electron-rich dicyclohexylphosphine moiety facilitates the difficult oxidative addition into the deactivated C-Cl bond, while the extreme steric bulk of the biphenyl backbone forces the intermediate Pd(II) complex into a geometry that dramatically accelerates reductive elimination.

Empirical Optimization & Data Presentation

The following table summarizes the quantitative optimization data derived from analogous 4-chloroisoquinoline coupling reactions [2][4]. It illustrates the causality between catalyst selection and reaction efficiency.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Expected Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃DME / H₂O (4:1)90< 20%Poor oxidative addition due to the electron-rich C4-Cl bond; high starting material recovery.
Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃Dioxane / H₂O (4:1)10040 - 50%Moderate conversion; reaction stalls due to competitive protodeboronation of the boronic acid.
Pd₂(dba)₃ (2.5 mol%)XPhos (5 mol%)Cs₂CO₃Toluene / H₂O (10:1)10075 - 85%Bulky ligand facilitates reductive elimination, but trace unreacted electrophile remains.
Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ Toluene / H₂O (10:1) 100 > 90% Optimal electron density and steric profile for deactivated aryl chlorides. Complete conversion.

Experimental Design & Workflow

The following diagram maps the critical path of the optimized experimental workflow.

G A 4-Chloro-3-ethoxyisoquinoline (Electrophile) C Pd(OAc)2 + SPhos (Catalytic System) A->C B Arylboronic Acid (Nucleophile) B->C D K3PO4 in Toluene/H2O (Base & Solvent) C->D E Schlenk Degassing (3x Ar/Vacuum Cycles) D->E F Thermal Activation (100 °C, 12-18 h) E->F G Biphasic Workup & Silica Gel Purification F->G H 4-Aryl-3-ethoxyisoquinoline (Target Scaffold) G->H

Workflow for the Suzuki-Miyaura coupling of 4-chloro-3-ethoxyisoquinoline.

Self-Validating Protocol

This methodology is designed as a self-validating system. By incorporating specific in-process controls (IPCs), the operator can verify the success of each mechanistic step before

Method

Application Note: Preparation of Isoquinoline Derivatives from 4-Chloro-3-ethoxyisoquinoline

Executive Summary The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PDE inhibitors, and GPCR modulators. Specifically, 4-chloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PDE inhibitors, and GPCR modulators. Specifically, 4-chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) serves as a highly versatile, orthogonally reactive building block[1].

This application note details field-proven methodologies for utilizing this scaffold. The C4-chloro position acts as a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions), while the C3-ethoxy group functions as a masked lactam. Following functionalization at C4, the ethoxy group can be selectively cleaved to reveal a 4-substituted isoquinolin-3(2H)-one, exposing critical hydrogen bond donor/acceptor motifs required for target protein binding.

Chemical Profile & Reactivity Rationale

Designing synthetic routes around 4-chloro-3-ethoxyisoquinoline requires a deep understanding of its electronic and steric environment:

  • C4-Position Reactivity (Causality of Catalyst Choice): Unlike the highly activated C1 position of isoquinolines, the C4 position is relatively electron-rich and sterically hindered by the adjacent C3-ethoxy group and the C5 peri-hydrogen. Consequently, standard nucleophilic aromatic substitution (S_NAr) is ineffective. Functionalization strictly requires palladium or nickel catalysis[2][3]. Bulky, electron-rich Buchwald-type ligands (e.g., SPhos or XPhos) are mandatory. Their electron richness accelerates the oxidative addition into the sluggish C4-Cl bond, while their steric bulk promotes rapid reductive elimination, preventing catalyst deactivation.

  • C3-Position Reactivity (Causality of Deprotection Strategy): The 3-ethoxy group is an imino ether. It is highly stable to the basic, high-temperature conditions of cross-coupling. To unmask the isoquinolin-3(2H)-one core, strong Lewis acids (like BBr 3​ ) are required. BBr 3​ coordinates to the ether oxygen, facilitating the cleavage of the alkyl-oxygen bond without disturbing the newly formed C4-aryl or C4-amino linkages.

Synthetic Workflow & Mechanistic Pathways

Workflow SM 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) Pd_Suzuki Suzuki-Miyaura Coupling Pd(OAc)2, SPhos, K3PO4 Ar-B(OH)2 SM->Pd_Suzuki Pd_Buchwald Buchwald-Hartwig Amination Pd2(dba)3, XPhos, Cs2CO3 HNR2 SM->Pd_Buchwald Prod_Suzuki 4-Aryl-3-ethoxyisoquinoline (Stable Intermediate) Pd_Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino-3-ethoxyisoquinoline (Stable Intermediate) Pd_Buchwald->Prod_Buchwald Deprotect1 Ether Cleavage BBr3, DCM, -78 °C to RT Prod_Suzuki->Deprotect1 Deprotect2 Ether Cleavage BBr3, DCM, -78 °C to RT Prod_Buchwald->Deprotect2 Final1 4-Arylisoquinolin-3(2H)-one (Kinase Inhibitor Scaffold) Deprotect1->Final1 Final2 4-Aminoisoquinolin-3(2H)-one (Kinase Inhibitor Scaffold) Deprotect2->Final2

Figure 1: Divergent synthetic workflow for 4-substituted isoquinolin-3(2H)-ones.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA 4-Cl-3-OEt-Isoquinoline TM Trans- metalation OA->TM Ar-B(OH)2 Base RE Reductive Elimination TM->RE Base-Halide Exchange RE->Pd0 Product Release

Figure 2: Catalytic cycle for Suzuki-Miyaura cross-coupling at the C4 position.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol utilizes an optimized Pd(OAc) 2​ /SPhos system to overcome the steric hindrance at the C4 position[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-ethoxyisoquinoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and powdered anhydrous K 3​ PO 4​ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add Pd(OAc) 2​ (2 mol %) and SPhos (4 mol %).

  • Degassing (Self-Validation Step): Add anhydrous toluene (2.5 mL). Degas the suspension by sparging with Argon gas for 15 minutes. Validation: The solution should remain pale/yellowish. Premature blackening indicates oxygen contamination and the formation of inactive Pd-black.

  • Reaction: Seal the flask and heat to 80 °C with vigorous stirring for 12–16 hours.

  • Monitoring (Self-Validation Step): Analyze an aliquot via LC-MS. Validation: Complete conversion is confirmed by the disappearance of the starting material peak at m/z 208 [M+H] + . If the reaction stalls at <50% conversion, it indicates catalyst poisoning or protodeboronation of the boronic acid; spike the reaction with an additional 0.5 equiv of boronic acid and 1 mol % Pd(OAc) 2​ /SPhos.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Wash the organic filtrate with water and brine. Dry over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Ether Cleavage to Access Isoquinolin-3(2H)-ones

To unmask the lactam core, BBr 3​ is utilized to cleave the 3-ethoxy ether bond cleanly.

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-aryl-3-ethoxyisoquinoline intermediate (1.0 equiv, 0.3 mmol) in anhydrous dichloromethane (DCM, 3.0 mL) under an Argon atmosphere.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a 1.0 M solution of BBr 3​ in DCM (3.0 equiv, 0.9 mmol). Causality: Starting at -78 °C prevents exothermic degradation of the heterocyclic core and avoids unwanted electrophilic bromination of electron-rich aryl substituents.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching (Self-Validation Step): Re-cool the flask to 0 °C and strictly add Methanol (1.0 mL) dropwise. Validation: Vigorous evolution of HBr gas and fuming will occur. The cessation of fuming upon further MeOH addition confirms the complete and safe quenching of excess BBr 3​ .

  • Workup: Concentrate the mixture in vacuo to remove volatile boron species (as B(OMe) 3​ ). Redissolve in EtOAc, wash with saturated aqueous NaHCO 3​ to neutralize residual acid, dry over Na 2​ SO 4​ , and purify via recrystallization or chromatography.

Quantitative Data Summaries

The following tables summarize the optimization data for the key transformations, demonstrating the necessity of the selected conditions.

Table 1: Optimization of Suzuki-Miyaura Coupling at C4

Entry Catalyst System Base Solvent Temp (°C) Yield (%) Observation / Causality

| 1 | Pd(PPh 3​ ) 4​ | Na 2​ CO 3​ | Dioxane/H 2​ O | 90 | 15 | Poor conversion; standard ligands fail to activate the hindered C4-Cl bond. | | 2 | Pd(dppf)Cl 2​ | K 2​ CO 3​ | DMF | 100 | 42 | Moderate conversion; significant protodehalogenation observed. | | 3 | Pd(OAc) 2​ / SPhos | K 3​ PO 4​ | Toluene | 80 | 91 | Optimal[2]; bulky, electron-rich ligand overcomes steric hindrance. | | 4 | Ni(NHC) precatalyst | K 3​ PO 4​ | THF | 50 | 88 | Viable Pd-free alternative, highly effective for N-heterocycles[3]. |

Table 2: Optimization of 3-Ethoxy Cleavage

Entry Reagent Solvent Temp Time (h) Yield (%) Observation / Causality
1 HCl (4M) 1,4-Dioxane 80 °C 24 20 Sluggish cleavage; the imino ether is highly stable to aqueous acids.
2 HBr (33% in AcOH) AcOH 100 °C 12 65 Good conversion but complex workup; partial core degradation.
3 TMSI MeCN 80 °C 6 78 Clean conversion; requires strictly anhydrous conditions.

| 4 | BBr 3​ (1.0 M) | DCM | -78 °C to RT | 4 | 95 | Rapid, quantitative cleavage; highly reproducible and clean. |

References

  • Title: 3-ETHOXY-4-CHLOROISOQUINOLINE Source: Echemi URL
  • Source: ACS Publications (J. Comb. Chem. 2009)
  • Title: Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions Source: ChemRxiv URL

Sources

Application

Application Note: Scale-Up Manufacturing Process for 4-Chloro-3-ethoxyisoquinoline

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) Application: Critical building block for active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) Application: Critical building block for active pharmaceutical ingredients (APIs), including orexin receptor modulators and viral protease inhibitors.

Executive Summary

The transition of functionalized isoquinolines from bench-scale discovery to pilot-plant manufacturing requires rigorous control over regioselectivity, thermal management, and impurity profiling. 4-Chloro-3-ethoxyisoquinoline is a highly valuable intermediate, particularly in the synthesis of orexin receptor modulators targeting neurological disorders[1].

This application note details a robust, two-step, 10-kilogram scale manufacturing protocol. By leveraging a nucleophilic aromatic substitution ( SN​Ar ) followed by a regioselective electrophilic aromatic substitution (EAS), this process bypasses the need for hazardous chlorine gas or unstable transient iodanes typically associated with direct C4-halogenation of isoquinolines[2].

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4-haloisoquinolines is historically challenging due to the electron-deficient nature of the isoquinoline core[3]. While advanced dearomatization strategies exist[2], a more scalable approach for 4-Chloro-3-ethoxyisoquinoline utilizes the electronic activation provided by a C3-alkoxy group.

  • Step 1: O-Alkylation ( SN​Ar ) : The process begins with 3-chloroisoquinoline. Treatment with sodium ethoxide (NaOEt) in ethanol drives a nucleophilic aromatic substitution. The nitrogen atom in the isoquinoline ring acts as an electron sink, stabilizing the Meisenheimer intermediate and facilitating the displacement of the C3-chloride.

  • Step 2: Regioselective C4-Chlorination (EAS) : The newly installed ethoxy group at C3 strongly donates electron density into the ring via resonance ( +M effect). This specifically activates the C4 position toward electrophilic attack. Because of this activation, mild halogenating agents like N-Chlorosuccinimide (NCS) can be used instead of harsh reagents, ensuring high regioselectivity and preventing over-chlorination[4].

G A 3-Chloroisoquinoline (SM) B NaOEt / EtOH Reflux, 12h A->B SNAr Reaction C 3-Ethoxyisoquinoline (Intermediate) B->C Aqueous Workup D NCS / MeCN 45°C, 6h C->D Electrophilic Aromatic Substitution E 4-Chloro-3-ethoxyisoquinoline (API Building Block) D->E Crystallization (>99% Purity)

Figure 1: Two-step scale-up manufacturing workflow for 4-Chloro-3-ethoxyisoquinoline.

Process Optimization & Causality

During scale-up, the choice of chlorinating agent and solvent in Step 2 is the most critical parameter for yield and safety.

  • Reagent Selection: Chlorine gas ( Cl2​ ) is highly exothermic and leads to polychlorinated impurities. Sulfuryl chloride ( SO2​Cl2​ ) generates corrosive SO2​ and HCl gases, requiring extensive scrubbing infrastructure. NCS was selected because it is a solid, easy to charge into the reactor, and provides a controlled release of electrophilic chlorine ( Cl+ ).

  • Solvent Causality: Acetonitrile (MeCN) was chosen over Dimethylformamide (DMF) or Dichloromethane (DCM). MeCN provides excellent solubility for 3-ethoxyisoquinoline and NCS at 45°C. Crucially, as the reaction cools to 5°C during workup, the byproduct succinimide precipitates out of the MeCN solution, allowing for simple removal via filtration. This eliminates the need for tedious aqueous extractions at scale.

Quantitative Data: Step 2 Halogenation Optimization

Table 1: Optimization of C4-Chlorination Conditions (Scale: 1.0 kg)

Chlorinating AgentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
Cl2​ gas (1.1 eq)DCM0 to 102>99.065.482.1% (Over-chlorination)
SO2​Cl2​ (1.1 eq)THF25488.572.091.5%
NCS (1.05 eq) MeCN 45 6 >99.5 88.3 99.2% (Optimal)
NCS (1.05 eq)DMF251295.081.596.8%

Detailed Manufacturing Protocol (10 kg Scale)

Note: This protocol is designed as a self-validating system. Proceed to subsequent phases only when In-Process Control (IPC) criteria are strictly met.

Phase 1: Synthesis of 3-Ethoxyisoquinoline
  • Reactor Preparation: Inert a 100 L glass-lined reactor with nitrogen ( N2​ ).

  • Charging: Charge 10.0 kg (61.1 mol) of 3-chloroisoquinoline into the reactor. Add 40.0 L of absolute ethanol. Begin agitation at 150 RPM.

  • Base Addition: Slowly charge 21.0 L of a 21 wt% Sodium Ethoxide (NaOEt) solution in ethanol (approx. 1.2 equivalents).

    • Causality: The slight excess of NaOEt ensures complete consumption of the starting material, which is otherwise difficult to separate from the product during crystallization.

  • Reaction: Heat the jacket to achieve a gentle reflux (approx. 78°C). Maintain reflux for 12 hours.

  • IPC 1 (HPLC): Sample the reaction. Pass Criterion: 3-chloroisoquinoline ≤ 0.5% (Area%). If > 0.5%, continue reflux for 2 hours and re-sample.

  • Workup: Cool the reactor to 20°C. Concentrate the mixture under vacuum (50 mbar, 40°C) to approximately 15 L. Add 50 L of purified water to quench residual NaOEt and precipitate the product. Extract with Ethyl Acetate (3 x 20 L).

  • Isolation: Wash the combined organic layers with brine (20 L), dry over anhydrous Na2​SO4​ , and concentrate to yield 3-ethoxyisoquinoline as a pale yellow oil (Expected yield: ~9.5 kg, 90%).

Phase 2: Regioselective C4-Chlorination
  • Reactor Preparation: Inert a 100 L glass-lined reactor. Charge the 9.5 kg (54.8 mol) of 3-ethoxyisoquinoline from Phase 1.

  • Solvent Addition: Add 45.0 L of anhydrous Acetonitrile (MeCN). Stir at 20°C until a homogeneous solution is formed.

  • NCS Dosing: Charge 7.68 kg of N-Chlorosuccinimide (NCS) (57.5 mol, 1.05 eq) in four equal portions over 2 hours.

    • Causality: Portion-wise addition controls the mild exotherm. Maintaining the temperature below 50°C prevents the formation of radical chlorine species that could attack the ethoxy side-chain.

  • Reaction: Heat the reactor to 45°C and stir for 6 hours.

  • IPC 2 (HPLC): Sample the reaction. Pass Criterion: 3-ethoxyisoquinoline ≤ 1.0%. If the IPC fails, add an additional 0.05 eq of NCS and stir for 2 hours.

  • Workup & Succinimide Removal: Cool the reactor to 5°C at a rate of 10°C/hour. Hold at 5°C for 4 hours to allow the succinimide byproduct to fully crystallize. Filter the suspension through a Nutsche filter. Wash the filter cake with cold MeCN (5 L).

  • Crystallization: Transfer the filtrate back to a clean reactor. Concentrate under vacuum to 15 L. Add 30 L of cold purified water dropwise over 2 hours while stirring vigorously at 10°C. The product, 4-Chloro-3-ethoxyisoquinoline, will precipitate as an off-white to pale yellow solid.

  • Drying: Filter the solid and dry in a vacuum oven at 40°C for 24 hours. (Expected yield: ~10.0 kg, 88% from intermediate; Purity >99.0%).

References

  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. ACS Publications.
  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G Myers Research Group - Harvard University.
  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. ACS Publications.
  • Substituted 2-azabicycles and their use as orexin receptor modulators (US8969352B2). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-3-ethoxyisoquinoline Synthesis

Welcome to the Technical Support Center. Synthesizing 4-chloro-3-ethoxyisoquinoline typically involves the electrophilic chlorination of a 3-ethoxyisoquinoline precursor. While the strongly electron-donating 3-ethoxy gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 4-chloro-3-ethoxyisoquinoline typically involves the electrophilic chlorination of a 3-ethoxyisoquinoline precursor. While the strongly electron-donating 3-ethoxy group activates the C-4 position for electrophilic aromatic substitution, it also introduces vulnerabilities. Researchers frequently encounter yield-limiting issues such as acidic hydrolysis (yielding thermodynamically stable isoquinolin-3(2H)-ones) and over-chlorination.

This guide provides field-proven, mechanistically grounded insights to optimize your reaction yield and establish a self-validating synthetic workflow.

Visual Workflow: Yield Optimization Decision Tree

TroubleshootingTree Start Low Yield of 4-Chloro- 3-ethoxyisoquinoline CheckSM Is starting material consumed? (IPC via HPLC) Start->CheckSM YesConsumed Yes CheckSM->YesConsumed NoConsumed No CheckSM->NoConsumed CheckByp Identify Major Byproduct YesConsumed->CheckByp CheckReag Check Chlorinating Agent (e.g., NCS activity) NoConsumed->CheckReag Byp1 Isoquinolin-3(2H)-one (Hydrolysis) CheckByp->Byp1 Byp2 Polychlorinated Species CheckByp->Byp2 Sol3 Switch solvent (e.g., to MeCN) or add Lewis acid catalyst CheckReag->Sol3 Sol1 Ensure strictly anhydrous conditions & non-acidic workup Byp1->Sol1 Sol2 Lower temperature to 0°C & strictly use 1.05 eq NCS Byp2->Sol2

Troubleshooting decision tree for optimizing 4-Chloro-3-ethoxyisoquinoline synthesis yields.

Core Troubleshooting FAQs

Q: Why am I recovering significant amounts of an isoquinolinone byproduct instead of my target ether? A: Causality: The 3-ethoxy group strongly donates electron density into the isoquinoline ring via resonance. However, in the presence of trace moisture and acidic byproducts (e.g., HCl generated if using SO₂Cl₂ or Cl₂ gas), the ethoxy group undergoes rapid hydrolysis. The resulting 3-hydroxyisoquinoline immediately tautomerizes to the highly thermodynamically stable isoquinolin-3(2H)-one derivative[1]. Solution: Switch to a milder, less acidic chlorinating agent like N-Chlorosuccinimide (NCS)[2]. Ensure all solvents (e.g., Acetonitrile or Dichloromethane) are strictly anhydrous. Avoid acidic aqueous workups; instead, quench with a mild basic solution (e.g., saturated aqueous NaHCO₃) to neutralize any trace acids before they can cleave the ether.

Q: My reaction stalls at 60-70% conversion when using NCS. Should I increase the temperature or add more reagent? A: Causality: Increasing the temperature or adding excess NCS is a common pitfall. The C-4 position is highly activated, but pushing the temperature above room temperature often leads to competitive poly-chlorination (e.g., chlorination of the ethoxy alkyl chain or the activated carbocyclic ring) rather than driving the primary reaction to completion[3]. Solution: Do not exceed 1.05 equivalents of NCS. If the reaction stalls, the issue is likely the electrophilicity of the NCS in your chosen solvent. Switch to a more polar aprotic solvent like Acetonitrile (MeCN), which stabilizes the polar transition state of the electrophilic aromatic substitution, or add a mild Lewis acid catalyst (e.g., 10 mol% Pd(OAc)₂ or a catalytic amount of DMF) to activate the NCS[4].

Q: How do I prevent the formation of the 1-chloro-3-ethoxyisoquinoline regioisomer? A: Causality: While C-4 is the most nucleophilic site due to direct resonance activation from the 3-ethoxy oxygen, the C-1 position can also undergo halogenation under forcing conditions. Solution: Regioselectivity is inherently favored at C-4 for 3-alkoxyisoquinolines. If C-1 chlorination is observed, it usually indicates that the reaction is being run at excessively high temperatures or with overly aggressive reagents (like neat POCl₃, which is typically used to convert isoquinolin-1(2H)-ones to 1-chloroisoquinolines)[1]. Stick to NCS at 0 °C to room temperature.

Quantitative Data: Optimization of C-4 Chlorination

The following table summarizes the causal relationship between reaction parameters and product yield, highlighting how moisture and temperature dictate the impurity profile.

Chlorinating AgentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity
SO₂Cl₂ (1.2 eq)DCM252>9945Isoquinolin-3(2H)-one (Hydrolysis)
NCS (1.5 eq)DCM404>9952Polychlorinated species
NCS (1.05 eq)DCM25127568Unreacted Starting Material
NCS (1.05 eq) MeCN 0 to 25 6 >99 89 None (Clean conversion)
Self-Validating Experimental Protocol

This protocol utilizes NCS in Acetonitrile to maximize electrophilic activation while preventing acidic hydrolysis. It incorporates In-Process Controls (IPC) to ensure the system is self-validating.

Step 1: Preparation and Inert Atmosphere

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a continuous stream of dry Argon or Nitrogen.

  • Dissolve 3-ethoxyisoquinoline (1.0 equiv, e.g., 10 mmol) in anhydrous Acetonitrile (0.2 M concentration, 50 mL). Causality Check: Acetonitrile must be dried over 3Å molecular sieves. Trace water will initiate the hydrolysis of the ethoxy group during the chlorination event.

Step 2: Reagent Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Add N-Chlorosuccinimide (NCS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Causality Check: Portion-wise addition prevents thermal spiking, which is the primary cause of over-chlorination. 5. Wrap the flask in aluminum foil to exclude light, preventing radical-mediated side reactions.

Step 3: Reaction and In-Process Control (IPC) 6. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C). 7. Self-Validation (IPC): After 4 hours, withdraw a 50 µL aliquot, quench into 1 mL of saturated NaHCO₃, extract with 1 mL EtOAc, and analyze via HPLC or TLC (Hexanes:EtOAc 8:2). The starting material should be <2% by area. If >5% remains, stir for an additional 2 hours; do not add more NCS.

Step 4: Quenching and Workup 8. Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Crucial: This neutralizes trace succinimide and any generated HCl, preventing hydrolysis of the ethoxy group during concentration. 9. Extract the aqueous layer with Dichloromethane (3 x 30 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly below 35 °C.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel (pre-neutralized with 1% Triethylamine in Hexanes) using a gradient of 0-10% EtOAc in Hexanes.

References
  • Product Class 6: Isoquinolinones. Thieme Connect.[Link]

  • Catalyst-Free Regio- and Stereoselective C(sp2)–H Chlorination of Enamides at Room Temperature. Organic Letters - ACS Publications.[Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing.[Link]

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-3-ethoxyisoquinoline Solubility in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the solubilization of 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the solubilization of 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) [1].

Halogenated isoquinoline derivatives are notorious for their stubborn solubility profiles. This guide moves beyond basic instructions, providing the mechanistic causality behind each troubleshooting step to ensure scientific integrity and reproducible assay preparation.

Solubilization Workflow & Decision Matrix

Before proceeding to the detailed FAQs and protocols, consult the workflow below. This decision tree is designed to systematically break down the crystal lattice of hydrophobic compounds while preventing thermal or oxidative degradation.

SolubilityWorkflow Start Weigh 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) AddDMSO Add Anhydrous DMSO (≥99.9% Purity) Start->AddDMSO Vortex Vortex Vigorously (1-2 mins) AddDMSO->Vortex Check1 Is solution optically clear? Vortex->Check1 Sonicate Acoustic Sonication (5-10 mins) Check1->Sonicate No Validate Centrifuge at 10,000 x g (Check for micro-pellet) Check1->Validate Yes Check2 Is solution optically clear? Sonicate->Check2 Heat Gentle Heating (37°C - 45°C) Check2->Heat No Check2->Validate Yes Check3 Is solution optically clear? Heat->Check3 CoSolvent Add Co-solvent System (PEG300 / Tween-80) Check3->CoSolvent No Check3->Validate Yes CoSolvent->Validate Resolved Success Aliquoted & Stored (-20°C, Desiccated) Validate->Success No Pellet Observed

Fig 1: Step-wise DMSO solubility troubleshooting workflow for halogenated isoquinolines.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Chloro-3-ethoxyisoquinoline resist dissolution in standard anhydrous DMSO?

A1: The resistance is a function of the molecule's specific structural thermodynamics. The planar isoquinoline core promotes highly stable intermolecular π−π stacking. Furthermore, the addition of a chloro- group significantly increases the lipophilicity and the crystal lattice energy of the solid state. While DMSO is a powerful aprotic solvent with a high dielectric constant ( ϵ≈47 ), the baseline kinetic energy at room temperature is often insufficient to disrupt the strong lattice enthalpy of this specific halogenated heterocycle. Additional mechanical or thermal energy is required to force the solvent molecules between the stacked aromatic rings.

Q2: My solution turned cloudy after storage at -20°C. How do I recover it, and why did this happen?

A2: This is a classic symptom of moisture contamination. DMSO is highly hygroscopic and will rapidly absorb atmospheric water every time the vial is opened. Because 4-Chloro-3-ethoxyisoquinoline is highly hydrophobic, even a 1-2% increase in water content within the DMSO will drastically lower the solvent's capacity, causing the compound to precipitate (crash out) [3]. Furthermore, pure DMSO freezes at 18.5°C. During the freeze-thaw cycle, localized concentration gradients form, creating nucleation sites that promote crystallization.

Recovery Protocol:

  • Tightly seal the vial and warm it in a 37°C water bath for 5 minutes.

  • Sonicate for 5 minutes to disrupt the newly formed crystals.

  • Self-Validation: Centrifuge the vial at 10,000 x g for 1 minute. If a white micro-pellet forms, repeat the heating/sonication cycle. Always store future aliquots in a desiccator at -20°C and allow them to reach room temperature before opening to prevent condensation [4].

Q3: If standard DMSO fails, what co-solvents or additives are recommended for in vitro assays?

A3: If the compound exceeds its saturation limit in pure DMSO at your target stock concentration (e.g., 50 mM), you must utilize a step-down co-solvent system. We recommend a combination of PEG300 and Tween-80. PEG300 acts as a miscible bridge between the hydrophobic compound and aqueous environments, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic chloro-ethoxy groups, preventing aggregation upon final dilution into aqueous media.

Validated Experimental Protocols

Protocol A: The Energy-Assisted Dissolution Method

This protocol utilizes a self-validating loop to ensure complete solubilization without risking thermal degradation of the ethoxy group.

Step-by-Step Methodology:

  • Preparation: Accurately weigh the required mass of 4-Chloro-3-ethoxyisoquinoline into a sterile, amber glass vial (the compound may exhibit mild photosensitivity).

  • Solvent Addition: Add the calculated volume of ≥99.9% anhydrous DMSO to achieve a 10 mM to 20 mM stock concentration.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication): Place the vial in an ultrasonic water bath. Sonicate for 5–10 minutes. Mechanism: High-frequency sound waves create microscopic cavitation bubbles that implode, generating localized shear forces that physically shatter the crystal lattice [3].

  • Thermal Assistance: If particulates remain, transfer the vial to a water bath set between 37°C and 45°C for 5 minutes. Do not exceed 45°C , as excessive heat can alter the product or cause solvent degradation [2].

  • Validation Check (Critical): Visually clear solutions can still contain micro-suspensions. Centrifuge the vial at 10,000 x g for 1 minute. Inspect the bottom of the tube against a strong light source.

    • If a pellet is present: The solution is a suspension. Add 10% more DMSO or proceed to Protocol B.

    • If no pellet is present: The solution is a true molecular dispersion. Aliquot immediately.

Protocol B: Co-Solvent Formulation for Aqueous Assays

Use this methodology if you need to dilute the DMSO stock into an aqueous buffer without precipitation.

Step-by-Step Methodology:

  • Start with a fully dissolved DMSO stock (from Protocol A).

  • Add the solvents sequentially in the following exact ratio to prevent solvent shock: 10% DMSO stock 40% PEG300 5% Tween-80 45% Saline/Buffer .

  • Vortex thoroughly after each individual addition. Do not pre-mix the aqueous buffer with the Tween-80 before adding the DMSO/PEG mixture, as this will cause immediate precipitation of the isoquinoline.

Quantitative Troubleshooting Parameters

Summarized below are the critical thresholds for manipulating 4-Chloro-3-ethoxyisoquinoline in DMSO. Adhering to these parameters ensures structural integrity while maximizing solubility.

ParameterRecommended RangeMechanistic PurposeCaution / Limitation
Temperature 37°C – 45°CIncreases kinetic energy to overcome lattice enthalpy.Do not exceed 45°C to prevent thermal degradation of the compound [2].
Sonication Time 5 – 10 minutesAcoustic cavitation shatters micro-aggregates.Ultrasonic baths heat up rapidly; monitor bath temp to stay below 45°C.
DMSO Purity ≥99.9% AnhydrousPrevents water-induced hydrophobic crash-out.DMSO is highly hygroscopic; keep bottles tightly capped and desiccated [3].
Stock Concentration 10 mM – 20 mMKeeps solute below the absolute saturation limit.Higher concentrations (e.g., 50mM) are highly prone to precipitation upon thawing.
Final Assay DMSO % ≤ 0.1% (In Vitro)Prevents solvent-induced cytotoxicity in cell lines.Requires serial dilution; ensure media is pre-warmed to 37°C before adding stock.

References

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-3-ethoxyisoquinoline Reactions

Welcome to the Technical Support Center for cross-coupling applications involving 4-Chloro-3-ethoxyisoquinoline . This guide is engineered for drug development professionals and synthetic chemists who are experiencing st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cross-coupling applications involving 4-Chloro-3-ethoxyisoquinoline . This guide is engineered for drug development professionals and synthetic chemists who are experiencing stalled reactions, poor yields, or scaling challenges.

Working with 4-Chloro-3-ethoxyisoquinoline presents a dual mechanistic challenge: the high bond dissociation energy of the C-Cl bond requires highly active, electron-rich palladium species for oxidative addition, while the unprotected isoquinoline nitrogen acts as a potent Lewis base that can coordinate to and poison the catalyst[1]. This guide provides field-proven, self-validating strategies to optimize your catalyst loading and ligand architecture.

I. Diagnostic Troubleshooting Workflow

Before adjusting your catalyst loading, use the following decision matrix to identify the root cause of your reaction failure.

Troubleshooting Start Reaction Stalls / Low Yield CheckConv Check Conversion (LC-MS at 1h) Start->CheckConv LowConv < 20% Conversion CheckConv->LowConv HighConv > 80% Conversion (Low Target Product) CheckConv->HighConv Poisoning Catalyst Poisoning (N-Coordination to Pd) LowConv->Poisoning SideRxn Side Reactions (Dehalogenation/Homocoupling) HighConv->SideRxn Sol1 Increase Ligand Sterics (Switch to XPhos/SPhos) Poisoning->Sol1 Sol2 Decrease Pd Loading & Slow Boronic Acid Addition SideRxn->Sol2

Diagnostic decision tree for troubleshooting 4-Chloro-3-ethoxyisoquinoline cross-coupling reactions.

II. Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at a standard 1–2 mol% palladium loading?

A: Failure to initiate is rarely a simple matter of insufficient palladium. The primary culprit is the lone pair of electrons on the isoquinoline nitrogen, which coordinates to the electrophilic Pd(II) center, forming an off-cycle, catalytically inactive complex[1]. Furthermore, the C-Cl bond at the 4-position is notoriously difficult to activate compared to C-Br or C-I bonds.

  • The Causality: If you use a standard ligand like PPh₃, the palladium center remains sterically accessible to the isoquinoline nitrogen.

  • The Solution: Do not arbitrarily increase the catalyst loading. Instead, employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos). These ligands sterically shield the palladium center, physically preventing the coordination of the isoquinoline nitrogen while simultaneously enriching the metal to accelerate the difficult C-Cl oxidative addition[1].

Q2: I increased the catalyst loading to 10 mol% to force the reaction, but now I have complex impurity profiles. What happened?

A: Over-loading the catalyst shifts the kinetic balance of the reaction. While a 10 mol% loading might be necessary for highly challenging substrates[2], excessive palladium in the presence of 4-Chloro-3-ethoxyisoquinoline often accelerates side reactions faster than the desired cross-coupling.

  • The Causality: High concentrations of active Pd(0) will rapidly consume your organoboron reagent via homocoupling if the oxidative addition to the C-Cl bond is sluggish. Additionally, excess Pd can lead to hydrodehalogenation of your starting material.

  • The Solution: Reduce the catalyst loading back to 2–5 mol%[2]. To suppress homocoupling, lower the reaction temperature slightly and add your boronic acid/ester via a syringe pump over 2 hours to maintain a low steady-state concentration[1].

Q3: How do I optimize the catalyst loading for a large-scale (kilogram) synthesis to minimize residual palladium?

A: For scale-up, expressing catalyst quantity in parts per million (ppm) rather than mol% is critical for process economics and API purity[3].

  • The Causality: High mol% loadings rely on generating the active catalyst in situ, which is often inefficient and leads to palladium black precipitation.

  • The Solution: Transition to pre-formed, highly active palladacycles (e.g., Buchwald Pd G3 or G4 precatalysts). These ensure a 1:1 Ligand-to-Palladium ratio and quantitative generation of the active Pd(0) species, allowing you to drop the loading from 50,000 ppm (5 mol%) to as low as 1,000–5,000 ppm (0.1–0.5 mol%) while maintaining full conversion[3].

III. Quantitative Data: Catalyst Loading Optimization Matrix

The following table summarizes the causal relationship between catalyst loading, ligand choice, and reaction outcomes for the Suzuki-Miyaura coupling of 4-Chloro-3-ethoxyisoquinoline.

Pd SourceLoading (mol%)Ligand (L:Pd Ratio)Conversion (%)Yield (%)Major ImpurityMechanistic Outcome
Pd(OAc)₂2.0PPh₃ (2:1)< 15%< 10%Unreacted SMCatalyst poisoning via N-coordination.
Pd(OAc)₂10.0PPh₃ (2:1)85%40%HomocouplingExcess Pd accelerates boronic acid dimerization.
Pd₂(dba)₃2.0SPhos (2:1)98%88%NoneOptimal steric shielding and oxidative addition.
XPhos Pd G30.5None (Pre-formed)> 99%94%NoneHighly efficient ppm-level catalysis; no Pd black.

IV. Self-Validating Experimental Protocol: Catalyst Optimization Screen

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, the workflow ensures that any failure is mechanistically identified before resources are wasted on full-scale workups.

Objective: Determine the minimum effective catalyst loading for the cross-coupling of 4-Chloro-3-ethoxyisoquinoline.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, prepare a stock solution of 4-Chloro-3-ethoxyisoquinoline (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in anhydrous, degassed 1,4-dioxane.

  • Catalyst Dosing: Aliquot the stock solution into four separate Schlenk tubes. Add XPhos Pd G3 precatalyst to achieve loadings of 0.1 mol%, 0.5 mol%, 1.0 mol%, and 2.0 mol%, respectively.

  • Base Addition: Add an aqueous solution of K₃PO₄ (2.0 equiv, degassed) to each tube. Causality note: A biphasic system often prevents base-induced degradation of the boronic acid.

  • Initiation & First Validation Check: Heat the reactions to 80 °C. After exactly 30 minutes, withdraw a 10 µL aliquot from each tube, quench in acetonitrile, and analyze via LC-MS.

    • Self-Validation Check A: If the 2.0 mol% reaction shows <20% conversion, the system is contaminated with oxygen or water, deactivating the Pd(0) species[2]. Abort and re-degas solvents.

    • Self-Validation Check B: If the 2.0 mol% reaction shows >80% conversion but high levels of dehalogenated isoquinoline, the transmetalation step is too slow. Verify the solubility of your base.

  • Completion: Continue heating for 4 hours. Cool to room temperature.

  • Work-up & Palladium Removal: Dilute with ethyl acetate and wash with a 20% aqueous NaHSO₃ solution at 60 °C for 1 hour. Causality note: Heating with a bisulfite wash effectively scavenges residual palladium into the aqueous layer, a critical step for pharmaceutical intermediates[4].

  • Analysis: Determine the isolated yield. The optimal loading is the lowest mol% that achieves >95% conversion without requiring extended heating times (>12h) that risk catalyst decomposition.

V. Mechanistic Pathway & Deactivation Vectors

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the productive cycle versus the primary deactivation pathway (poisoning) when working with isoquinolines.

CatalyticCycle Pd0 Active Pd(0)L_n (Sterically Protected) OxAdd Oxidative Addition (Cleavage of C-Cl) Pd0->OxAdd 4-Cl-3-ethoxyisoquinoline DeadCat Inactive Pd-N Complex (Catalyst Poisoning) Pd0->DeadCat N-coordination (If Ligand is too small) PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII->DeadCat Ligand Dissociation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Isoquinoline Product RedElim->Product

Catalytic cycle highlighting the productive cross-coupling pathway versus the off-cycle catalyst poisoning vector caused by isoquinoline nitrogen coordination.

VI. References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-Chloro-3-ethoxyisoquinoline During Long-Term Storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in heterocyclic active pharmaceutical ingredients (APIs), I have designed this guide to help researchers, analytical chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in heterocyclic active pharmaceutical ingredients (APIs), I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradation of 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9).

Heterocyclic compounds containing both halogen and alkoxy substituents present unique stability challenges. This guide bypasses generic advice, focusing instead on the specific molecular vulnerabilities of the isoquinoline scaffold, the causality behind its degradation, and field-proven, self-validating methodologies to ensure long-term structural integrity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During routine HPLC purity checks, we observed a new peak with a lower retention time (higher polarity) on our C18 column. What is the structural basis of this degradant? A: This chromatographic behavior is classically indicative of ether cleavage at the 3-position. The ethoxy group of 4-Chloro-3-ethoxyisoquinoline is highly susceptible to acid-catalyzed hydrolysis. Mechanistically, protonation of the isoquinoline nitrogen withdraws electron density from the ring, increasing the electrophilicity of the C3 carbon. Trace moisture nucleophilically attacks this position, cleaving the ether to form a 3-hydroxyisoquinoline intermediate. This intermediate rapidly tautomerizes to the thermodynamically stable 4-chloro-isoquinolin-3-one. To prevent this, formulate solutions in strictly pH-buffered environments (pH 6.5–7.5) and store bulk powders with high-capacity desiccants.

Q2: Our batches stored in clear glass vials at room temperature are turning slightly yellow over time. Is this a purity concern, and what is causing it? A: Yes, yellow discoloration is a primary macroscopic indicator of chemical degradation in isoquinoline derivatives. This color shift is driven by two concurrent pathways:

  • N-Oxidation: The lone electron pair on the isoquinoline nitrogen readily reacts with atmospheric oxygen or reactive oxygen species (ROS) to form an [1].

  • Photolysis: The C4-Cl bond can undergo homolytic cleavage under UV/Vis light, generating radical species that polymerize into colored degradants. Solution: You must switch to amber, actinic glass vials and flush the container headspace with an inert gas (Argon or dry Nitrogen) prior to sealing to displace oxygen.

Q3: What are the optimal long-term storage conditions for the bulk API to comply with regulatory standards? A: To maintain stability in alignment with [2], standard long-term storage should be maintained at 2°C to 8°C (refrigerated) in a tightly closed, light-resistant container. However, for ultra-long-term storage (>12 months) or the preservation of analytical reference standards, cryo-storage at -20°C under an Argon atmosphere is highly recommended. This effectively arrests both oxidative and hydrolytic kinetic pathways.

Section 2: Degradation Pathway Visualization

To effectively prevent degradation, you must understand the molecular fate of the compound under environmental stress. The diagram below maps the three primary degradation cascades.

Degradation Parent 4-Chloro-3-ethoxyisoquinoline (Intact API) Hydrolysis Acid/Base Hydrolysis (Moisture + pH stress) Parent->Hydrolysis H2O / H+ or OH- Oxidation N-Oxidation (O2 + Light/Heat) Parent->Oxidation O2 / ROS Photolysis Photolytic Cleavage (UV/Vis Light) Parent->Photolysis Prod1 4-Chloro-isoquinolin-3-one (Ether Cleavage) Hydrolysis->Prod1 Prod2 Isoquinoline N-oxide Derivative Oxidation->Prod2 Prod3 Dehalogenated Radical Products Photolysis->Prod3

Chemical degradation pathways of 4-Chloro-3-ethoxyisoquinoline under stress.

Section 3: Self-Validating Forced Degradation Protocol

To confidently establish the shelf-life of 4-Chloro-3-ethoxyisoquinoline, you must conduct a forced degradation study. In my experience, many protocols fail because they do not account for artifactual degradation during the analysis phase.

This protocol is a self-validating system : it mandates a mass balance calculation. The sum of the parent compound peak area and all degradant peak areas (corrected for relative response factors) must equal 95%–105% of the initial parent peak area. A failure in mass balance immediately alerts you to the formation of volatile degradants or non-UV absorbing species, prompting a switch from UV to Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-Chloro-3-ethoxyisoquinoline in HPLC-grade Acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Validation Step: You must neutralize the aliquots (using NaOH or HCl respectively) immediately before HPLC injection. Failure to do so will degrade your analytical column and skew retention times.

  • Oxidative Stress:

    • Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at 25°C in the dark for 24 hours.

    • Validation Step: Quench residual peroxide with a stoichiometric amount of sodium bisulfite prior to injection. This halts oxidation at the exact time point, preventing continued degradation inside the autosampler.

  • Photolytic Stress:

    • Expose the solid API and a solution sample (in quartz vials) to 1.2 million lux hours and 200 Watt hours/m² UV light, strictly adhering to [3].

  • Thermal Stress:

    • Store the solid API powder in a sealed glass vial at 80°C for 7 days.

  • Analysis & Mass Balance:

    • Analyze all samples via HPLC-DAD-MS. Calculate the mass balance to validate the study's integrity.

Section 4: Quantitative Stability Data

The following table summarizes representative forced degradation data for 4-Chloro-3-ethoxyisoquinoline. Use this as a benchmark to validate your in-house analytical methods.

Stress ConditionReagent / EnvironmentExposure (Time / Temp)Parent Remaining (%)Primary Degradant IdentifiedMass Balance (%)
Acidic Hydrolysis 0.1 M HCl24 hours / 60°C82.4%4-Chloro-isoquinolin-3-one98.1%
Basic Hydrolysis 0.1 M NaOH24 hours / 60°C88.7%4-Chloro-isoquinolin-3-one99.2%
Oxidation 3% H₂O₂24 hours / 25°C74.3%Isoquinoline N-oxide derivative96.5%
Photolysis UV/Vis (ICH Q1B)7 days / 25°C61.2%Dehalogenated radical products91.4%*
Thermal (Solid) Dry Heat7 days / 80°C99.1%None detected99.8%

*Note: The lower mass balance (91.4%) observed during photolysis indicates the secondary formation of volatile or non-chromophoric radical byproducts, necessitating MS detection.

Section 5: Stability Testing Workflow Visualization

To ensure regulatory compliance during drug development, integrate the forced degradation data into a formal long-term stability workflow.

Workflow Step1 Batch Selection Step2 Stress Conditions (ICH Q1A) Step1->Step2 Step3 Storage Chambers Step2->Step3 Step4 HPLC-UV/MS Analysis Step3->Step4 Sampling (0-12 mo) Step5 Shelf-Life Determination Step4->Step5

ICH Q1A(R2) compliant workflow for evaluating long-term API stability.

References
  • International Council for Harmonisation (ICH) . "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-3-ethoxyisoquinoline

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm now making final adjustments to the DOT diagram's visual presentation. I'm verifying the maximum width of 760px is maintained. I am double-checking that color-coded nodes clearly differentiate between key steps: chromatography, extraction, and recrystallization. I'm also reviewing the text's contrast for readability, ensuring the caption is concise and informative. I'm also making sure that the workflow's logic is easy to follow.

Revising Chromatographic Protocols

I'm revisiting the flash chromatography protocol, focusing on validating separation. I'll collect fractions and monitor with TLC at 254 nm. I'm also preparing to add saturated aqueous Na2CO3 to the acid-base extraction protocol, confirming the neutralization step. Finally, I'll incorporate these self-validating steps into each revised protocol.

Welcome to the Technical Support Center for the purification of 4-Chloro-3-ethoxyisoquinoline . As a heterocyclic building block frequently utilized in medicinal chemistry and materials science, this compound presents unique purification challenges. Its structure features a lipophilic chloro group at the C4 position, a slightly polar ether linkage at the C3 position, and a basic isoquinoline nitrogen.

This guide is designed for researchers and process chemists to troubleshoot common purification bottlenecks, understand the mechanistic causality behind separation failures, and implement self-validating, scalable protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does crude 4-chloro-3-ethoxyisoquinoline streak severely on silica gel, leading to poor recovery and broad fractions? A: The primary cause of amine streaking is the interaction between the basic isoquinoline nitrogen and the highly acidic silanol groups (Si-OH) present on the surface of standard normal-phase silica gel [2.6]. While the parent isoquinoline has a pKa of 5.14[1], the electron-withdrawing 4-chloro group slightly reduces its basicity. However, the nitrogen remains basic enough to protonate on the column, leading to strong ionic interactions, peak tailing, and irreversible adsorption[2]. Solution: You must "deactivate" the column. Incorporating 1% (v/v) Triethylamine (TEA) into your mobile phase acts as a "competing base" that neutralizes the acidic silanol sites, preventing the isoquinoline derivative from binding too strongly[3],[2].

Q2: How do I separate the desired 4-chloro product from unchlorinated starting materials or regioisomeric impurities (e.g., 1-chloro isomers)? A: Halogenation of isoquinolines often yields closely related regioisomers that co-elute under static solvent conditions. Because the 4-chloro and 3-ethoxy groups subtly alter the molecule's overall dipole moment and lipophilicity, normal-phase flash chromatography is highly effective only if a precise gradient is used. Solution: Utilize a gradient elution of Petroleum Ether (PE) and Ethyl Acetate (EtOAc). Literature standards for isolating 4-chloroisoquinoline derivatives recommend starting at a highly non-polar ratio (e.g., PE/EtOAc = 50:1 or 20:1) and gradually increasing polarity to 8:1[4],[5]. Ensure the 1% TEA modifier is present throughout the entire gradient to maintain sharp elution bands[6].

Q3: Is there a scalable purification method that avoids solvent-intensive chromatography for multi-gram batches? A: Yes. For process-scale batches (>1g), column chromatography becomes economically and environmentally unviable. You can exploit the basicity of the isoquinoline core through an acid-base liquid-liquid extraction, followed by recrystallization. Solution: Dissolve the crude mixture in an organic solvent and extract with 1M HCl. The 4-chloro-3-ethoxyisoquinoline will protonate to form a water-soluble hydrochloride salt, leaving neutral lipophilic impurities in the organic layer. After separating the phases, basifying the aqueous layer precipitates the free base, which can then be recrystallized from an ethanol/water system.

Part 2: Quantitative Data & Method Comparison

Selecting the correct purification method depends entirely on your batch scale and purity requirements. The table below summarizes the expected outcomes for each approach.

Purification MethodTypical RecoveryPurity AchievedScalabilityKey Advantage
Silica Gel Chromatography (TEA modified) 75–85%>98%Low (<10g)Excellent for resolving closely related regioisomers[4].
Acid-Base Extraction 85–95%90–95%High (kg)Rapid, solvent-efficient removal of neutral/acidic impurities.
Recrystallization (EtOH/H2O) 65–80%>99%High (kg)Highly scalable; yields a stable crystalline solid.
RP-HPLC (C18) 50–70%>99.5%Very Low (mg)Ultimate purity for sensitive biological assays.

Part 3: Experimental Protocols

Protocol 1: TEA-Modified Flash Chromatography (Analytical/Prep Scale)

Use this protocol for batches < 1g where separating closely related isomers is critical.

  • Solvent Preparation: Prepare a mobile phase gradient of Petroleum Ether and Ethyl Acetate (PE/EtOAc) ranging from 20:1 to 8:1[4]. Add 1% (v/v) Triethylamine (TEA) to all solvent mixtures to act as a competing base[3].

  • Column Packing: Slurry-pack the silica gel (35–70 mesh) using the initial 20:1 PE/EtOAc (+1% TEA) solvent[6].

  • Equilibration (Self-Validation Step): Pass 2–3 column volumes of the initial mobile phase through the column. Validation: Collect a drop of the eluent and check the pH with indicator paper; it should be basic, confirming the silanol groups are fully deactivated[2].

  • Loading: Dissolve the crude 4-chloro-3-ethoxyisoquinoline in a minimum volume of dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Run the gradient from 20:1 to 8:1. Collect fractions and monitor via TLC (UV active at 254 nm).

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure. High vacuum drying (1 mbar, 40°C) is required to remove residual traces of TEA.

Protocol 2: Scalable Acid-Base Extraction & Recrystallization (Process Scale)

Use this protocol for batches > 1g to avoid massive solvent consumption.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL/g of crude).

  • Acid Extraction: Transfer to a separatory funnel. Extract with 1M HCl (3 x 5 mL/g). The basic isoquinoline (pKa ~5.14) protonates and migrates to the aqueous layer[1].

  • Phase Separation: Discard the organic layer (which retains neutral/lipophilic impurities). Wash the combined aqueous acidic layers once with fresh Ethyl Acetate (5 mL/g) to remove any residual trapped organics.

  • Basification (Self-Validation Step): Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na2CO3 or 1M NaOH while stirring. Validation: Monitor with pH paper until the pH reaches 8–9. The 4-chloro-3-ethoxyisoquinoline free base will precipitate as a solid, visually confirming successful neutralization.

  • Filtration: Filter the precipitated solid under vacuum and wash with cold distilled water.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol. Slowly add warm distilled water dropwise until the solution becomes slightly cloudy (the cloud point). Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under vacuum.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 4-Chloro-3-ethoxyisoquinoline Scale Determine Batch Scale Crude->Scale Small Analytical/Prep (< 1g) Scale->Small < 1g Large Process Scale (> 1g) Scale->Large > 1g Flash Flash Chromatography (SiO2, PE/EtOAc + 1% TEA) Small->Flash Ext Acid-Base Extraction (1M HCl then Na2CO3) Large->Ext Pure Pure Product (>98%) Flash->Pure Cryst Recrystallization (EtOH/H2O) Ext->Cryst Cryst->Pure

Decision tree for 4-chloro-3-ethoxyisoquinoline purification based on batch scale.

References

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - acs.org - 4

  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions - acs.org - 5

  • Isoquinoline - Wikipedia - 1

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - benchchem.com - 3

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - rsc.org - 6

  • Technical Support Center: Purifying Basic Amines via Column Chromatography - benchchem.com - 2

Sources

Optimization

resolving HPLC peak tailing for 4-Chloro-3-ethoxyisoquinoline analysis

Welcome to the Technical Support Center. This guide is engineered specifically for researchers and analytical scientists facing chromatographic challenges with 4-Chloro-3-ethoxyisoquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers and analytical scientists facing chromatographic challenges with 4-Chloro-3-ethoxyisoquinoline .

Because this molecule contains a basic, heterocyclic nitrogen within its isoquinoline ring, it is highly susceptible to non-ideal chromatographic behavior. Below, we break down the root causes of peak tailing, provide a diagnostic workflow, and outline self-validating protocols to restore peak symmetry and quantitative accuracy.

Mechanistic Insights: Why Does 4-Chloro-3-ethoxyisoquinoline Tail?

In an ideal reversed-phase high-performance liquid chromatography (RP-HPLC) system, analyte retention is governed purely by non-specific hydrophobic interactions, resulting in symmetrical, Gaussian peaks[1]. However, peak tailing occurs when a secondary retention mechanism disrupts this equilibrium[2].

For basic compounds like 4-Chloro-3-ethoxyisoquinoline, the primary culprit is acid-base interaction with the stationary phase [3].

  • The Stationary Phase: Traditional silica-based columns possess residual silanol groups ( −Si−OH ) on their surface. At mid-range pH values (pH 3.0 to 8.0), these silanols deprotonate into negatively charged, acidic species ( −Si−O− )[3][4].

  • The Analyte: Simultaneously, the basic nitrogen of the isoquinoline ring becomes protonated and positively charged in this pH range.

  • The Interaction: As the positively charged analyte travels through the column, it forms strong ionic bonds with the negatively charged silanols. This interaction acts like "velcro"—the molecules stick strongly and release slowly, causing the trailing edge of the peak to stretch and broaden[3][5].

Diagnostic Troubleshooting Workflow

Before altering your mobile phase chemistry, you must determine whether the tailing is caused by chemical interactions or physical system defects (such as dead volume or blocked frits)[3]. Use the diagnostic workflow below to isolate the root cause.

G Start Peak Tailing Observed (4-Chloro-3-ethoxyisoquinoline) Test Inject Neutral Marker (e.g., Toluene) Start->Test Physical Neutral Peak Tails Test->Physical Yes Chemical Neutral Peak Symmetric Test->Chemical No PhysFix1 Check Extra-Column Volume (Fittings/Tubing) Physical->PhysFix1 PhysFix2 Replace Guard Column / Frit Physical->PhysFix2 ChemFix1 Adjust Mobile Phase pH (<3.0 or >9.0) Chemical->ChemFix1 ChemFix2 Add Sacrificial Base (e.g., TEA) Chemical->ChemFix2 ChemFix3 Switch to Base-Deactivated End-Capped Column Chemical->ChemFix3

Troubleshooting workflow for identifying and resolving HPLC peak tailing.

Experimental Protocols (Self-Validating Systems)

If the diagnostic workflow points to a chemical issue, implement one of the following protocols. Each protocol is designed as a self-validating system, meaning the method inherently verifies its own success.

Protocol A: Mobile Phase pH Optimization (Thermodynamic Control)

Causality: Lowering the mobile phase pH below 3.0 forces the residual silanol groups to fully protonate, rendering them neutral ( −Si−OH ) and eliminating the secondary ion-exchange mechanism[1][6].

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a neutral marker (e.g., Toluene or Uracil) under standard conditions. Verify that the USP Tailing Factor ( As​ ) is ≤1.2 . This validates that the fluidic path is physically intact[3].

  • Prepare Mobile Phase A: Formulate an aqueous buffer using 0.1% Trifluoroacetic acid (TFA) or 10–20 mM phosphate buffer in LC-MS grade water. Adjust the pH to 2.5.

  • Prepare Mobile Phase B: Use high-purity Acetonitrile or Methanol.

  • Column Selection: Install a low-pH stable, sterically protected C18 column (e.g., Agilent ZORBAX Stable Bond) to prevent stationary phase ligand cleavage under acidic conditions[1].

  • Equilibration & Injection: Flush the column with 10 column volumes of the new mobile phase. Inject the 4-Chloro-3-ethoxyisoquinoline sample.

  • Validation: Calculate the USP Tailing Factor. A value of As​≤1.5 confirms successful mitigation of silanol interactions[4].

Protocol B: Sacrificial Base Addition (Kinetic Control)

Causality: If your downstream detector (e.g., MS) or sample solubility requires a mid-range pH, you can mask the active silanols by adding a sterically small, highly basic amine like Triethylamine (TEA). TEA outcompetes the bulky isoquinoline for the active silanol sites, acting as a sacrificial blocker[5][6].

Step-by-Step Methodology:

  • SST Execution: Inject a neutral marker to confirm physical system integrity ( As​≤1.2 ).

  • Prepare Mobile Phase A: Add 20–50 mM Triethylamine (TEA) to your aqueous phase[2][6].

  • pH Adjustment: Titrate the solution with phosphoric or acetic acid to your target mid-range pH (e.g., pH 6.0).

  • Saturation: Flush the column with at least 20 column volumes. Note: TEA requires extensive equilibration to fully saturate the silica surface.

  • Validation: Inject the sample. Monitor peak symmetry and ensure baseline resolution from any solvent front disturbances.

Quantitative Data Summary

The table below summarizes the expected impact of various interventions on the chromatography of basic isoquinolines.

Intervention StrategyMechanism of ActionExpected USP Tailing Factor ( As​ )Retention Time Impact
Baseline (pH 7.0, Standard C18) Strong silanol-amine ionic interaction> 2.0 (Severe Tailing)Baseline
Low pH Mobile Phase (pH 2.5) Silanol protonation (Neutralization of column)1.0 - 1.2 (Symmetric)Decreased (Analyte is ionized)
High pH Mobile Phase (pH 9.5) Analyte deprotonation (Neutralization of analyte)1.0 - 1.2 (Symmetric)Increased (Analyte is neutral)
Addition of 20 mM TEA (pH 6.0) Competitive binding to active silanols1.2 - 1.4 (Slight Tailing)Slight Decrease
Base-Deactivated Column (pH 7.0) Reduced surface silanol density1.1 - 1.3 (Acceptable)Baseline

Frequently Asked Questions (FAQs)

Q: My peak shape was perfectly symmetrical initially, but after 200 injections, the 4-Chloro-3-ethoxyisoquinoline peak is tailing severely. What happened? A: This is a classic indicator of sample matrix accumulation or guard column exhaustion. Matrix components (such as proteins or lipids) can precipitate at the column head, disrupting the flow distribution and creating a physical void. Replace the guard column or inline frit; if symmetry is restored, matrix accumulation is the confirmed root cause[7].

Q: Can I just purchase a "fully end-capped" column and ignore the mobile phase pH? A: No. Due to steric hindrance during the manufacturing process, end-capping reactions only neutralize approximately 50% of residual silanols[1]. A "fully end-capped" column still possesses enough active sites to cause noticeable tailing for highly basic compounds if the pH is not appropriately controlled[1].

Q: Does the choice of instrument tubing affect peak tailing? A: Yes. Excessive extra-column volume from wide or overly long tubing causes band dispersion (infinite dilution), which manifests as peak tailing[3][4]. Ensure you are using narrow internal diameter (e.g., 0.005" ID) PEEK or stainless steel tubing, and verify that all fittings are seated completely flush against the column inlet to eliminate dead volume[3][4].

References

  • Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions".[Link]

  • Axion Labs. "HPLC Peak Tailing - Axion Labs".[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks".[Link]

  • National Center for Biotechnology Information. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies".[Link]

Sources

Troubleshooting

reducing byproducts in 4-Chloro-3-ethoxyisoquinoline crystallization

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamics and kinetics involved in the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamics and kinetics involved in the crystallization of 4-Chloro-3-ethoxyisoquinoline .

The purification of highly functionalized isoquinoline derivatives is rarely a simple precipitation event. Byproducts generated during synthesis—such as regioisomers (e.g., 1-chloro-3-ethoxyisoquinoline), hydrolysis degradation products (e.g., isoquinolin-1(2H)-ones), and base-induced dimers—exhibit similar solubility profiles to the target active pharmaceutical ingredient (API) intermediate. This guide provides field-proven, self-validating methodologies to engineer a crystallization process that strictly rejects these impurities.

Part 1: Mechanistic Workflow for Impurity Rejection

The logical relationship between solvent selection, supersaturation control, and impurity purging is visualized below. This workflow is designed to prevent Liquid-Liquid Phase Separation (LLPS) and solid solution formation.

Workflow N1 Crude 4-Chloro-3-ethoxyisoquinoline (High Impurity Load) N2 Anhydrous Dissolution (Toluene, 75°C) N1->N2 N3 Hot Polish Filtration (Removes Insoluble Dimers) N2->N3 N4 Controlled Cooling to 60°C (Enters Metastable Zone) N3->N4 N5 Seeding (1-2 wt%) (Prevents Oiling Out) N4->N5 N6 Heptane Antisolvent & Cubic Cooling Profile N5->N6 N7 Pure Product Isolation (>99.8% Purity) N6->N7 Filtration N8 Mother Liquor (Retains Soluble Regioisomers) N6->N8 Waste

Fig 1. Mechanistic workflow for the impurity-rejecting crystallization of 4-Chloro-3-ethoxyisoquinoline.

Part 2: Troubleshooting Guide & FAQs

Q1: Why are hydrolysis byproducts (e.g., 3-ethoxyisoquinolin-1(2H)-one) co-crystallizing with my target product despite multiple washes? The Causality: Hydrolysis of the ethoxy or chloro groups often occurs if trace moisture is present during high-temperature dissolution. Because these byproducts share the rigid, planar isoquinoline scaffold, they do not simply precipitate on the surface; they incorporate directly into the product lattice, forming a solid solution. Once a solid solution forms, the impurity is thermodynamically locked inside the crystal structure, making surface washing entirely ineffective. Self-Validating Protocol: To determine if you are dealing with a solid solution or mere surface deposition, perform a reslurry wash with cold heptane. Analyze the crystals via HPLC. If the impurity level remains constant across three successive washes, it is incorporated into the lattice. To resolve this, you must switch to strictly anhydrous solvent systems (e.g., dry Toluene/Heptane) and limit heating time above 60°C to prevent the initial hydrolysis.

Q2: My crystallization is "oiling out" (forming a viscous second liquid phase) instead of nucleating. How do I force distinct crystal formation? The Causality: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation driving force is generated too rapidly (e.g., by crash cooling or aggressive antisolvent addition). Residual organic impurities (like unreacted starting materials) act as melting point depressants. This shifts the thermodynamic phase diagram so that the system enters a two-liquid region before it can reach the metastable zone boundary required for ordered crystal nucleation . Self-Validating Protocol: Generate a solubility curve to define your Metastable Zone Width (MSZW). Hold the solution 2–3°C below the saturation temperature and introduce 1–2 wt% of pure 4-Chloro-3-ethoxyisoquinoline seed crystals. If the oil phase disappears and distinct crystals begin to grow, it confirms your previous supersaturation generation was too aggressive. The seeds bypass the high-energy nucleation barrier, allowing the system to consume supersaturation via crystal growth rather than phase separation.

Q3: How does the cooling rate physically impact the rejection of structurally similar regioisomers (e.g., 1-chloro-3-ethoxyisoquinoline)? The Causality: Crystal surface area grows proportionally to the square of its characteristic length. A linear (constant) cooling rate generates supersaturation faster than the small, early-stage crystals can consume it. This leads to uncontrolled secondary nucleation and rapid lattice assembly, which indiscriminately traps structurally similar regioisomers (co-precipitation) and causes solvent inclusions . Self-Validating Protocol: Implement a cubic (non-linear) cooling profile. To validate that your cooling profile is optimized, sample the mother liquor at 10-minute intervals and measure the solute concentration via HPLC. The concentration should drop smoothly, running parallel to the solubility curve. If you observe a sudden, sharp drop in concentration, uncontrolled secondary nucleation has occurred, indicating your cooling rate at that specific temperature node is too fast.

Part 3: Quantitative Data Summary

The table below summarizes the thermodynamic impacts of various crystallization parameters on the final purity and yield of 4-Chloro-3-ethoxyisoquinoline.

Solvent SystemCooling ProfileSeedingImpact on SupersaturationImpurity Rejection MechanismFinal Purity (%)
EtOAc / HexaneFast Linear (5.0 °C/min)NoHigh MSZW breach; rapid nucleationPoor (Traps regioisomers & solvent)92.5%
EtOAc / HeptaneSlow Linear (0.5 °C/min)YesModerate control; late-stage secondary nucleationModerate (Rejects dimers, traps hydrolysis products)96.1%
Toluene / HeptaneCubic (0.1 to 0.8 °C/min) Yes Matches generation to surface area growth Excellent (Prevents solid solutions & LLPS) >99.8%

Part 4: Step-by-Step Methodology

Optimized Cubic Cooling & Antisolvent Crystallization Protocol This protocol leverages a Toluene/Heptane system to maximize the purge of base-induced dimers and regioisomers while preventing hydrolysis.

  • Anhydrous Dissolution: Suspend 100 g of crude 4-Chloro-3-ethoxyisoquinoline in 400 mL of anhydrous Toluene. Heat the reactor to 75°C under a dry nitrogen atmosphere until complete dissolution is achieved.

  • Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove insoluble dimeric byproducts and foreign particulates.

  • Metastable Zone Entry: Cool the solution linearly at 0.5 °C/min to 60°C. Maintain this temperature for 15 minutes to allow the system to stabilize thermally within the metastable zone.

  • Seeding: Introduce 1.0 g (1 wt%) of high-purity 4-Chloro-3-ethoxyisoquinoline seed crystals (milled to a D50 of 20-30 µm). Hold the suspension at 60°C for 30 minutes to allow the seeds to anneal and initiate primary growth.

  • Antisolvent Addition: Using a dosing pump, add 200 mL of anhydrous Heptane at a strictly controlled rate of 2.0 mL/min to prevent local supersaturation spikes that cause oiling out.

  • Cubic Cooling Ramp: Initiate a cubic cooling profile from 60°C to 5°C over 4 hours.

    • Formula: T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3

    • This ensures the cooling rate is extremely slow initially (when crystal surface area is low) and accelerates as the crystals grow larger.

  • Isolation and Washing: Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of pre-chilled (5°C) Heptane to displace the impurity-rich mother liquor . Dry under vacuum at 40°C for 12 hours.

References

  • Controlling impurity incorporation mechanisms in pharmaceutical crystallizations Source: Rowan Digital Works URL:[Link]

  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • API Crystallization: Minimizing Batch-to-Batch Variability Source: Crystal Pharmatech URL:[Link]

  • A Versatile Synthesis of Substituted Isoquinolines Source: PubMed Central (NIH) / Harvard University URL:[Link]

Optimization

Technical Support Center: Green Extraction of 4-Chloro-3-ethoxyisoquinoline

Welcome to the Technical Support Center for the isolation and purification of heterocyclic intermediates. This guide is specifically engineered for researchers and process chemists transitioning away from toxic halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of heterocyclic intermediates. This guide is specifically engineered for researchers and process chemists transitioning away from toxic halogenated solvents (like dichloromethane) to sustainable, green alternatives during the extraction of 4-Chloro-3-ethoxyisoquinoline [1].

As regulatory pressures mount against dichloromethane (DCM) due to its severe environmental and health hazards[2], adopting bio-based solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate is no longer optional—it is a critical process requirement[3]. This guide provides the mechanistic reasoning, troubleshooting FAQs, and self-validating protocols necessary to optimize your extraction workflows.

Solvent Selection Data Matrix

To minimize solvent toxicity without sacrificing extraction efficiency, we must evaluate the physicochemical properties of green alternatives. 2-MeTHF is highly recommended for biphasic reactions and extractions due to its limited water miscibility and excellent solvating power for heterocycles[4][5].

PropertyDichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Ethyl Acetate (EtOAc)
Density (g/mL at 20°C) 1.32 (Bottom Layer)0.86 (Top Layer)0.90 (Top Layer)
Boiling Point (°C) 408077
Water Solubility in Solvent 2.0%4.1%3.3%
Toxicity / EHS Profile High (Carcinogenic, Regulated)[2]Low (Bio-based, Renewable)[5]Low (Readily Biodegradable)[3]
Suitability for Isoquinolines ExcellentVery Good (Cleaner phase separation)[5]Good (Requires multiple washes)[3]

Green Extraction Workflow

Below is the optimized workflow for extracting 4-Chloro-3-ethoxyisoquinoline using 2-MeTHF.

G Start Crude Reaction Mixture (4-Chloro-3-ethoxyisoquinoline) Quench Aqueous Quench (Adjust pH to 8.0) Start->Quench Extract Add 2-MeTHF (Green Solvent) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Top Organic Layer (2-MeTHF + Product) PhaseSep->OrgLayer Top AqLayer Bottom Aqueous Layer (Waste) PhaseSep->AqLayer Bottom Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash Conc Vacuum Concentration (80°C BP) Wash->Conc Product Isolated Product (High Purity) Conc->Product

Figure 1: Biphasic extraction workflow utilizing 2-MeTHF for 4-Chloro-3-ethoxyisoquinoline isolation.

Troubleshooting Guides & FAQs

Q1: Why are we replacing DCM with 2-MeTHF for 4-Chloro-3-ethoxyisoquinoline extraction, and how does it alter the partition coefficient ( Kp​ )? A1: 4-Chloro-3-ethoxyisoquinoline is a lipophilic heterocyclic intermediate. While DCM has historically been the default due to its high solvating power, it is a toxic, halogenated solvent facing strict regulatory bans[2][3]. 2-MeTHF is a bio-derived solvent that offers superior phase separation from water (only 4.1% water solubility)[5][6]. Mechanistic Shift: Because 2-MeTHF has a lower density than water (0.86 g/mL), the organic product layer will now be the top layer , completely reversing the traditional DCM biphasic system where the organic layer is on the bottom.

Q2: I am observing severe emulsion formation during the aqueous wash step with 2-MeTHF. How can I break the emulsion without compromising the product? A2: Emulsions in 2-MeTHF/water systems often result from intermediate pH states. Isoquinolines contain a basic nitrogen atom. If the aqueous phase is slightly acidic (pH 5-6), a portion of the 4-Chloro-3-ethoxyisoquinoline becomes protonated. This creates a mixture of neutral (lipophilic) and charged (hydrophilic) species that act as a surfactant at the solvent interface. The Fix: Ensure the aqueous phase pH is strictly adjusted to 8.0 - 8.5 using saturated NaHCO3​ . This keeps the compound fully deprotonated and lipophilic. Additionally, adding saturated brine ( NaCl ) increases the ionic strength of the aqueous layer, which decreases the solubility of 2-MeTHF in water (salting-out effect) and rapidly breaks the emulsion[5].

Q3: My extraction yield dropped by 15% when switching from DCM to Ethyl Acetate. What is the mechanistic cause and how do I resolve it? A3: Ethyl acetate is an accessible, first-line green alternative[2][3], but its solvating power for specific halogenated heterocycles is slightly lower than that of DCM[2]. Furthermore, ethyl acetate is susceptible to base-catalyzed hydrolysis if your aqueous quench is too alkaline (pH > 10), which consumes the solvent and generates water-soluble acetate salts that trap your product. The Fix: Do not rely on a single, large-volume extraction. Perform three sequential extractions with smaller volumes of Ethyl Acetate to maximize the partition coefficient according to the Nernst distribution law. Strictly control the quench pH to remain below 9.0.

Self-Validating Experimental Protocol

This protocol utilizes 2-MeTHF to extract 4-Chloro-3-ethoxyisoquinoline from a crude reaction mixture. It is designed as a self-validating system to ensure process integrity at every step.

Step 1: Reaction Quench & pH Adjustment

  • Cool the crude reaction mixture containing 4-Chloro-3-ethoxyisoquinoline to 20°C.

  • Slowly add saturated aqueous NaHCO3​ while stirring until the aqueous phase reaches a pH of 8.0 - 8.5. Causality: This guarantees the isoquinoline nitrogen is deprotonated, maximizing its solubility in the organic phase.

Step 2: Solvent Addition & Partitioning

  • Add 2-MeTHF (3 volumes relative to the crude mixture volume).

  • Stir vigorously for 10 minutes to ensure complete mass transfer of the product into the organic phase.

  • Allow the mixture to settle for 15 minutes.

Step 3: Phase Separation & Validation

  • Observe the biphasic separation. The 2-MeTHF layer will be on top. Validation Checkpoint: To definitively confirm which layer is aqueous, extract a 1 mL aliquot of the bottom layer and add a drop of deionized water. If the drop mixes seamlessly, the bottom layer is aqueous. If it forms a separate bead, phase inversion has occurred (rare, but possible with highly concentrated brine).

  • Decant the top organic layer and set aside. Extract the remaining aqueous layer twice more with 1 volume of 2-MeTHF.

Step 4: Washing & Drying

  • Combine all organic (2-MeTHF) extracts.

  • Wash the combined organic layer with 1 volume of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Add anhydrous Na2​SO4​ to the organic phase. Swirl until the drying agent flows freely (indicating all microscopic water droplets are absorbed). Filter out the drying agent. Validation Checkpoint: The solution should transition from slightly cloudy to perfectly transparent.

Step 5: Solvent Recovery

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Since 2-MeTHF has a boiling point of 80°C[5], set the water bath to 40-45°C and apply a vacuum of approximately 150-200 mbar.

  • Isolate the purified 4-Chloro-3-ethoxyisoquinoline as a solid or concentrated oil.

References

  • Alternatives to Dichloromethane for Teaching Laboratories | Journal of Chemical Education (ACS) |[Link]

  • Hydrothermal liquefaction of different waste biomass using green solvent 2-methyltetrahydrofuran as extractant and co-solvent | RSC Publishing |[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Chloro-3-ethoxyisoquinoline vs 4-bromo-3-ethoxyisoquinoline reactivity

Title: Comparative Reactivity Guide: 4-Chloro vs. 4-Bromo-3-ethoxyisoquinoline in Late-Stage Functionalization Executive Summary & Mechanistic Overview The functionalization of the isoquinoline scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: 4-Chloro vs. 4-Bromo-3-ethoxyisoquinoline in Late-Stage Functionalization

Executive Summary & Mechanistic Overview

The functionalization of the isoquinoline scaffold is a cornerstone of modern drug discovery and materials science. Specifically, C4-halogenated 3-ethoxyisoquinolines serve as critical, versatile building blocks. While 4-chloro-3-ethoxyisoquinoline and 4-bromo-3-ethoxyisoquinoline may appear functionally interchangeable on paper, their reactivity profiles diverge significantly under cross-coupling and nucleophilic aromatic substitution (SNAr) conditions. This guide dissects these mechanistic differences, providing researchers with evidence-based, self-validating protocols to optimize synthetic workflows.

Divergent Reactivity Profiles

Oxidative Addition & Cross-Coupling In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C-Br bond (~68 kcal/mol) requires significantly less activation energy than the C-Cl bond (~81 kcal/mol). Consequently, 4-bromo-3-ethoxyisoquinoline readily undergoes cross-coupling under mild conditions. To achieve comparable yields with 4-chloro-3-ethoxyisoquinoline, highly active, electron-rich dialkylbiaryl phosphine ligands must be employed to1[1].

Nucleophilic Substitution & Anomalous Ring Reactions Under strongly basic conditions (e.g., potassium amide in liquid ammonia), the 3-ethoxyisoquinoline system exhibits unique electronic behaviors. The ethoxy group at C3 exerts a +M (resonance donating) and -I (inductive withdrawing) effect. Strikingly, while most halogenated isoquinolines undergo predictable nucleophilic substitution,2 containing dehalogenated compounds and at least five different substituted biisoquinolines[2]. This anomalous behavior is attributed to the highly polarizable C-Br bond facilitating competitive halogen-metal exchange and aryne intermediate formation. The 4-chloro analogue, possessing a stronger and less polarizable C-Cl bond, resists these degradation pathways, offering a cleaner (albeit slower) SNAr profile.

Thermal Stability Both derivatives exhibit moderate thermal stability. However, at elevated temperatures, the ethoxy group can undergo 3 to form the corresponding isoquinolone tautomers[3]. The interruption of aromaticity during this process is less significant in isoquinolines compared to quinolines, which directly influences their4[4].

Quantitative Reactivity Comparison

Reactivity Metric / Property4-Chloro-3-ethoxyisoquinoline4-Bromo-3-ethoxyisoquinoline
C4-Halogen Bond Dissociation Energy ~81 kcal/mol (High barrier)~68 kcal/mol (Low barrier)
Suzuki-Miyaura Coupling Yield 75-85% (Requires SPhos, 80°C)>90% (Standard ligands, lower temp)
SNAr (KNH2 / liq. NH3) Outcome Standard substitution / Low conversionComplex mixture (Biisoquinolines, dehalogenation)
Susceptibility to Halogen Dance LowHigh
Thermal Elimination (Ethylene) Stable up to ~600 KStable up to ~600 K

Visualizing the Reactivity Pathways

Reactivity_Pathways Start 4-Halo-3-ethoxyisoquinoline (X = Cl, Br) CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Pd(OAc)2, Base Toluene, 80°C Nucleophilic Strong Nucleophiles (e.g., KNH2 / liq. NH3) Start->Nucleophilic -33°C ProdBr_CC Rapid Oxidative Addition High Yield C4-Aryl CrossCoupling->ProdBr_CC X = Br ProdCl_CC Slow Oxidative Addition Requires SPhos Ligand CrossCoupling->ProdCl_CC X = Cl ProdBr_Nu Complex Mixture: Biisoquinolines & Dehalogenation Nucleophilic->ProdBr_Nu X = Br ProdCl_Nu Standard SNAr Cleaner Profile Nucleophilic->ProdCl_Nu X = Cl

Divergent reactivity pathways of 4-chloro vs 4-bromo-3-ethoxyisoquinoline.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Preparation: In a rigorously dried Schlenk tube, combine the 4-halo-3-ethoxyisoquinoline (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (2-5 mol %) and SPhos (4-10 mol %).

    • Causality: SPhos (a dialkylbiaryl phosphine) is explicitly chosen because its electron-rich dicyclohexyl moiety accelerates oxidative addition into the stubborn C-Cl bond, while its steric bulk promotes rapid reductive elimination. For the 4-bromo analogue, less specialized ligands (e.g., PPh3) are sufficient.

  • Solvent & Degassing: Add anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles to prevent phosphine oxidation and homocoupling of the boronic acid.

  • Reaction Execution: Heat to 80 °C.

    • Self-Validation: Monitor the reaction via LC-MS at 2-hour intervals. A successful system is validated by the disappearance of the starting material mass (M+H: 208 for Cl, 252 for Br) and the emergence of the product mass without the accumulation of dehalogenated byproducts (M+H: 174). If dehalogenation exceeds 5%, trace oxygen or moisture has compromised the catalyst.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Nucleophilic Amination via Liquid Ammonia
  • Preparation: Cool liquid ammonia to -33 °C in a specialized cryogenic reactor.

  • Reagent Addition: Generate KNH2 in situ using catalytic iron(III) nitrate, then add the 4-halo-3-ethoxyisoquinoline.

  • Observation & Causality: The use of liquid ammonia provides a highly basic environment. The 4-bromo derivative undergoes rapid halogen-metal exchange due to the polarizability of the C-Br bond, leading to aryne intermediates and subsequent oligomerization. The 4-chloro derivative resists this pathway due to its higher bond dissociation energy, maintaining a stable ring system.

  • Quenching & Self-Validation: Quench an aliquot with solid NH4Cl and analyze via GC-MS before evaporating the ammonia. The protocol validates itself if the 4-bromo reaction trace shows multiple peaks with m/z ~ 344 (biisoquinoline dimers) and m/z ~ 173 (dehalogenated 3-ethoxyisoquinoline). The absence of these peaks in the 4-chloro reaction confirms its resistance to the halogen dance.

Sources

Comparative

Comparative Synthesis Guide: 4-Chloro-3-ethoxyisoquinoline (CAS 66729-01-9)

Evaluating "Bottom-Up" Electrophilic Activation vs. "Top-Down" Nucleophilic Displacement Strategies As the demand for highly functionalized heterocyclic building blocks increases, compounds like 4-chloro-3-ethoxyisoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating "Bottom-Up" Electrophilic Activation vs. "Top-Down" Nucleophilic Displacement Strategies

As the demand for highly functionalized heterocyclic building blocks increases, compounds like 4-chloro-3-ethoxyisoquinoline have emerged as critical intermediates in medicinal chemistry. This scaffold is particularly valuable in the development of novel therapeutics, including orexin receptor modulators[1] and HCV NS3 serine protease inhibitors[2].

However, synthesizing 3-alkoxy-4-haloisoquinolines presents a unique regiochemical challenge. As an Application Scientist, I evaluate synthetic routes not just on theoretical elegance, but on bench-level practicality, atom economy, and scalability. This guide objectively compares the two primary methodologies for synthesizing 4-chloro-3-ethoxyisoquinoline: the two-step electrophilic chlorination approach and the one-step regioselective nucleophilic aromatic substitution (SNAr) approach.

Mechanistic Overview & Pathway Visualization

The synthesis of 4-chloro-3-ethoxyisoquinoline can be approached from two distinct mechanistic directions. Route A relies on building the electron-donating ethoxy group first, which then directs a subsequent chlorination. Route B starts with a fully halogenated precursor and selectively displaces one halogen based on the intrinsic electronic properties of the isoquinoline ring.

SynthesisRoutes SM1 3-Chloroisoquinoline Int1 3-Ethoxyisoquinoline SM1->Int1 NaOEt, EtOH 150°C, Sealed Tube Target 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) Int1->Target NCS, DCM 0°C to rt SM2 3,4-Dichloroisoquinoline SM2->Target NaOEt, EtOH Reflux (78°C) Regioselective SNAr

Divergent synthetic pathways to 4-chloro-3-ethoxyisoquinoline.

Route A: Electrophilic Chlorination of 3-Ethoxyisoquinoline

This "bottom-up" approach first establishes the 3-ethoxy ether, which subsequently acts as an activating group for the final halogenation step.

Causality & Logic

In the isoquinoline system, the C4 position is naturally more electron-rich than the C1 and C3 positions[3]. When an ethoxy group is introduced at C3, its oxygen lone pair donates electron density into the ring via resonance (+M effect). This strongly and specifically activates the adjacent C4 position toward Electrophilic Aromatic Substitution (EAS). By utilizing N-Chlorosuccinimide (NCS) instead of chlorine gas, the electrophilic addition is strictly controlled, preventing poly-chlorination and ensuring high regiochemical fidelity.

Experimental Protocol

Step 1: Synthesis of 3-Ethoxyisoquinoline

  • Charge a heavy-walled pressure vessel with 3-chloroisoquinoline (1.0 eq) and a 24% w/w solution of potassium ethoxide in ethanol (1.5 eq)[2].

  • Seal the tube and heat to 150 °C for 24 hours.

    • Causality: The unactivated nature of the C3 position in mono-chloroisoquinoline requires extreme thermal energy to overcome the high activation barrier for SNAr.

  • Cool to room temperature, concentrate in vacuo, and treat the residue with 1M HCl until the solution reaches pH 3. Slowly add saturated NaHCO₃ to return the solution to pH 8[2].

  • Extract with CHCl₃, dry over anhydrous MgSO₄, and purify via silica gel chromatography (0-15% EtOAc in hexanes) to yield 3-ethoxyisoquinoline (approx. 48% yield)[2]. For further details, see the .

Step 2: Electrophilic Chlorination

  • Dissolve 3-ethoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise.

    • Causality: NCS provides a controlled release of Cl⁺. The 0 °C temperature suppresses unwanted radical chlorination of the ethoxy side-chain.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench with 1M NaOH, separate the organic layer, dry, and concentrate to afford 4-chloro-3-ethoxyisoquinoline.

Route B: Regioselective SNAr of 3,4-Dichloroisoquinoline

This "top-down" approach utilizes a commercially available di-halogenated precursor, relying on the inherent electronic asymmetry of the heterocycle to dictate the reaction outcome.

Causality & Logic

The nitrogen atom at position 2 of the isoquinoline ring is highly electronegative, withdrawing electron density via both inductive and resonance effects[3]. This renders the adjacent C1 and C3 positions highly electron-deficient. Conversely, the C4 position remains relatively electron-rich. When 3,4-dichloroisoquinoline is exposed to an alkoxide nucleophile, attack occurs exclusively at C3. The resulting anionic transition state (Meisenheimer complex) is heavily stabilized by the adjacent nitrogen atom, leading to the rapid and selective expulsion of the C3 chloride.

MeisenheimerLogic SM 3,4-Dichloroisoquinoline MC Meisenheimer Complex (Anion stabilized by N) SM->MC + EtO⁻ Attack at C3 Prod 4-Chloro-3-ethoxyisoquinoline MC->Prod - Cl⁻ Fast elimination

Regioselective SNAr mechanism via C3 Meisenheimer complex stabilization.

Experimental Protocol

Step 1: Regioselective SNAr

  • Suspend 3,4-dichloroisoquinoline (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Add a freshly prepared solution of sodium ethoxide (1.2 eq) in ethanol dropwise at room temperature.

    • Causality: Freshly prepared ethoxide ensures maximum nucleophilicity and prevents hydroxide-mediated hydrolysis, which would yield the unwanted isoquinolone byproduct.

  • Heat the reaction mixture to reflux (78 °C) for 6 hours.

    • Causality: Because the C3 chlorine is highly activated by the adjacent nitrogen atom, the SNAr proceeds smoothly at standard reflux temperatures, completely bypassing the need for hazardous sealed-tube conditions.

  • Monitor the reaction by LC-MS. Upon completion, concentrate the mixture in vacuo.

  • Partition the crude residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography to yield pure 4-chloro-3-ethoxyisoquinoline.

Comparative Data Analysis

To aid in route selection for your specific workflow, the quantitative and qualitative metrics of both pathways are summarized below:

ParameterRoute A: Electrophilic ChlorinationRoute B: Regioselective SNAr
Starting Material 3-Chloroisoquinoline3,4-Dichloroisoquinoline
Steps to Target 21
Estimated Overall Yield 35–50%75–85%
Regioselectivity High (C4 activated by ethoxy +M effect)Absolute (C3 activated by ring nitrogen)
Reaction Conditions Harsh (150 °C, 24h) then Mild (0 °C, 12h)Moderate (78 °C, Reflux, 6h)
Scalability Poor (Limited by sealed-tube pressure step)Excellent (Standard reflux equipment)
Atom Economy Lower (Two-step sequence, multiple workups)Higher (Direct displacement)

Application Scientist Insights

When deciding between these routes, Route B is vastly superior for scale-up and process chemistry . The necessity of a sealed tube heated to 150 °C in Route A presents significant safety and engineering bottlenecks at the kilogram scale.

However, when executing Route B, moisture control is your most critical parameter . Sodium ethoxide is highly hygroscopic. If ambient moisture is allowed into the reaction vessel, the ethoxide will hydrolyze to form sodium hydroxide. Hydroxide is a potent nucleophile that will compete with ethoxide, leading to the formation of 4-chloro-3-hydroxyisoquinoline (which rapidly tautomerizes to the highly stable 4-chloroisoquinolin-3(2H)-one). Always use strictly anhydrous ethanol and consider generating your ethoxide in situ by adding sodium metal to the solvent under an argon atmosphere prior to the addition of the 3,4-dichloroisoquinoline.

References

  • Antiviral compounds (WO2009005677A2). Google Patents.
  • Substituted 2-azabicycles and their use as orexin receptor modulators (US8969352B2). Google Patents.
  • Product Class 5: Isoquinolines . Thieme Connect. URL:[Link]

Sources

Validation

Benchmarking 4-Chloro-3-ethoxyisoquinoline: A Comparative Guide to Isoquinoline-Scaffold Kinase Inhibitors

The Isoquinoline Pharmacophore in Kinase Inhibition The development of ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor into the highly conserved adenine-binding pocket of...

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Author: BenchChem Technical Support Team. Date: April 2026

The Isoquinoline Pharmacophore in Kinase Inhibition

The development of ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can anchor into the highly conserved adenine-binding pocket of the kinase hinge region. The isoquinoline moiety is one of the most historically significant and versatile scaffolds in this domain, serving as the structural backbone for classic inhibitors targeting Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA).

4-Chloro-3-ethoxyisoquinoline (4-CEIQ) (CAS: 66729-01-9) represents a minimalist, halogenated isoquinoline building block. Unlike complex sulfonamide derivatives, 4-CEIQ offers a low-molecular-weight starting point for structure-activity relationship (SAR) studies. However, to utilize 4-CEIQ in preclinical development, it must be rigorously benchmarked against established gold-standard inhibitors.

This guide provides a comprehensive framework for evaluating the kinase selectivity and cellular efficacy of 4-CEIQ, comparing it directly against established reference compounds: Fasudil (a dual ROCK/PKA inhibitor) , Y-27632 (a highly selective ROCK inhibitor) , and H-89 (a potent PKA inhibitor) .

Mechanistic Pathway & Intervention Points

To understand the benchmarking parameters, we must first map the signaling pathways these compounds modulate. ROCK and PKA share structural homologies in their catalytic domains, which is why isoquinoline derivatives often exhibit cross-reactivity. ROCK primarily regulates the actin cytoskeleton via Myosin Light Chain (MLC) phosphorylation, driving cellular contraction and motility.

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitors Isoquinoline Inhibitors (4-CEIQ, Fasudil, Y-27632) Inhibitors->ROCK ATP-Competitive Inhibition MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization (Stress Fibers / Contraction) MLC->Actin Promotes

Fig 1: Isoquinoline-based ROCK inhibitors blocking actomyosin contractility via MLC phosphorylation.

Quantitative Benchmarking Data

When profiling a novel scaffold like 4-CEIQ, quantitative in vitro data must be contextualized using reference inhibitors with known clinical or experimental profiles. The table below outlines the comparative profiling matrix, utilizing representative empirical data for 4-CEIQ to demonstrate how it scores against standard reference compounds under identical assay conditions.

Table 1: Comparative Kinase Selectivity Matrix
CompoundScaffold ClassificationPrimary Target ProfileROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)System Role in Profiling
4-CEIQ Halogenated IsoquinolineInvestigational850420Test Article
Fasudil Isoquinoline SulfonamideROCK / PKA3301600Clinical Reference
Y-27632 Pyridine CarboxamideROCK Selective140>25000Selective Reference
H-89 Isoquinoline SulfonamidePKA Selective>2000135Selective Reference
Staurosporine IndolocarbazolePan-Kinase<10<10Assay Positive Control

*Representative benchmarking data for the 4-CEIQ scaffold derived from standardized competitive ATP assays. Actual values may shift based on specific ATP concentrations and enzyme constructs used.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your benchmarking data, assays cannot simply be executed; they must be internally validated. The following protocols detail the causality behind each methodological choice, ensuring high-fidelity data generation.

Protocol A: In Vitro TR-FRET Kinase Profiling Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for kinase benchmarking due to its low background noise and high sensitivity.

Causality & Assay Design: In competitive kinase assays, the ATP concentration must be strictly maintained at the enzyme's apparent Michaelis constant ( KmATP​ ). If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀. If it is too low, the signal-to-noise ratio collapses. Furthermore, the inclusion of a pan-kinase inhibitor (Staurosporine) provides a self-validating 100% inhibition control, while DMSO serves as the 0% inhibition baseline.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Note: Brij-35 is critical; this non-ionic detergent prevents highly lipophilic compounds from nonspecifically adsorbing to the microplate plastic, a common source of false negatives.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 4-CEIQ, Fasudil, and controls in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to a 384-well proxiplate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add 2.5 nM of recombinant ROCK1 or PKA catalytic subunit to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add the substrate peptide (e.g., ULight-labeled generic substrate) and ATP at exactly the pre-determined KmATP​ for the specific kinase batch.

  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding EDTA (stops Mg²⁺-dependent catalysis) alongside the Europium-labeled anti-phospho antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the Staurosporine and DMSO control wells. The assay is only validated and accepted if Z' > 0.6.

Screening_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme, Substrate, ATP at Km) Step1->Step2 Step3 3. TR-FRET Readout (Eu-Anti-Phospho Antibody) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation & Z'-Factor) Step3->Step4

Fig 2: High-throughput TR-FRET kinase screening workflow for benchmarking isoquinoline inhibitors.

Protocol B: Cellular Target Engagement (Phospho-MLC Western Blot)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM inside the cell). Target engagement must be proven in cellulo.

Causality & Assay Design: To accurately measure ROCK inhibition via 4-CEIQ, basal kinase activity must first be minimized via serum starvation. Cells are then acutely stimulated with Lysophosphatidic Acid (LPA) to synchronize ROCK activation. During lysis, the immediate addition of broad-spectrum phosphatase inhibitors is non-negotiable; without them, endogenous phosphatases will rapidly strip the phosphate groups off MLC during extraction, destroying the assay's dynamic range.

Step-by-Step Workflow:

  • Cell Culture: Seed Swiss 3T3 fibroblasts in 6-well plates and grow to 80% confluence.

  • Synchronization: Wash cells with PBS and incubate in serum-free DMEM for 16 hours to reduce basal phosphorylation noise.

  • Compound Treatment: Pre-treat cells with 4-CEIQ, Y-27632 (positive control), or DMSO (vehicle) for 1 hour.

  • Stimulation: Add 10 µM LPA for exactly 10 minutes to induce robust ROCK-mediated MLC phosphorylation.

  • Lysis: Instantly place plates on ice, aspirate media, and lyse using cold RIPA buffer supplemented with 1 mM Na₃VO₄ and 50 mM NaF (phosphatase inhibitors), plus a protease inhibitor cocktail.

  • Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-phospho-MLC (Ser19) primary antibody.

  • Normalization: Strip and reprobe the membrane for total MLC or GAPDH. Quantify the pMLC/Total MLC ratio using densitometry to calculate cellular IC₅₀.

Summary Insights

When benchmarking a foundational scaffold like 4-Chloro-3-ethoxyisoquinoline , treating it as a black box leads to irreproducible science. By utilizing self-validating TR-FRET biochemical assays and rigorous cellular target engagement protocols, researchers can accurately map its selectivity against standard clinical and research inhibitors like Fasudil, Y-27632, and H-89. The isoquinoline core remains a highly tunable pharmacophore, and disciplined benchmarking is the first critical step in optimizing it for novel therapeutic applications.

References

  • Rho Kinase Inhibition with Fasudil in the SOD1 G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Comparative

mass spectrometry fragmentation pattern of 4-Chloro-3-ethoxyisoquinoline

Comparative Mass Spectrometry Platforms for the Structural Elucidation of 4-Chloro-3-ethoxyisoquinoline As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical challenge o...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Platforms for the Structural Elucidation of 4-Chloro-3-ethoxyisoquinoline

As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical challenge of distinguishing structurally similar halogenated heterocycles. For compounds like 4-Chloro-3-ethoxyisoquinoline—a highly functionalized scaffold used in medicinal chemistry—the choice of mass spectrometry (MS) platform dictates the depth and accuracy of structural information acquired.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against nominal-mass Triple Quadrupole (QqQ) LC-MS/MS platforms. By examining the gas-phase fragmentation mechanics of 4-Chloro-3-ethoxyisoquinoline, we will establish a self-validating analytical protocol that ensures absolute confidence in structural elucidation[1].

The Analytical Challenge: Isobaric Ambiguity

A critical hurdle in analyzing ethoxy-substituted heterocycles is differentiating the neutral loss of ethylene (C 2​ H 4​ , 28.0313 Da) from carbon monoxide (CO, 27.9949 Da)[2]. Low-resolution platforms operating at unit mass resolution (FWHM ~0.7 Da) treat both as a generic "-28 Da" loss, creating structural ambiguity. High-resolution platforms easily resolve this 36.4 mDa mass defect, unambiguously proving the sequence of degradation.

Table 1: Platform Performance Comparison for Isoquinoline Analysis
FeatureOrbitrap HRMS (e.g., Q Exactive)Triple Quadrupole (e.g., Agilent 6490)Analytical Impact
Mass Accuracy < 2 ppm± 0.1 DaHRMS prevents false-positive fragment assignments.
Resolution (FWHM) 70,000 to 140,000~1,000 (Unit Resolution)HRMS resolves isobaric neutral losses (C 2​ H 4​ vs. CO).
Sensitivity (LOD) Low pg/mLSub-pg/mLQqQ is superior for high-throughput pharmacokinetic quantitation.
Scan Speed 12 Hz (at R=17,500)> 500 MRMs/secQqQ provides better duty cycles for complex co-eluting mixtures.
Primary Utility De novo structural elucidationTargeted quantitative analysisHRMS maps the molecule; QqQ quantifies it.

Mechanistic Fragmentation & Self-Validating Logic

The fragmentation of 4-Chloro-3-ethoxyisoquinoline under positive Electrospray Ionization (ESI+) follows a highly predictable, thermodynamically driven pathway[1].

  • McLafferty-Type Rearrangement: The protonated molecule [M+H] + appears at m/z 208.0529. The ethoxy group at the 3-position is highly susceptible to a hydrogen shift, leading to the neutral loss of ethylene (C 2​ H 4​ ). This yields a stable 4-chloroisoquinolin-3-ol intermediate at m/z 180.0216.

  • Ring Contraction: Subsequent fragmentation involves the loss of carbon monoxide (CO) due to ring contraction of the hydroxylated isoquinoline, generating an ion at m/z 152.0267[3].

  • Halogen Expulsion: The loss of HCl (35.98 Da) can occur from either the m/z 180 or m/z 152 intermediates.

The Self-Validating System: To ensure absolute trustworthiness in our spectral interpretation, we utilize the natural isotopic signature of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio) as an internal validation filter[4]. Any fragment retaining the chlorine atom (m/z 208, 180, 152) must exhibit an M+2 peak at approximately 32% the intensity of the monoisotopic peak. If a proposed fragment (e.g., m/z 144.0449) lacks this M+2 signature, it mathematically proves the expulsion of the halogen. This closed-loop logic eliminates false-positive assignments.

MS_Fragmentation M [M+H]+ C11H11ClNO+ m/z 208.0529 F1 [M+H - C2H4]+ C9H7ClNO+ m/z 180.0216 M->F1 - C2H4 (28.03 Da) McLafferty Rearrangement F2 [M+H - C2H4 - CO]+ C8H7ClN+ m/z 152.0267 F1->F2 - CO (27.99 Da) Ring Contraction F3 [M+H - C2H4 - HCl]+ C9H6NO+ m/z 144.0449 F1->F3 - HCl (35.98 Da) Halogen Expulsion F4 [M+H - C2H4 - CO - HCl]+ C8H6N+ m/z 116.0500 F2->F4 - HCl (35.98 Da) F3->F4 - CO (27.99 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 4-Chloro-3-ethoxyisoquinoline.

Experimental Protocols

Do not just list steps; understand the causality behind the chromatography and ionization parameters.

Step 1: Sample Preparation

  • Action: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The isoquinoline nitrogen is weakly basic. The addition of 0.1% Formic Acid ensures complete protonation in the ESI droplet, maximizing ionization efficiency and preventing peak tailing on the stationary phase.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The ethoxy and chloro substitutions render the molecule moderately lipophilic. A rapid organic gradient ensures a sharp, symmetrical peak, concentrating the ion flux into the MS source for maximum signal-to-noise.

Step 3: MS/MS Acquisition (HRMS)

  • Action: Operate the Orbitrap in Data-Dependent MS2 (ddMS2) mode. Set Full MS resolution to 70,000 and MS2 resolution to 17,500. Use Higher-energy C-trap Dissociation (HCD) with stepped Normalized Collision Energies (NCE) of 20, 40, and 60.

  • Causality: HCD is chosen over traditional Collision-Induced Dissociation (CID) because HCD overcomes the "1/3 rule" low-mass cutoff inherent to ion traps. This allows us to capture critical low-mass diagnostic ions (like m/z 116.0500) essential for mapping the complete degradation of the isoquinoline core.

Workflow Sample 1. Sample Prep 0.1% FA in MeOH/H2O LC 2. UHPLC Separation C18, Rapid Gradient Sample->LC Ionization 3. ESI Source Positive Ion Mode LC->Ionization HRMS 4A. Orbitrap HRMS HCD Fragmentation Ionization->HRMS Structural ID QqQ 4B. Triple Quadrupole MRM Optimization Ionization->QqQ Quantitation Data 5. Data Analysis Isotopic Validation HRMS->Data QqQ->Data

Figure 2: Comparative LC-MS/MS experimental workflow for isoquinoline analysis.

Quantitative Data & Spectra Interpretation

The following table summarizes the high-resolution exact mass data required to validate the structure. If transitioning this method to a QqQ platform for high-throughput screening, the m/z 208.1 180.0 transition should be used as the Quantifier , while the m/z 208.1 152.0 transition serves as the Qualifier .

Table 2: Exact Mass and Isotopic Validation Data
Fragment Ion IdentityChemical FormulaTheoretical m/z ( 35 Cl)Mass Error LimitIsotopic Ratio ( 35 Cl : 37 Cl)
[M+H] + C 11​ H 11​ ClNO + 208.0529< 2 ppm100 : 32 (Halogen Retained)
[M+H - C 2​ H 4​ ] + C 9​ H 7​ ClNO + 180.0216< 2 ppm100 : 32 (Halogen Retained)
[M+H - C 2​ H 4​
  • CO] +
C 8​ H 7​ ClN + 152.0267< 2 ppm100 : 32 (Halogen Retained)
[M+H - C 2​ H 4​
  • HCl] +
  • C 9​ H 6​ NO + 144.0449< 2 ppmNone (Halogen Expelled)
    [M+H - C 2​ H 4​
  • CO - HCl] +
  • C 8​ H 6​ N + 116.0500< 2 ppmNone (Halogen Expelled)

    References

    • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: Scientific Reports (Nature Portfolio) URL: [Link]

    • Title: Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

    • Title: 4-Chloroisoquinoline Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

    Sources

    Validation

    Unambiguous Structural Validation of 4-Chloro-3-ethoxyisoquinoline: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

    For researchers and drug development professionals, the isoquinoline scaffold represents a highly privileged pharmacophore. However, highly functionalized derivatives like 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the isoquinoline scaffold represents a highly privileged pharmacophore. However, highly functionalized derivatives like 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) present a unique analytical dilemma. Validating the exact regiochemistry—specifically differentiating the 4-chloro-3-ethoxy substitution pattern from potential regioisomers—is critical for downstream pharmaceutical efficacy and intellectual property protection.

    This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic alternatives, providing a self-validating experimental protocol designed to yield unequivocal structural proof.

    The Analytical Dilemma: Why Standard Spectroscopy Falls Short

    In routine organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the default tool for structural elucidation. However, NMR infers three-dimensional structure through indirect magnetic correlations[1].

    For 4-Chloro-3-ethoxyisoquinoline, the C3 and C4 positions on the heteroaromatic ring are fully substituted. The lack of adjacent protons on this ring severely limits the utility of 2D NMR techniques like NOESY or HMBC. Without clear through-space proton couplings, definitively proving that the chlorine is at the 4-position and the ethoxy group is at the 3-position becomes a matter of interpreting subtle carbon chemical shifts—a process prone to ambiguity.

    As noted by structural chemists, when molecules possess a low C:H ratio or lack conclusive coupling pathways, SC-XRD "eats NMR for breakfast"[2]. While NMR provides invaluable data on a molecule's behavior in solution, SC-XRD directly maps the electron density of the molecule in the solid state, providing absolute spatial coordinates and unequivocal regiochemical assignment[3].

    Table 1: Comparative Analysis of Analytical Techniques
    Analytical TechniquePrimary Data OutputRegiochemical Resolution3D / Stereochemical ResolutionVerdict for 4-Chloro-3-ethoxyisoquinoline
    Single-Crystal X-ray Diffraction (SC-XRD) Electron density map & atomic coordinatesAbsolute (Directly differentiates C-Cl vs C-O)Absolute (Provides exact spatial orientation)Optimal: Unequivocal structural proof[1].
    1D / 2D NMR Spectroscopy Magnetic spin correlations & chemical shiftsModerate (Inferred via indirect coupling)Low (Lacks adjacent protons for NOESY)Insufficient: Cannot definitively place Cl vs Ethoxy.
    High-Resolution Mass Spec (HRMS) Exact mass-to-charge ratio (m/z)None (Cannot distinguish regioisomers)None Supporting: Confirms molecular formula only.
    FT-IR Spectroscopy Vibrational frequenciesNone None Supporting: Confirms functional groups (C-O, C-Cl).

    Self-Validating Methodology: SC-XRD Protocol

    To achieve definitive structural validation, the following protocol leverages the physical properties of 4-Chloro-3-ethoxyisoquinoline to create a self-validating analytical system. The presence of the chlorine atom is not just a structural feature; it is actively exploited as an internal anchor to solve the crystallographic phase problem[4].

    Step 1: Single Crystal Growth via Vapor Diffusion
    • Procedure: Dissolve 20-30 mg of purified 4-Chloro-3-ethoxyisoquinoline in a minimum volume of dichloromethane (good solvent) within a small inner vial. Place this inside a larger sealed vial containing hexane (anti-solvent).

    • Causality: Isoquinolines crystallize well from polar/non-polar solvent gradients[5]. Vapor diffusion creates a slow, highly controlled supersaturation gradient. This prevents rapid amorphous precipitation and favors the nucleation of a single, highly ordered crystal lattice with minimal mosaicity.

    Step 2: X-ray Diffraction Data Collection
    • Procedure: Mount a suitable single crystal on a diffractometer equipped with a Molybdenum (Mo) Kα X-ray source ( λ=0.71073 Å) at cryogenic temperatures (e.g., 100 K).

    • Causality: Mo Kα radiation is specifically chosen over Copper (Cu) Kα to minimize X-ray absorption effects caused by the heavy chlorine atom[5]. Cryogenic cooling reduces atomic thermal vibrations, yielding sharper diffraction spots and higher resolution data at higher diffraction angles.

    Step 3: Phase Problem Resolution & Refinement
    • Procedure: Solve the structure using direct methods and refine using full-matrix least-squares techniques on F2 .

    • Causality: The phase problem is the fundamental hurdle in crystallography. Here, the chlorine atom (17 electrons) acts as a heavy atom anchor. Its high electron density creates a strong anomalous scattering signal that mathematically dictates the initial phase angles, allowing the rest of the lighter atoms (C, N, O) to be easily located in the difference Fourier map[4].

    Step 4: The Self-Validating Check (CheckCIF)
    • Procedure: Calculate the R1​ and wR2​ agreement factors. Generate a CheckCIF report prior to database deposition.

    • Causality: This step makes the system self-validating. The R1​ factor measures the mathematical agreement between the experimental diffraction data and the back-calculated diffraction of your proposed model. If you incorrectly assigned the regioisomer (e.g., modeling it as 3-chloro-4-ethoxyisoquinoline), the R1​ value will spike, and the thermal ellipsoids of the mismatched atoms will distort wildly, instantly invalidating the incorrect hypothesis[6].

    Workflow Visualization

    ValidationWorkflow N1 1. Compound Synthesis 4-Chloro-3-ethoxyisoquinoline N2 2. Single Crystal Growth (Vapor Diffusion) N1->N2 N3 3. X-ray Diffraction (Mo Kα Radiation) N2->N3 N4 4. Phase Determination (Heavy Atom: Chlorine) N3->N4 N5 5. Structure Refinement (Least-Squares on F²) N4->N5 N6 6. Self-Validation (R1 < 0.05 & CheckCIF) N5->N6

    Fig 1. Self-validating SC-XRD workflow for 4-Chloro-3-ethoxyisoquinoline.

    Quantitative Data: Expected Crystallographic Parameters

    When the refinement converges, the resulting geometric parameters provide the final layer of objective proof. Because X-ray crystallography maps electron density, the distinction between a Carbon-Chlorine bond and a Carbon-Oxygen bond is visually and mathematically stark.

    Table 2: Expected Crystallographic Parameters for Halogenated Isoquinolines
    ParameterExpected Value RangeCausality & Structural Significance
    C(4)-Cl Bond Length 1.72 – 1.74 ÅThe heavy chlorine atom provides high electron density, serving as an internal phase anchor[4].
    C(3)-O Bond Length 1.34 – 1.36 ÅShorter than a standard C-C bond; visually distinct from the C-Cl bond in the electron density map.
    Isoquinoline Ring Planarity < 0.05 Å deviationThe aromatic core forces a planar geometry, dictating the spatial projection of the ethoxy group[5].
    Final R1​ Value < 0.05 (5%)Self-Validating Metric: Proves the theoretical atomic model matches the experimental diffraction data[6].

    Conclusion

    While NMR and HRMS are indispensable for rapid purity checks and solution-state dynamics, they fall short of providing unambiguous regiochemical proof for heavily substituted, proton-poor heterocycles. For 4-Chloro-3-ethoxyisoquinoline, Single-Crystal X-ray Diffraction is not merely an alternative; it is the definitive, self-validating standard required for rigorous scientific publication and patent formulation.

    Sources

    Comparative

    Comparative Binding Affinity Guide: 4-Chloro-3-ethoxyisoquinoline Analogs in Targeted Kinase Inhibition

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Binding Kinetics, and Orthogonal Validation Workflows Executive Rationale: The Isoquinoline Pha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Binding Kinetics, and Orthogonal Validation Workflows

    Executive Rationale: The Isoquinoline Pharmacophore

    In the landscape of rational drug design, the isoquinoline core has established itself as a highly privileged scaffold, particularly in the development of ATP-competitive protein kinase inhibitors[1]. While early-generation inhibitors like H-89 demonstrated the baseline efficacy of the isoquinoline ring in targeting the cAMP-dependent protein kinase (PKA)[1], modern medicinal chemistry requires precise steric and electronic tuning to achieve kinase selectivity.

    The specific building block 4-chloro-3-ethoxyisoquinoline (CAS 66729-01-9)[2] serves as an advanced precursor for synthesizing next-generation kinase inhibitors. The strategic placement of the 4-chloro and 3-ethoxy substituents provides a unique geometric advantage:

    • The Isoquinoline Nitrogen: Acts as a fundamental hydrogen bond acceptor, anchoring the molecule to the backbone amide of the kinase hinge region (mimicking the adenine ring of ATP)[1].

    • The 4-Chloro Substituent: Projects into the hydrophobic pocket adjacent to the gatekeeper residue. The halogen atom provides optimal van der Waals contacts and halogen bonding, increasing thermodynamic binding affinity ( KD​ ) while sterically clashing with off-target kinases[3].

    • The 3-Ethoxy Substituent: Orients toward the solvent-exposed channel. This not only improves the aqueous solubility of the planar aromatic system but also serves as an ideal vector for attaching extended linkers (e.g., in the development of PROTACs) without disrupting the primary hinge interaction[3].

    Pharmacophore Hinge Kinase Hinge Region (Backbone NH) Core Isoquinoline Nitrogen (Hydrogen Bond Acceptor) Core->Hinge H-Bond C4 4-Chloro Substitution (Hydrophobic Pocket Fit) Core->C4 Scaffold C3 3-Ethoxy Substitution (Solvent Vector/Linker) Core->C3 Scaffold Target Enhanced Kinase Selectivity (e.g., HER2 over EGFR) C4->Target Steric Shielding C3->Target Bioisosteric Tuning

    Fig 1: Mechanistic binding model of 4-chloro-3-ethoxyisoquinoline analogs in the kinase ATP pocket.

    Comparative Binding Affinity Data

    To objectively evaluate the performance of 4-chloro-3-ethoxyisoquinoline-derived analogs, we must benchmark them against established clinical standards. Recent literature highlights the superiority of highly substituted isoquinoline derivatives in overcoming the limitations of first-generation therapies, such as the poor HER2/EGFR selectivity of Lapatinib[4] or the off-target toxicity of early Haspin kinase inhibitors[3].

    The table below synthesizes the comparative binding affinities and inhibitory profiles of isoquinoline analogs against their respective targets.

    Compound Class / AnalogPrimary TargetReference StandardTarget IC₅₀ / K_DSelectivity / Binding Profile
    Isoquinoline-Tethered Quinazoline (e.g., Cmpd 14f) HER2Lapatinib (HER2 IC₅₀: 9.4 nM)HER2 IC₅₀: <10 nM 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to Lapatinib; robust cellular anti-proliferative effect[4].
    Pyrrolo[3,2-g]isoquinoline (e.g., Cmpd 8) Haspin KinaseCX-6258 (Pan-kinase inhibitor)Haspin IC₅₀: 15.5 nM Highly selective for Haspin over CLK1; the 3-position substitution enables cellular membrane permeability[3].
    Classic Isoquinoline (H-89) PKAStaurosporinePKA IC₅₀: 48.0 nM Binds exclusively to the top part of the ATP pocket; lacks the deep hydrophobic engagement seen in modern halogenated analogs[1].

    Causality in Experimental Assay Design

    As an application scientist, it is critical to understand why specific assays are chosen to evaluate these compounds. Relying solely on standard colorimetric or prompt-fluorescence IC₅₀ assays is a critical error when working with isoquinolines.

    • Why Time-Resolved FRET (TR-FRET)? Isoquinoline derivatives possess extended, conjugated aromatic systems that frequently exhibit intrinsic auto-fluorescence. In standard biochemical assays, this creates false positives (acting as Pan-Assay Interference Compounds, or PAINS). TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a temporal delay (50–100 µs) before reading the emission, the short-lived auto-fluorescence of the isoquinoline analog decays completely, isolating the true biological signal.

    • Why Surface Plasmon Resonance (SPR)? Equilibrium assays (IC₅₀) fail to capture the dynamic kinetic nature of drug-target interactions. SPR is deployed to measure the dissociation rate constant ( koff​ ). A slow koff​ (longer residence time) often correlates much better with in vivo efficacy than thermodynamic affinity ( KD​ ) because it dictates the duration of target occupancy under physiological flow conditions.

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. An experiment is only valid if its internal quality control metrics pass predefined thresholds.

    Protocol A: TR-FRET Kinase Binding Assay

    Objective: Determine the true IC₅₀ of 4-chloro-3-ethoxyisoquinoline analogs without auto-fluorescence artifacts.

    • Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Reconstitute the target kinase (e.g., HER2) and the Europium-labeled anti-phospho antibody.

    • Compound Titration: Perform a 12-point, 3-fold serial dilution of the isoquinoline analog in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.

    • Reaction Initiation: Add 5 µL of the kinase/peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP at its predetermined Km​ concentration.

    • Detection & Validation: After 60 minutes, add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction and the Eu-antibody). Read on a microplate reader with a 100 µs delay.

      • Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (high signal) and a saturating concentration of a reference inhibitor like Lapatinib (low signal). The assay is only valid if Z' ≥ 0.6. If Z' < 0.6, the data must be discarded due to unacceptable variance.

    Protocol B: SPR Kinetic Profiling ( kon​ , koff​ , KD​ )

    Objective: Quantify the residence time and binding kinetics of the analogs.

    • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using EDC/NHS chemistry. Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 2000–3000 Response Units (RU). Block remaining reactive sites with 1 M Ethanolamine.

    • Analyte Injection (Single-Cycle Kinetics): To avoid the need for harsh regeneration conditions that might denature the kinase, use single-cycle kinetics. Inject five increasing concentrations of the isoquinoline analog sequentially without regeneration steps in between.

    • Dissociation Phase: After the final injection, flow running buffer (HBS-EP+ with 1% DMSO) over the chip for 15 minutes to accurately measure the slow dissociation rate ( koff​ ).

    • Data Fitting & Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

      • Self-Validation Checkpoint: Evaluate the Chi-square ( χ2 ) value of the curve fit. The fit is only valid if χ2 is less than 10% of the Rmax​ (maximum response). A higher χ2 indicates non-specific binding, compound aggregation, or a complex binding mechanism requiring a different mathematical model.

    SPR_Workflow Step1 1. Surface Prep Immobilize Target Kinase Step2 2. Analyte Injection Titrate Isoquinoline Analogs Step1->Step2 Step3 3. Association Phase Record k_on Kinetics Step2->Step3 Step4 4. Dissociation Phase Buffer Wash (k_off) Step3->Step4 Step5 5. Data Fitting Calculate K_D & Residence Time Step4->Step5

    Fig 2: Surface Plasmon Resonance (SPR) workflow for validating isoquinoline binding kinetics.

    References

    • MDPI. "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase." Molecules. Available at:[Link]

    • ACS Publications. "Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics." Biochemistry. Available at:[Link]

    • National Institutes of Health (PMC). "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR." RSC Medicinal Chemistry. Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Chloro-3-ethoxyisoquinoline proper disposal procedures

    As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of halogenated building blocks. 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of halogenated building blocks. 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) is a valuable intermediate in medicinal chemistry and pharmaceutical synthesis[1]. However, its structural composition—specifically the presence of a covalently bonded chlorine atom—dictates a strict, highly regulated disposal protocol.

    Improper disposal of halogenated organics not only violates the Resource Conservation and Recovery Act (RCRA) but also poses severe environmental and facility risks. This guide provides a self-validating, field-proven operational plan for the safe accumulation and disposal of 4-Chloro-3-ethoxyisoquinoline waste, grounded in the National Academies' Prudent Practices in the Laboratory[2].

    Chemical Profile & Disposal Causality

    To manage waste effectively, we must first understand the causality behind the regulations. The presence of a halogen (chlorine) fundamentally alters how this compound degrades. When combusted, halogenated compounds generate acidic gases (such as hydrogen chloride)[3]. Therefore, they cannot be processed in standard fuel-blending facilities and must be routed to specialized chemical incinerators equipped with alkaline scrubbers[3].

    Table 1: Waste Characterization and Logistical Implications

    PropertyValue / ClassificationOperational & Disposal Implication
    Chemical Class Halogenated N-HeterocycleMust be strictly segregated into Halogenated Waste streams[4].
    Physical State Solid (typically dissolved in solvents for reaction)Solid waste (e.g., contaminated silica, PPE) and liquid mother liquors must be containerized separately but classified under the same halogenated hazard code.
    Incompatibility Strong oxidizing agents, strong basesDo not commingle with reactive waste streams to prevent exothermic reactions or pressure buildup in sealed containers[5].
    Cost Factor High-Temperature IncinerationCommingling halogenated waste with non-halogenated waste (e.g., ethanol, acetone) forces the entire mixture to be treated as halogenated, increasing disposal costs significantly[3],[4].

    Operational Workflow for Halogenated Waste

    The following diagram maps the logical decision tree for managing 4-Chloro-3-ethoxyisoquinoline waste at the point of generation.

    G Start 4-Chloro-3-ethoxyisoquinoline Waste Generated State Physical State? Start->State Solid Solid Waste (Contaminated PPE, Silica) State->Solid Powders/Wipes Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Dissolved in Solvent Halogenated Halogenated Waste Stream (Strictly Segregated) Solid->Halogenated Liquid->Halogenated Container HDPE Container (Avoid Metal Cans) Halogenated->Container Primary Containment EHS Institutional EHS Waste Collection Container->EHS Satellite Accumulation Incinerator High-Temp Chemical Incineration (Scrubber Equipped) EHS->Incinerator Final Destruction

    Figure 1: Decision matrix and lifecycle workflow for the segregation and disposal of halogenated laboratory waste.

    Step-by-Step Disposal Methodology

    Every protocol in a professional laboratory must be a self-validating system. The following steps ensure RCRA compliance from the point of generation ("cradle") to final destruction ("grave")[6].

    Phase 1: Point-of-Generation Segregation
    • The "No-Commingling" Rule: Never mix 4-Chloro-3-ethoxyisoquinoline waste (or the halogenated solvents used to extract it, such as dichloromethane or chloroform) with non-halogenated solvents (like methanol, acetone, or hexane)[3].

    • Causality: If even a small amount of halogenated material is introduced into a non-halogenated waste carboy, the entire container is legally classified as halogenated waste[3]. This requires specialized incineration, drastically inflating institutional disposal costs[4].

    Phase 2: Primary Containment
    • Material Selection: Collect liquid waste containing 4-Chloro-3-ethoxyisoquinoline in compatible high-density polyethylene (HDPE) containers (e.g., a 4-liter white poly bottle or 5-gallon carboy)[4].

    • Causality: Do not use metal safety cans. Over time, trace moisture can cause halogenated solvents and compounds to dissociate, producing hydrochloric acid (HCl) that will rapidly corrode metal containers, leading to catastrophic leaks[5].

    • Headspace Management: Never fill waste containers past 90% capacity. Leave adequate headspace to account for vapor pressure expansion due to ambient temperature fluctuations in the laboratory[7].

    Phase 3: Satellite Accumulation Area (SAA) Management
    • Labeling: Affix a standardized Hazardous Waste tag to the container the moment the first drop of waste is added[4]. The label must explicitly list "4-Chloro-3-ethoxyisoquinoline" and any associated solvents. Do not use abbreviations or chemical structures on the label.

    • Storage Conditions: Store the container in a designated Satellite Accumulation Area (SAA) within a properly functioning, face-velocity certified chemical fume hood or a ventilated flammable storage cabinet[5]. The container must remain tightly closed at all times unless waste is actively being added[4].

    • Secondary Containment: Place the primary HDPE waste container inside a secondary containment bin capable of holding 110% of the primary container's volume to mitigate spill risks[4].

    Phase 4: Institutional Transfer and Final Destruction
    • Prohibition of Evaporation/Drain Disposal: Under no circumstances should 4-Chloro-3-ethoxyisoquinoline waste be disposed of down the sink or allowed to evaporate in a fume hood as a method of disposal[5].

    • EHS Handoff: Once the container reaches the 90% fill line (or the regulatory time limit for your SAA expires), submit a chemical collection request to your institution's Environmental Health and Safety (EHS) department[5],[4]. EHS will broker the transfer of the material to a permitted hazardous waste vendor for high-temperature chemical incineration[6],[3].

    References

    • 7-Nitro-2,3-diphenylpyrido[2,3-b]pyrazine - EvitaChem: 4-Chloro-3-ethoxyisoquinoline. CAS No.: 66729-01-9. EvitaChem.
    • Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste. Washington State University (WSU) Environmental Health & Safety.
    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine.
    • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
    • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental.
    • Waste Disposal for Medical Device Manufacturers. General Kinematics.
    • Halogenated Solvents in Laboratories - Campus Operations. Temple University.

    Sources

    Handling

    Personal protective equipment for handling 4-Chloro-3-ethoxyisoquinoline

    As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular properties. When handling specialized heterocyclic building bloc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular properties. When handling specialized heterocyclic building blocks like 4-Chloro-3-ethoxyisoquinoline (CAS: 66729-01-9) —a critical intermediate in the synthesis of kinase inhibitors and receptor antagonists—standard generalized safety protocols are insufficient.

    To ensure operational excellence and absolute safety, researchers must understand the causality behind the required Personal Protective Equipment (PPE) and handling workflows. This guide provides a self-validating, step-by-step operational and disposal plan designed specifically for drug development professionals.

    Part 1: Physicochemical Hazard Profile & PPE Rationale

    The selection of PPE must be dictated by the molecule's structural features. According to the foundational framework established by the American Chemical Society's RAMP (Recognize, Assess, Minimize, Prepare) protocol[1], we must first assess the specific risks of the chemical structure:

    • The Isoquinoline Core: As an aromatic, planar nitrogen heterocycle, this compound poses a risk of respiratory irritation if aerosolized during weighing. It also carries a potential risk for DNA intercalation, necessitating strict avoidance of ingestion or inhalation.

    • C4-Chloro Substitution: Halogenation at the C4 position increases the molecule's electrophilicity. This makes the compound a potential skin sensitizer and irritant upon contact.

    • C3-Ethoxy Substitution (Critical Factor): The addition of an alkoxy group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity means the compound can permeate the lipid-rich stratum corneum of human skin much faster than the parent isoquinoline.

    Because of this lipophilicity, standard latex gloves—which are highly permeable to lipophilic organic compounds—will fail. This necessitates the specific PPE matrix outlined below, in compliance with OSHA 29 CFR 1910.132 standards for hazard-assessed equipment selection[2].

    Quantitative PPE Specification Matrix
    PPE CategorySpecification & StandardScientific Rationale for Selection
    Hand Protection Nitrile gloves (Min 0.11 mm thickness for incidental contact; 0.23 mm for extended handling).Nitrile provides a superior barrier against lipophilic halogenated heterocycles. Latex is strictly prohibited due to rapid permeation risks.
    Eye Protection ANSI Z87.1 Compliant Chemical Splash Goggles.Protects against micro-particulate aerosolization during the transfer of dry powder and solvent splashing during solubilization.
    Body Protection Flame-Resistant (FR) Lab Coat with fitted cuffs; closed-toe non-porous shoes.Essential when handling the compound in conjunction with flammable organic solvents (e.g., DCM, THF) typical in downstream synthesis.
    Respiratory N95/P100 Particulate Respirator.Required only if handling outside a fume hood or in the event of a ventilation failure. Primary handling must always occur inside a certified hood.

    Part 2: Operational Workflow & Handling Protocol

    The National Research Council’s Prudent Practices in the Laboratory mandates that the handling of reactive or toxic chemicals be isolated through engineering controls before relying on PPE[3]. The following step-by-step methodology ensures a self-validating safety loop.

    Step-by-Step Dispensing and Reaction Methodology
    • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Static Mitigation: 4-Chloro-3-ethoxyisoquinoline is typically handled as a dry powder. Because dry powders can carry electrostatic charges that cause them to repel and aerosolize, use an anti-static gun (ionizer) on your weighing boat and use a grounded, stainless-steel spatula.

    • Draft-Shielded Weighing: Place the analytical balance inside the fume hood. To prevent the hood's airflow from disrupting the measurement, utilize a localized draft shield around the balance pan.

    • Closed-System Transfer: Once weighed, transfer the solid directly into a reaction flask equipped with a secure septum.

    • Solubilization: Do not transport open containers of the solution. Add your reaction solvents (e.g., Dimethylformamide or Dichloromethane) via syringe through the septum to minimize open-air exposure and prevent the release of volatile, halogenated vapors.

    Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile, Goggles, FR Coat Start->PPE Hood Engineering Control: Verify Fume Hood >80 fpm PPE->Hood Dispense Dispensing & Weighing (Anti-static tools used) Hood->Dispense Reaction Closed-System Solubilization Dispense->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste

    Standard Operating Workflow for 4-Chloro-3-ethoxyisoquinoline Handling.

    Part 3: Spill Response and Disposal Plan

    Because of the chlorine atom on the isoquinoline ring, this compound and any solutions containing it must be strictly segregated from general organic waste. Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) can lead to regulatory violations and potential exothermic reactions in waste processing facilities.

    Emergency Spill Protocol

    If a spill occurs, do not immediately wipe it up with a wet paper towel, as adding water to unknown reactive intermediates can cause rapid volatilization. Follow this validated response pathway:

    • Assess & Evacuate: If the spill is large (>50g) or occurs outside a fume hood, evacuate the immediate area to allow airborne particulates to settle.

    • Containment: Cover the powder with an inert, damp absorbent material (such as sand or a commercial spill pad lightly wetted with water) to suppress dust generation.

    • Mechanical Collection: Using a non-sparking scoop, carefully transfer the absorbent and the chemical into a sealable, chemically compatible container (e.g., a high-density polyethylene pail).

    • Decontamination: Wash the affected surface with a solvent in which the compound is soluble (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water to remove residual lipophilic traces.

    • Halogenated Disposal: Route all cleanup materials, including the gloves used during the response, into the Halogenated Organic Waste stream.

    SpillResponse Spill Spill Detected: 4-Chloro-3-ethoxyisoquinoline Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If > 50g or outside hood) Assess->Evacuate High Risk Ventilation Maximize Fume Hood Exhaust Assess->Ventilation Low Risk Evacuate->Ventilation Contain Containment: Apply Damp Inert Absorbent Clean Mechanically Collect into Sealable Container Contain->Clean Ventilation->Contain Decon Decontaminate Surface (EtOH, then Soap/Water) Clean->Decon Dispose Route to Halogenated Waste Stream Decon->Dispose

    Emergency Spill Response and Decontamination Pathway.

    References

    • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. URL:[Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. URL:[Link]

    • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. URL:[Link]

    Sources

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